molecular formula C10H14O5 B1213847 Acetomycin CAS No. 510-18-9

Acetomycin

Cat. No.: B1213847
CAS No.: 510-18-9
M. Wt: 214.21 g/mol
InChI Key: OYMZTORLGBISLR-RHFNHBFPSA-N
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Description

Acetomycin is an acetal.
This compound has been reported in Streptomyces ramulosus with data available.
isolated from Streptomyces ranulosus;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMZTORLGBISLR-RHFNHBFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-18-9
Record name (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomycin, a bioactive secondary metabolite, was first isolated from the soil bacterium Streptomyces ramulosus. This guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological activities of this compound. It details the methodologies for its isolation, purification, and characterization, and presents available quantitative data. Furthermore, this document outlines the key structural features of this compound and explores its known biological effects, offering insights for further research and potential therapeutic applications.

Discovery and Origin

This compound was first discovered and characterized in 1958 by Ettlinger and his colleagues. It is a natural product produced by the Gram-positive bacterium Streptomyces ramulosus, a species that has been isolated from soil.[1][2] Streptomyces ramulosus is known to produce a variety of other secondary metabolites, including beta-oxotryptamine, oxyplicacetin, and pepsinostreptin.[2] The initial characterization of this compound identified it as a lipophilic antibiotic.[1]

Producing Organism: Streptomyces ramulosus

Streptomyces ramulosus belongs to the genus Streptomyces, which is a rich source of a wide array of antibiotics and other bioactive compounds. These filamentous bacteria are found predominantly in soil and play a crucial role in microbial ecosystems. The type strain of Streptomyces ramulosus has been deposited in various culture collections, including ATCC 19802.

Chemical Properties and Structure Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques and X-ray crystallography.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₄O₅
Molecular Weight214.22 g/mol [3]
AppearanceCrystalline solid
NatureNeutral compound[1]
Structural Features

This compound is characterized as a saturated ketone-acetoxy-lactone containing three C-methyl groups. The absolute configuration of this compound was determined by X-ray diffraction analysis to be (3S, 4R, 5R). The five-membered lactone ring adopts an envelope conformation.[3]

IUPAC Name: [(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate

SMILES: C[C@@H]1--INVALID-LINK--OC(=O)C

Spectroscopic Data

The structural elucidation of this compound relied on the following key spectroscopic data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula C₁₀H₁₄O₅.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the ester and ketone carbonyls, and the lactone ring.

Experimental Protocols

Fermentation of Streptomyces ramulosus

A detailed protocol for the optimal production of this compound is not extensively published. However, a general procedure for the cultivation of Streptomyces species for secondary metabolite production can be adapted.

  • Inoculum Preparation: A seed culture of Streptomyces ramulosus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth) with spores or a mycelial suspension from a slant culture. The culture is incubated at 28-30°C with shaking for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly influence the yield of this compound. A typical medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.

  • Incubation: The production culture is incubated at 28-30°C with vigorous aeration and agitation for 5-10 days. The production of this compound is monitored periodically.

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of lipophilic metabolites from Streptomyces fermentation broth.

  • Extraction: After fermentation, the culture broth is separated from the mycelium by centrifugation or filtration. This compound, being lipophilic, can be extracted from the culture filtrate using a water-immiscible organic solvent such as ethyl acetate or chloroform. The mycelium can also be extracted with a polar organic solvent like acetone or methanol to recover any intracellular product.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more chromatographic techniques for purification.

    • Column Chromatography: Silica gel column chromatography is a common first step, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used for final purification to obtain highly pure this compound.

Structure Elucidation Workflow

structure_elucidation Fermentation S. ramulosus Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_this compound->NMR MS Mass Spectrometry (HRMS) Pure_this compound->MS IR IR Spectroscopy Pure_this compound->IR XRay X-ray Crystallography Pure_this compound->XRay Structure Definitive Structure (C10H14O5, 3S, 4R, 5R) NMR->Structure MS->Structure IR->Structure XRay->Structure

Workflow for the structure elucidation of this compound.

Biosynthesis

The biosynthetic pathway of this compound in Streptomyces ramulosus has not been fully elucidated. However, based on its chemical structure, it is likely synthesized via a polyketide synthase (PKS) pathway. Polyketides are a large class of natural products assembled from simple acyl-CoA precursors. The presence of a lactone ring and multiple methyl branches are characteristic features of polyketide-derived metabolites. The identification and characterization of the this compound biosynthetic gene cluster would be necessary to fully understand its formation.

Biological Activity and Mechanism of Action

This compound has demonstrated biological activity in vitro against various cancer cell lines.

In Vitro Anticancer Activity
Cell LineIC₅₀ (µg/mL)
HCT-8 (Human colon adenocarcinoma)1.5
L1210 (Murine leukemia)2.2

Data from a 1987 study on the biological effects of this compound.

The same study also reported a 33% overall response rate in a human tumor stem cell assay against 49 primary tumors. However, this compound was found to be inactive in in vivo tumor models, which the authors suggested could be due to metabolic inactivation.[4]

Mechanism of Action

The precise molecular mechanism of action of this compound is not yet fully understood. Its activity against cancer cells suggests that it may interfere with essential cellular processes such as cell division or signal transduction pathways. Further research is required to identify its specific cellular target(s) and elucidate the signaling pathways it modulates.

A proposed logical workflow for investigating the mechanism of action is presented below.

mechanism_of_action This compound This compound Cell_Lines Treat Cancer Cell Lines This compound->Cell_Lines Phenotypic_Screening Phenotypic Screening (Viability, Apoptosis, Cell Cycle) Cell_Lines->Phenotypic_Screening Target_ID Target Identification (Affinity Chromatography, etc.) Phenotypic_Screening->Target_ID Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Target_ID->Pathway_Analysis Mechanism Elucidation of Mechanism of Action Pathway_Analysis->Mechanism

Proposed workflow for elucidating this compound's mechanism of action.

Conclusion and Future Perspectives

This compound is a natural product with a unique chemical structure and demonstrated in vitro anticancer activity. While its discovery dates back several decades, there remain significant gaps in our understanding of its biosynthesis and mechanism of action. Future research should focus on identifying the this compound biosynthetic gene cluster in Streptomyces ramulosus, which could enable the production of novel analogs through genetic engineering. Furthermore, detailed studies are needed to uncover its molecular target(s) and the signaling pathways it affects, which will be crucial for evaluating its potential as a therapeutic agent. The discrepancy between its in vitro and in vivo activity also warrants further investigation into its metabolic fate and the development of strategies to improve its stability and bioavailability.

References

An In-depth Technical Guide on the Acetomycin-Producing Organism: Streptomyces ramulosus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomycin, a bioactive secondary metabolite, is produced by the soil-dwelling bacterium Streptomyces ramulosus.[1][2] This technical guide provides a comprehensive overview of S. ramulosus, consolidating available information on its characteristics, the production of this compound, and the broader context of antibiotic biosynthesis and regulation within the Streptomyces genus. While specific quantitative production data and the complete biosynthetic pathway for this compound are not extensively detailed in publicly available literature, this guide synthesizes established methodologies for the cultivation of Streptomyces, and the extraction and purification of secondary metabolites, offering a foundational framework for research and development endeavors focused on this compound.

The Producing Organism: Streptomyces ramulosus

Streptomyces ramulosus is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically significant antibiotics.

Taxonomy and Characteristics

S. ramulosus is a Gram-positive bacterium that exhibits the characteristic filamentous and spore-forming morphology of the Streptomyces genus. It has been isolated from soil environments, which are the natural habitat for most Streptomyces species.[1] In addition to this compound, Streptomyces ramulosus is known to produce other secondary metabolites, including beta-oxotryptamine, oxyplicacetin, and pepsinostreptin.[1]

Isolation and Cultivation

The isolation of Streptomyces ramulosus from environmental samples and its subsequent cultivation are critical first steps for the production and study of this compound.

Experimental Protocol: Isolation of Streptomyces from Soil

This protocol outlines a general method for the selective isolation of Streptomyces species from soil samples.

  • Sample Preparation:

    • Collect soil samples from a desired location.

    • Air-dry the soil samples at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.

    • Prepare a 1:10 dilution of the dried soil in sterile distilled water.

    • Heat the soil suspension at 50-60°C for 10-15 minutes to further select for spore-forming bacteria like Streptomyces.

  • Serial Dilution and Plating:

    • Perform a serial dilution of the heat-treated soil suspension in sterile water (e.g., 10⁻², 10⁻³, 10⁻⁴).

    • Plate 100 µL of each dilution onto a selective medium, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media, supplemented with antifungal agents (e.g., nystatin) and antibacterial agents (e.g., nalidixic acid) to inhibit the growth of fungi and other bacteria.

  • Incubation and Identification:

    • Incubate the plates at 28-30°C for 7-14 days.

    • Observe the plates for colonies with the characteristic morphology of Streptomyces (dry, chalky, and often pigmented, with branching filaments).

    • Isolate individual colonies and purify them by re-streaking onto fresh selective media.

This compound Production

The production of this compound by Streptomyces ramulosus is achieved through fermentation. Optimizing fermentation parameters is crucial for maximizing the yield of the target compound. While specific quantitative data for this compound production is scarce in the literature, general principles for optimizing antibiotic production in Streptomyces can be applied.

Fermentation Parameters

Key parameters that influence secondary metabolite production in Streptomyces include the composition of the culture medium, pH, temperature, aeration, and incubation time.

Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces

ParameterTypical Range/ConditionRationale
Carbon Source Glucose, Starch, GlycerolProvides energy and carbon skeletons for primary and secondary metabolism.
Nitrogen Source Soybean meal, Yeast extract, PeptoneProvides essential building blocks for amino acids and other nitrogen-containing compounds.
pH 6.5 - 7.5Optimal pH for growth and enzyme activity.
Temperature 28 - 30°COptimal temperature for the growth of most Streptomyces species.
Aeration Shaking (200-250 rpm) or spargingStreptomyces are aerobic; adequate oxygen is critical for growth and secondary metabolism.
Incubation Time 7 - 14 daysSecondary metabolite production typically occurs in the stationary phase of growth.

Experimental Protocol: Shake Flask Fermentation of Streptomyces ramulosus

This protocol provides a general method for the submerged fermentation of S. ramulosus for this compound production.

  • Inoculum Preparation:

    • Inoculate a loopful of S. ramulosus spores or mycelia into a seed culture medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate a production medium (e.g., a medium containing starch, yeast extract, and peptone) with the seed culture (typically 5-10% v/v).

    • Incubate the production flasks at 28°C with vigorous shaking (200-250 rpm) for 7-14 days.

  • Monitoring:

    • Periodically and aseptically withdraw samples to monitor cell growth (e.g., by measuring dry cell weight) and this compound production (using a suitable analytical method like HPLC).

Extraction and Purification of this compound

Following fermentation, this compound must be extracted from the culture broth and purified.

Experimental Protocol: General Extraction and Purification of a Streptomyces Metabolite

This protocol outlines a general workflow for the extraction and purification of a secondary metabolite like this compound.

  • Separation of Biomass and Supernatant:

    • Centrifuge the fermentation broth to separate the mycelial biomass from the culture supernatant.

  • Solvent Extraction:

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol. The choice of solvent will depend on the polarity of this compound.

    • Separate the organic and aqueous layers.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

    • Extract the mycelial biomass with a polar solvent like methanol or acetone to recover any intracellular product.

  • Concentration:

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to chromatographic separation techniques.

    • Silica Gel Column Chromatography: A common first step for fractionation based on polarity. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Used for final purification. A reversed-phase C18 column is often employed with a mobile phase gradient of water and acetonitrile or methanol.

Biosynthesis and Regulation of this compound

The biosynthesis of antibiotics in Streptomyces is a complex process involving a series of enzymatic reactions encoded by a cluster of genes known as a biosynthetic gene cluster (BGC). The regulation of these BGCs is tightly controlled by a network of signaling pathways.

This compound Biosynthesis Pathway (Hypothetical)

The specific biosynthetic pathway for this compound in Streptomyces ramulosus has not been fully elucidated in the available literature. However, like many other antibiotics produced by Streptomyces, its biosynthesis is likely to involve a series of enzymatic modifications of primary metabolic precursors. A hypothetical workflow to identify the biosynthetic gene cluster is presented below.

cluster_0 Genomic Analysis and BGC Identification cluster_1 Functional Genomics Genome_Sequencing Genome Sequencing of S. ramulosus Genome_Annotation Genome Annotation Genome_Sequencing->Genome_Annotation Sequence Data BGC_Prediction BGC Prediction (e.g., antiSMASH) Genome_Annotation->BGC_Prediction Annotated Genome Candidate_BGC Identification of Candidate this compound BGC BGC_Prediction->Candidate_BGC Predicted Clusters Gene_Knockout Targeted Gene Knockout in Candidate BGC Candidate_BGC->Gene_Knockout Target Genes Fermentation Fermentation of Mutant Strain Gene_Knockout->Fermentation Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Fermentation->Metabolite_Analysis Loss_of_Production Confirmation of Loss of This compound Production Metabolite_Analysis->Loss_of_Production

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Regulation of Antibiotic Biosynthesis in Streptomyces

The production of antibiotics in Streptomyces is regulated by a complex network of signaling molecules and regulatory proteins. This ensures that antibiotic production is initiated at the appropriate time, typically during the stationary phase of growth when nutrient limitation may occur.

Key Regulatory Elements:

  • Two-Component Systems: These systems consist of a sensor kinase that detects environmental signals and a response regulator that modulates gene expression.

  • Pleiotropic Regulators: These are global regulators that control the expression of multiple genes, including those involved in secondary metabolism and morphological differentiation.

  • Pathway-Specific Regulators: These regulators are typically encoded within the antibiotic biosynthetic gene cluster and control the expression of the genes within that specific cluster.

  • Small Molecule Signaling: Molecules such as gamma-butyrolactones can act as quorum-sensing signals to coordinate antibiotic production within a population.

cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Regulatory Cascade cluster_3 Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Two_Component_System Two-Component Systems Nutrient_Limitation->Two_Component_System Cell_Density Cell Density (Quorum Sensing) Small_Molecule_Signaling Small Molecule Signaling (e.g., γ-butyrolactones) Cell_Density->Small_Molecule_Signaling Pleiotropic_Regulators Pleiotropic Regulators Two_Component_System->Pleiotropic_Regulators Small_Molecule_Signaling->Pleiotropic_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator Pleiotropic_Regulators->Pathway_Specific_Regulator Acetomycin_BGC This compound Biosynthetic Gene Cluster Pathway_Specific_Regulator->Acetomycin_BGC Acetomycin_Production This compound Production Acetomycin_BGC->Acetomycin_Production

Caption: General regulatory pathway for antibiotic production in Streptomyces.

Future Perspectives

While Streptomyces ramulosus has been identified as the producer of this compound, further research is required to fully elucidate the potential of this compound. Key areas for future investigation include:

  • Optimization of Fermentation: A systematic optimization of fermentation parameters could significantly enhance the yield of this compound, making its production more economically viable.

  • Elucidation of the Biosynthetic Pathway: Identifying and characterizing the this compound biosynthetic gene cluster would enable the use of synthetic biology and metabolic engineering approaches to further improve production and potentially generate novel analogs of this compound.

  • Investigation of Regulatory Mechanisms: A deeper understanding of the specific regulatory networks controlling this compound biosynthesis could lead to the development of strategies to overproduce the compound by manipulating these pathways.

  • Bioactivity Profiling: Comprehensive screening of this compound against a wide range of microbial pathogens and cancer cell lines could uncover new therapeutic applications.

This technical guide serves as a starting point for researchers and drug development professionals interested in this compound. By building upon the foundational knowledge of Streptomyces biology and applying modern research techniques, the full therapeutic potential of this compound can be explored.

References

Acetomycin Production by Streptomyces ramulosus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomycin is a bioactive secondary metabolite produced by the soil bacterium Streptomyces ramulosus.[1] This document provides a technical guide summarizing the available knowledge on the production of this compound, intended for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development. While Streptomyces is a well-known genus for its prolific production of antibiotics, specific and detailed information regarding this compound is limited in publicly accessible literature. This guide compiles the existing data and provides generalized protocols and conceptual frameworks based on the broader understanding of Streptomyces biology.

Data Presentation: this compound and Producing Species

Quantitative data on this compound production yields by Streptomyces ramulosus are not extensively reported in the available scientific literature. However, the fundamental properties of the compound and its producing organism are summarized below.

ParameterDescriptionReference
Producing Organism Streptomyces ramulosus[1]
Compound Name This compound[1]
Alternative Name 3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)furanone
Chemical Formula C₁₀H₁₄O₅[2]
Biological Activity Antibiotic[1]

Experimental Protocols

Cultivation of Streptomyces ramulosus

This protocol describes a general method for the cultivation of Streptomyces species for the production of secondary metabolites.

a. Inoculum Preparation:

  • Prepare a suitable agar medium for Streptomyces, such as ISP2 (International Streptomyces Project Medium 2) or Starch Casein Agar (SCA).

  • Inoculate the agar plate with spores or a mycelial fragment of Streptomyces ramulosus.

  • Incubate at 28-30°C for 7-14 days, or until sufficient sporulation is observed.

  • Prepare a spore suspension by scraping the surface of the mature culture with a sterile loop and suspending the spores in sterile water or a suitable buffer.

b. Seed Culture:

  • Prepare a seed culture medium, which is typically a rich broth like Tryptic Soy Broth (TSB) or a specific seed medium formulation for Streptomyces.

  • Inoculate the seed medium with the spore suspension to a final concentration of approximately 10⁶-10⁷ spores/mL.

  • Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

c. Production Culture (Fermentation):

  • Prepare the production medium. The composition of this medium is critical for secondary metabolite production and often requires optimization. It typically contains a specific carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture under controlled conditions of temperature (e.g., 28-30°C), pH, and aeration for a period of 7-14 days. The optimal fermentation time needs to be determined experimentally.

Extraction and Purification of this compound

This is a generalized protocol for the extraction and purification of a lipophilic secondary metabolite like this compound from a Streptomyces fermentation broth.

a. Separation of Biomass and Supernatant:

  • After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

b. Extraction of this compound:

  • Since this compound is described as a lipophilic antibiotic, it is likely to be found in both the mycelium and the supernatant.

  • Supernatant Extraction: Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction multiple times to ensure complete recovery.

  • Mycelial Extraction: Extract the mycelial biomass with a polar organic solvent like acetone or methanol to disrupt the cells and solubilize the intracellular metabolites. The resulting extract can then be partitioned with a water-immiscible solvent.

c. Purification:

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • The crude extract can be further purified using chromatographic techniques such as:

    • Column Chromatography: Using silica gel or other suitable stationary phases with a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, using a suitable column (e.g., C18) and mobile phase.

Visualizations

Biosynthetic Pathway and Regulation

The specific biosynthetic pathway for this compound in Streptomyces ramulosus has not been elucidated in the available literature. Similarly, the genetic regulation of its production is unknown. However, the general principles of antibiotic biosynthesis and its regulation in Streptomyces are well-established.

General Regulatory Network for Antibiotic Production in Streptomyces

The production of antibiotics in Streptomyces is a complex process controlled by a hierarchical network of regulatory genes. This network integrates signals related to nutrient availability, growth phase, and cell density to activate the expression of biosynthetic gene clusters.

G NutrientLimitation Nutrient Limitation (e.g., Phosphate, Nitrogen, Carbon) PleiotropicRegulators Pleiotropic Regulators NutrientLimitation->PleiotropicRegulators GrowthPhase Transition to Stationary Phase GrowthPhase->PleiotropicRegulators SignalingMolecules Signaling Molecules (e.g., γ-butyrolactones) SignalingMolecules->PleiotropicRegulators PathwaySpecificRegulators Pathway-Specific Regulators (within Biosynthetic Gene Cluster) PleiotropicRegulators->PathwaySpecificRegulators Activation/Repression BiosyntheticGenes This compound Biosynthetic Genes PathwaySpecificRegulators->BiosyntheticGenes Activation This compound This compound BiosyntheticGenes->this compound Biosynthesis

Caption: Conceptual diagram of the general regulatory cascade controlling antibiotic production in Streptomyces.

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates a typical workflow for the laboratory-scale production, extraction, and analysis of a secondary metabolite from a Streptomyces species.

G cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Spore_Stock S. ramulosus Spore Stock Seed_Culture Seed Culture Spore_Stock->Seed_Culture Production_Culture Production Culture (Fermentation) Seed_Culture->Production_Culture Separation Biomass/Supernatant Separation Production_Culture->Separation Extraction Solvent Extraction Separation->Extraction Purification Chromatographic Purification Extraction->Purification Bioassay Bioactivity Assay Purification->Bioassay Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation

References

An In-depth Technical Guide to the Isolation of Acetomycin from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomycin, a neutral, lipophilic antibiotic, is a secondary metabolite produced by the soil bacterium Streptomyces ramulosus. First isolated in the late 1950s, this compound exhibits notable biological activity. This technical guide provides a comprehensive overview of the core methodologies for the isolation and purification of this compound from Streptomyces ramulosus fermentation broths. Detailed experimental protocols for fermentation, extraction, and chromatographic purification are presented, based on the foundational research in the field. Quantitative data and physicochemical properties are summarized to facilitate reproducibility and further investigation. Additionally, this document includes visualizations of the experimental workflow to provide a clear and concise understanding of the entire process.

Introduction

The genus Streptomyces is a rich source of a vast array of bioactive secondary metabolites, including many clinically important antibiotics.[1] this compound, produced by Streptomyces ramulosus, is a notable example. It is chemically characterized as a saturated ketone-acetoxy-lactone with three C-methyl groups and has a molecular formula of C₁₀H₁₄O₅.[2] The isolation and characterization of this compound laid the groundwork for subsequent studies into its biosynthesis and biological functions. This guide aims to consolidate the seminal and contemporary methods for its isolation, providing a practical resource for researchers in natural product chemistry and drug discovery.

Fermentation for this compound Production

The production of this compound is achieved through the submerged fermentation of Streptomyces ramulosus. The composition of the culture medium is a critical factor influencing the yield of the desired metabolite.

Culture Medium Composition

A variety of media have been utilized for the cultivation of Streptomyces species for the production of secondary metabolites. A common and effective medium for Streptomyces ramulosus to produce this compound includes a combination of complex nitrogen and carbon sources.

Table 1: Composition of Production Medium for Streptomyces ramulosus

ComponentConcentration (g/L)
Glucose10
Soybean Meal25
Soluble Starch10
Beef Extract1
Yeast Extract4
Sodium Chloride (NaCl)2
Dipotassium Phosphate (K₂HPO₄)0.25
Calcium Carbonate (CaCO₃)2
pH 7.2

This composition is based on a general medium for Streptomyces rimosus, a closely related species, and may be optimized for this compound production.[3]

Fermentation Protocol
  • Seed Culture Preparation: A loopful of Streptomyces ramulosus from a slant culture is inoculated into a 500 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Bennet liquid medium). The flask is incubated on a rotary shaker at 150 rpm and 28°C for approximately 30-48 hours to obtain a dense seed culture.[3]

  • Production Culture: A 2 mL aliquot of the seed culture is used to inoculate a 500 mL Erlenmeyer flask containing 50 mL of the production medium (as detailed in Table 1).

  • Incubation: The production flasks are incubated at 28°C on a rotary shaker at 150 rpm for a period of 5 to 7 days.[3] The optimal fermentation time should be determined by monitoring the antimicrobial activity of the culture broth.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Extraction

This compound is an extracellular, lipophilic compound, which dictates the choice of extraction solvent.

Table 2: Solvent Extraction Parameters

ParameterValue
Extraction SolventEthyl Acetate
Solvent to Broth Ratio1:1 (v/v)
Extraction MethodLiquid-liquid extraction
Number of Extractions3
Extraction Protocol
  • Harvesting: After the fermentation period, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation at approximately 5,000 rpm for 10-15 minutes.

  • Solvent Extraction: The cell-free supernatant is transferred to a separating funnel. An equal volume of ethyl acetate is added, and the funnel is shaken vigorously for 15-20 minutes.

  • Phase Separation: The mixture is allowed to stand until the organic and aqueous phases clearly separate. The upper ethyl acetate layer, containing the this compound, is collected.

  • Repeated Extraction: The aqueous layer is subjected to two further extractions with ethyl acetate to maximize the recovery of the compound.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to yield a crude, oily residue.

Chromatographic Purification

The crude extract is further purified using column chromatography.

Table 3: Column Chromatography Parameters

ParameterSpecification
Stationary PhaseSilica Gel (100-200 mesh)
Column DimensionsDependent on the amount of crude extract
Elution SolventsA gradient of hexane and ethyl acetate
Column Chromatography Protocol
  • Column Packing: A slurry of silica gel in hexane is prepared and poured into a glass column to create a packed bed.

  • Sample Loading: The crude this compound residue is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Concentration: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Visualization of the Isolation Workflow

The overall process for the isolation of this compound can be visualized as a sequential workflow.

Acetomycin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of S. ramulosus Centrifugation Centrifugation to separate mycelium Fermentation->Centrifugation Harvest Broth Supernatant Collect Supernatant Centrifugation->Supernatant SolventExtraction Liquid-Liquid Extraction with Ethyl Acetate Supernatant->SolventExtraction Concentration Concentration of Organic Phase SolventExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography Crude Extract FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection FinalProduct Pure this compound FractionCollection->FinalProduct Pure Fractions

Caption: Workflow for the isolation of this compound.

Physicochemical and Spectroscopic Characterization

Purified this compound is a neutral, lipophilic substance. Its identity and purity are confirmed through various analytical techniques.

Table 4: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄O₅
Molecular Weight214.22 g/mol
AppearanceCrystalline solid
SolubilitySoluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water
Melting Point169-170.5 °C

Note: The melting point provided is for a similar class of compounds and should be experimentally verified for this compound.

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for a ketone, an ester (lactone), and C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the detailed chemical structure of this compound, including the connectivity of the carbon skeleton and the stereochemistry of the methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern of this compound, further confirming its molecular formula.

Conclusion

This technical guide has outlined the fundamental procedures for the isolation of this compound from Streptomyces ramulosus. The described methods, from fermentation to chromatographic purification, provide a solid foundation for researchers to obtain this bioactive compound for further study. The provided tables and workflow diagram offer a clear and structured approach to this multi-step process. Future work may focus on the optimization of fermentation conditions and the development of more efficient purification protocols to improve the overall yield and purity of this compound.

References

An In-depth Technical Guide to Acetaminophen

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of Acetaminophen (paracetamol), a widely used analgesic and antipyretic agent. It delves into its chemical structure, physicochemical properties, synthesis, and complex mechanisms of action, including both its therapeutic effects and toxicity. This guide is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. While the initial query specified "Acetomycin," the vast body of scientific literature points to "Acetaminophen" as the likely intended subject of this in-depth analysis.

Chemical Structure and Identification

Acetaminophen, chemically named N-(4-hydroxyphenyl)acetamide, is a p-aminophenol derivative. Its structure consists of a benzene ring core, substituted by a hydroxyl group and the nitrogen atom of an acetamide group at the para (1,4) positions.

Table 1: Chemical Identification of Acetaminophen

IdentifierValue
IUPAC Name N-(4-hydroxyphenyl)acetamide
CAS Number 103-90-2
Molecular Formula C₈H₉NO₂
Molecular Weight 151.165 g/mol [1][2]
SMILES String CC(=O)NC1=CC=C(C=C1)O
InChI Key RZVAJINKPMORJF-UHFFFAOYSA-N

Physicochemical Properties

Acetaminophen is a white, odorless crystalline solid with a slightly bitter taste.[3] Its properties are crucial for its formulation and pharmacokinetic profile.

Table 2: Physicochemical and Pharmacokinetic Properties of Acetaminophen

PropertyValueReferences
Melting Point 169-172 °C[1][2][3][4][5]
Boiling Point >500 °C[1][4][5]
Density 1.293 g/cm³ (at 21 °C)[1][2][4]
pKa ~9.5 (phenolic hydroxyl group)
Water Solubility ~14 mg/mL (at 20 °C)
Solubility in Ethanol ~143 mg/mL (1:7 ratio)
Solubility in DMSO ~20 mg/mL[6]
LogP (Octanol/Water) 0.46
Bioavailability 63–89% (dose-dependent)[2]
Protein Binding 10–25% (in overdose)[2]
Metabolism Primarily hepatic (glucuronidation, sulfation)[2]
Elimination Half-life 1.9–2.5 hours[2]
Excretion Primarily renal[2]

Table 3: Solubility of Acetaminophen in Various Solvents

SolventSolubilityTemperature (°C)
Water1:70Room Temperature
Boiling Water1:20100
Ethanol1:7Room Temperature
Acetone1:13Room Temperature
Chloroform1:50Room Temperature
Methanol1:10Room Temperature
Propylene Glycol1:9Room Temperature
Diethyl EtherInsolubleRoom Temperature

Data compiled from multiple sources.[7][8][]

Experimental Protocols

Synthesis of Acetaminophen from p-Aminophenol

This protocol describes the common laboratory synthesis of acetaminophen via the acetylation of p-aminophenol using acetic anhydride.

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Deionized water

  • 125 mL Erlenmeyer flask

  • Hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Reaction Setup: Weigh approximately 3.0 g of p-aminophenol and place it into a 125 mL Erlenmeyer flask. Add 10.0 mL of deionized water and a stir bar.[10]

  • Addition of Reagent: While stirring, add 4.0 mL of acetic anhydride to the flask.[10]

  • Heating: Heat the mixture in a water bath set to approximately 85 °C for about 10-15 minutes to ensure the reaction goes to completion.[10]

  • Crystallization of Crude Product: Remove the flask from the heat and allow it to cool to room temperature. Once cool, place the flask in an ice-water bath for 15-20 minutes to induce crystallization of the crude acetaminophen. If crystallization does not start, gently scratch the inside of the flask with a glass rod.[10][11]

  • Isolation of Crude Product: Collect the crude crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove impurities.[10][11]

Purification by Recrystallization

This protocol outlines the purification of the crude acetaminophen synthesized above.

Materials:

  • Crude acetaminophen

  • Deionized water

  • Beaker

  • Hot plate

  • Glass rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Transfer the crude acetaminophen to a beaker. Add deionized water at a ratio of approximately 10 mL for every 1 gram of crude product.[10]

  • Heating: Gently heat the mixture on a hot plate while stirring with a glass rod until all the solid has dissolved.[10]

  • Cooling and Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature, undisturbed. This slow cooling promotes the formation of purer crystals.[10]

  • Complete Crystallization: Once at room temperature, place the beaker in an ice-water bath for 5-10 minutes to maximize the yield of purified crystals.[10]

  • Isolation of Pure Product: Collect the purified acetaminophen crystals by suction filtration. Wash the crystals with a small amount of cold deionized water.[10]

  • Drying: Keep the crystals under suction for several minutes to air dry. The final product can be further dried in a desiccator or a low-temperature oven.

Mechanism of Action and Signaling Pathways

The mechanism of action for acetaminophen is multifaceted and not fully elucidated. It is understood to have central and peripheral effects.

Central Analgesic and Antipyretic Effects

Acetaminophen's primary therapeutic effects are believed to be centrally mediated.

  • COX Inhibition: Acetaminophen is a weak inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes in peripheral tissues, which accounts for its lack of significant anti-inflammatory effects.[12] However, it is proposed to be a more potent inhibitor of a COX variant, sometimes referred to as COX-3, which is expressed in the brain and spinal cord.[13][14] Inhibition of central COX enzymes reduces the production of prostaglandins, which are key mediators of pain and fever.[15]

  • Metabolite AM404 and Endocannabinoid/TRPV1/Serotonergic Pathways: A significant portion of acetaminophen's analgesic effect is now attributed to its metabolite, AM404 (N-arachidonoylphenolamine).[16][17] In the brain, acetaminophen is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[17][18] AM404 acts on several neuronal signaling systems:

    • It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel in the brain.[18][19]

    • It indirectly activates cannabinoid CB1 receptors by inhibiting the cellular uptake of the endogenous cannabinoid, anandamide.[20]

    • It modulates the descending serotonergic pathways, which play a crucial role in pain inhibition.[13][20]

Analgesic_Pathway cluster_CNS Central Nervous System cluster_COX COX Pathway (CNS) Acetaminophen Acetaminophen p_Aminophenol p_Aminophenol Acetaminophen->p_Aminophenol Deacetylation (Liver) COX_3 COX_3 Acetaminophen->COX_3 Inhibits AM404 AM404 p_Aminophenol->AM404 FAAH (Brain) TRPV1 TRPV1 AM404->TRPV1 Activates Anandamide_Uptake AM404->Anandamide_Uptake Inhibits Anandamide Anandamide CB1_Receptor CB1_Receptor Anandamide->CB1_Receptor Activates Descending_Serotonergic_Pathway Descending_Serotonergic_Pathway TRPV1->Descending_Serotonergic_Pathway Modulates CB1_Receptor->Descending_Serotonergic_Pathway Modulates Analgesia Analgesia Descending_Serotonergic_Pathway->Analgesia Prostaglandins Prostaglandins COX_3->Prostaglandins Produces Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Caption: Central analgesic mechanism of Acetaminophen.

Hepatotoxicity Pathway

At therapeutic doses, acetaminophen is safely metabolized in the liver primarily through glucuronidation and sulfation. However, in an overdose scenario, these pathways become saturated, leading to increased metabolism by the cytochrome P450 system.

  • NAPQI Formation: Cytochrome P450 enzymes (mainly CYP2E1) oxidize a small fraction of acetaminophen to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2]

  • Glutathione Depletion: Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2] During an overdose, hepatic GSH stores are rapidly depleted.

  • Mitochondrial Injury and Oxidative Stress: Unconjugated NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins.[21] This leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and significant oxidative stress.[21][22]

  • JNK Activation: The mitochondrial oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway.[23][24][25] Activated JNK translocates to the mitochondria, amplifying the oxidative stress and leading to the opening of the mitochondrial permeability transition pore (mPTP).[26][27]

  • Necrosis: The cascade of mitochondrial dysfunction, ATP depletion, and increased membrane permeability culminates in hepatocyte necrosis and acute liver injury.[27]

Hepatotoxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Toxicity Cellular Toxicity Cascade Acetaminophen_Overdose Acetaminophen_Overdose Saturation Glucuronidation & Sulfation Pathways Acetaminophen_Overdose->Saturation Saturates CYP2E1 CYP2E1 Acetaminophen_Overdose->CYP2E1 Metabolized by NAPQI NAPQI CYP2E1->NAPQI Produces GSH_Depletion Glutathione Depletion NAPQI->GSH_Depletion Causes Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts Forms Oxidative_Stress Mitochondrial Oxidative Stress (ROS) Protein_Adducts->Oxidative_Stress Induces JNK_Activation JNK Pathway Activation Oxidative_Stress->JNK_Activation Activates mPTP_Opening Mitochondrial Permeability Transition Pore Opening JNK_Activation->mPTP_Opening Leads to Necrosis Hepatocyte Necrosis mPTP_Opening->Necrosis Results in

Caption: Acetaminophen-induced hepatotoxicity pathway.

Conclusion

Acetaminophen remains a cornerstone of pain and fever management due to its efficacy and safety at therapeutic doses. Its complex, centrally-mediated mechanism of action, involving both COX inhibition and modulation of the endocannabinoid and serotonergic systems, distinguishes it from traditional NSAIDs. However, the risk of severe hepatotoxicity in cases of overdose, driven by the formation of the toxic metabolite NAPQI and subsequent oxidative stress, necessitates careful adherence to dosage guidelines. Continued research into the nuanced signaling pathways affected by acetaminophen and its metabolites will be crucial for optimizing its therapeutic use and developing strategies to mitigate its potential for harm.

References

The Acetomycin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The complete, experimentally validated biosynthetic pathway for acetomycin has not been extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothetical pathway based on the known chemical structure of this compound and established principles of polyketide biosynthesis in Streptomyces. The quantitative data and specific experimental protocols are provided as illustrative examples of the methodologies typically employed in the field of natural product biosynthesis research.

Introduction

This compound is a bioactive secondary metabolite produced by the soil bacterium Streptomyces ramulosus.[1][2] Structurally, it is characterized as a saturated ketone-acetoxy-lactone with a molecular formula of C10H14O5.[1] While its full biosynthetic pathway remains to be elucidated, its polyketide-like structure strongly suggests its origin from a Type I polyketide synthase (PKS) pathway, a common route for the biosynthesis of a wide array of natural products in Streptomyces. This guide will explore a putative biosynthetic pathway for this compound, detail common experimental protocols for pathway elucidation, and present hypothetical quantitative data for illustrative purposes.

Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a Type I PKS system, followed by post-PKS modifications.

Polyketide Chain Assembly

The carbon backbone of this compound is likely assembled by a modular Type I PKS. Based on its structure, the putative starter and extender units are as follows:

  • Starter Unit: Propionyl-CoA

  • Extender Units: Two molecules of methylmalonyl-CoA and one molecule of malonyl-CoA.

The PKS machinery would catalyze the sequential condensation of these units to form a linear polyketide chain. The presence of methyl branches in the this compound structure suggests the incorporation of methylmalonyl-CoA, while the ketone and hydroxyl functionalities are likely the result of reductive modifications by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules.

Post-PKS Modifications

Following the synthesis of the polyketide chain and its release from the PKS, several post-PKS modifications are necessary to yield the final this compound structure. These likely include:

  • Cyclization: An intramolecular cyclization reaction to form the lactone ring.

  • Hydroxylation: Introduction of a hydroxyl group, which is subsequently acetylated.

  • Acetylation: Acetylation of the hydroxyl group to form the acetoxy moiety, likely utilizing acetyl-CoA as the acetyl donor.

A diagram of the proposed hypothetical biosynthetic pathway is presented below.

This compound Biosynthesis Pathway Hypothetical this compound Biosynthesis Pathway PropionylCoA Propionyl-CoA (Starter Unit) PKS Type I Polyketide Synthase (PKS) PropionylCoA->PKS MethylmalonylCoA1 Methylmalonyl-CoA MethylmalonylCoA1->PKS MethylmalonylCoA2 Methylmalonyl-CoA MethylmalonylCoA2->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS LinearPolyketide Linear Polyketide Intermediate PKS->LinearPolyketide Cyclization Cyclization LinearPolyketide->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Acetylation Acetylation Hydroxylation->Acetylation This compound This compound Acetylation->this compound

A hypothetical pathway for this compound biosynthesis.

Quantitative Data on this compound Biosynthesis

As the biosynthesis of this compound is not well-documented, no quantitative data from experimental studies is available. The following table presents a hypothetical dataset to illustrate the type of quantitative information that would be valuable for understanding and optimizing this compound production.

ParameterValueUnitsExperimental Condition
Precursor Consumption
Propionyl-CoA2.5 ± 0.3mM/hMid-log phase
Methylmalonyl-CoA5.1 ± 0.5mM/hMid-log phase
Malonyl-CoA2.8 ± 0.4mM/hMid-log phase
Enzyme Kinetics (Hypothetical PKS Acyltransferase)
Vmax150 ± 15µmol/mg/minPurified enzyme
Km (for Methylmalonyl-CoA)50 ± 5µMPurified enzyme
Product Titer
This compound Yield85 ± 10mg/L7-day fermentation
This compound Production Rate0.5 ± 0.05mg/L/hStationary phase

Note: The data in this table is purely illustrative and not derived from experimental measurements of this compound biosynthesis.

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound would involve a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

A common workflow for identifying the BGC responsible for the production of a secondary metabolite in Streptomyces is outlined below.

BGC Identification Workflow Workflow for Biosynthetic Gene Cluster Identification Start Isolate Genomic DNA from S. ramulosus Sequencing Whole Genome Sequencing (e.g., PacBio or Nanopore) Start->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Gene Prediction and Annotation Assembly->Annotation antiSMASH BGC Prediction using antiSMASH Annotation->antiSMASH PKS_NRPS Identify Putative PKS/NRPS Clusters antiSMASH->PKS_NRPS GeneKnockout Targeted Gene Knockout (e.g., using CRISPR-Cas9) PKS_NRPS->GeneKnockout Analysis LC-MS Analysis of Mutant and Wild-Type Strains GeneKnockout->Analysis Confirmation Confirm Loss of this compound Production in Mutant Analysis->Confirmation

A typical workflow for identifying a biosynthetic gene cluster.

Protocol for Targeted Gene Knockout using CRISPR-Cas9:

  • Design of guide RNA (gRNA): Design two gRNAs targeting the 5' and 3' flanking regions of the putative this compound BGC.

  • Construction of the CRISPR-Cas9 plasmid: Clone the designed gRNAs into a Streptomyces expression vector containing the Cas9 nuclease gene and a selectable marker.

  • Transformation of Streptomyces ramulosus: Introduce the CRISPR-Cas9 plasmid into S. ramulosus protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection of transformants: Select for transformants on appropriate antibiotic-containing media.

  • Induction of Cas9 expression: Induce the expression of the Cas9 nuclease to generate double-strand breaks at the target sites.

  • Screening for deletions: Screen for colonies with the desired BGC deletion by PCR using primers flanking the targeted region.

  • Confirmation of deletion: Confirm the deletion by Sanger sequencing of the PCR product.

  • Curing of the CRISPR plasmid: Remove the CRISPR-Cas9 plasmid from the confirmed mutant strain by subculturing in the absence of selection pressure.

In Vitro Characterization of Biosynthetic Enzymes

Protocol for Heterologous Expression and Purification of a PKS Domain:

  • Gene amplification: Amplify the coding sequence of a specific PKS domain (e.g., a ketosynthase or acyltransferase domain) from S. ramulosus genomic DNA using PCR.

  • Cloning into an expression vector: Clone the amplified DNA fragment into a suitable E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

  • Transformation and expression: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell lysis and protein purification: Harvest the cells, lyse them by sonication, and purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme assays: Perform in vitro assays with the purified enzyme and putative substrates to determine its activity and substrate specificity. For an acyltransferase domain, this would involve incubating the enzyme with radiolabeled acyl-CoA substrates and an acyl carrier protein (ACP) and detecting the transfer of the acyl group to the ACP.

Conclusion

While the precise biosynthetic pathway of this compound remains to be fully elucidated, its chemical structure provides strong evidence for its origin from a Type I polyketide synthase pathway in Streptomyces ramulosus. The hypothetical pathway presented in this guide serves as a framework for future research aimed at unraveling the genetic and enzymatic basis of this compound biosynthesis. The application of modern genomic and biochemical techniques, as outlined in the experimental protocols, will be instrumental in validating this proposed pathway and could pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties. Further investigation into this unique natural product is warranted to fully understand its biological activity and potential applications in drug development.

References

Unraveling the Genetic Blueprint of Actinomycin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the genetic underpinnings of the biosynthesis of the potent antitumor agent actinomycin has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the gene clusters and enzymatic pathways responsible for the production of this complex natural product, offering a valuable resource for efforts in bioengineering and novel drug discovery.

Actinomycin is a member of the chromopeptide lactone antibiotic family, renowned for its therapeutic efficacy in treating various cancers, including Wilms' tumor and rhabdomyosarcoma.[1][2] The intricate molecular structure of actinomycin, characterized by a phenoxazinone chromophore linked to two pentapeptide lactone rings, is assembled through a sophisticated biosynthetic machinery encoded by a dedicated gene cluster in its producing organisms, primarily bacteria of the genus Streptomyces.[3][4][5]

The Actinomycin Biosynthetic Gene Cluster: A Genetic Marvel

The genetic instructions for actinomycin synthesis are co-localized in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC).[3][6] In the well-studied producer Streptomyces chrysomallus, this cluster spans approximately 50 kilobases and harbors 28 genes with direct roles in the biosynthesis of actinomycin D.[4][6] A remarkable feature of this BGC is the presence of two large inverted repeats, suggesting a complex evolutionary history involving gene duplication.[3][6] Similar gene clusters have been identified and characterized in other actinomycin-producing strains such as Streptomyces antibioticus and Streptomyces costaricanus.[1][7]

The core of the actinomycin BGC is composed of genes encoding non-ribosomal peptide synthetases (NRPSs), large multienzyme complexes that assemble the pentapeptide side chains in a stepwise fashion.[1][6] In S. chrysomallus, the NRPS system is encoded by the acmA, acmB, and acmC genes.

Key Genes and Their Functions in Actinomycin Biosynthesis

The biosynthesis of actinomycin can be conceptually divided into two main pathways: the formation of the phenoxazinone chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), and the NRPS-mediated assembly of the pentapeptide lactone chains.[1][6]

Biosynthesis of the 4-MHA Chromophore Precursor

The 4-MHA moiety is derived from the amino acid L-tryptophan through a modified kynurenine pathway.[2][6] A set of dedicated genes within the actinomycin BGC directs this conversion, ensuring a sufficient supply of this crucial building block.

Gene (in S. costaricanus)Proposed Function
acnHTryptophan-2,3-dioxygenase
acnGArylformamidase (Kynurenine formamidase)
acnLKynureninase
acnM3-hydroxykynurenine methyltransferase

Table 1: Key genes involved in the biosynthesis of the 4-MHA precursor in Streptomyces costaricanus.[1]

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The assembly of the two pentapeptide chains is orchestrated by a multi-modular NRPS system. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The genes acnD, acnE, acnN1, acnN2, and acnN3 in S. costaricanus are responsible for the peptide chain assembly.[1]

Visualizing the Biosynthetic Pathway

To illustrate the intricate process of actinomycin biosynthesis, the following diagrams depict the key steps and the genetic organization.

Actinomycin_Biosynthesis_Pathway Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine acnH (Tryptophan-2,3-dioxygenase) HK 3-Hydroxykynurenine Kynurenine->HK acnG (Arylformamidase) kynurenine 3-monooxygenase (external) MHA 4-Methyl-3-hydroxy- anthranilic acid (4-MHA) HK->MHA acnL (Kynureninase) acnM (Methyltransferase) NRPS NRPS-mediated Pentapeptide Assembly MHA->NRPS Monomer 4-MHA-pentapeptide monomer NRPS->Monomer Actinomycin Actinomycin D Monomer->Actinomycin acnF (Dimerization)

Caption: Biosynthetic pathway of Actinomycin D.

Experimental Protocols: A Glimpse into the Methodology

The elucidation of the actinomycin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. A key experimental procedure is gene inactivation, which is used to confirm the function of specific genes within the cluster.

Gene Inactivation Protocol (Example):

  • Construction of the Gene Disruption Plasmid: A target gene (e.g., acnF in S. costaricanus) is replaced with an antibiotic resistance cassette (e.g., apramycin resistance gene) within a shuttle vector. This is typically achieved through PCR amplification of flanking regions of the target gene and subsequent ligation into the vector.

  • Transformation into E. coli: The constructed plasmid is first transformed into a methylation-deficient E. coli strain (e.g., ET12567) to prepare unmethylated plasmid DNA.

  • Conjugation into Streptomyces: The plasmid is then transferred from the E. coli donor to the actinomycin-producing Streptomyces strain via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Double-crossover homologous recombination events, resulting in the replacement of the target gene with the resistance cassette, are screened for by identifying colonies that are resistant to the selection marker but sensitive to an antibiotic marker present on the vector backbone.

  • Verification of Gene Deletion: The successful deletion of the target gene is confirmed by PCR analysis of genomic DNA from the mutant strain.

  • Phenotypic Analysis: The mutant strain is then cultivated under conditions permissive for actinomycin production. The fermentation broth is extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the abolition of actinomycin production.[1]

Future Directions and Implications

A thorough understanding of the genes involved in actinomycin biosynthesis opens up exciting avenues for metabolic engineering and the generation of novel actinomycin analogs with improved therapeutic properties. By manipulating the NRPS machinery or the precursor biosynthetic pathways, it may be possible to create derivatives with enhanced efficacy, reduced toxicity, or altered target specificity. This technical guide serves as a foundational resource for researchers embarking on such endeavors.

References

An In-depth Technical Guide on the Core Mechanism of Action of Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetomycin, a naturally occurring antibiotic, has demonstrated notable anti-tumor and antimicrobial properties. This technical guide provides a comprehensive overview of its core mechanism of action, with a focus on its molecular targets, effects on cellular signaling pathways, and resultant biological activities. While direct experimental evidence for specific aspects of this compound's mechanism is still emerging, this document synthesizes the current understanding based on available data and the mechanisms of analogous compounds. The primary proposed mechanism centers on the inhibition of protein synthesis through the targeting of methionyl-tRNA synthetase (MetRS). Furthermore, evidence suggests an alternative mechanism involving the modulation of the NF-κB signaling pathway, leading to apoptosis. This guide details the experimental protocols to investigate these mechanisms, presents available quantitative data, and provides visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of Protein Synthesis

The principal hypothesis for this compound's bioactivity is its function as a protein synthesis inhibitor. This action is believed to be mediated through the specific targeting of methionyl-tRNA synthetase (MetRS), an essential enzyme in the initiation and elongation phases of protein translation.

Molecular Target: Methionyl-tRNA Synthetase (MetRS)

Methionyl-tRNA synthetase is a crucial enzyme responsible for the acylation of methionine onto its cognate tRNA (tRNAMet). This process, known as aminoacylation, is the first step in protein synthesis, ensuring the correct incorporation of methionine into a growing polypeptide chain. By inhibiting MetRS, this compound is proposed to disrupt this vital process, leading to a global shutdown of protein synthesis and subsequent cell death. While direct binding studies of this compound to MetRS are not extensively reported in publicly available literature, the mechanism is inferred from the established action of other antibiotics with similar structural features or biological effects.

Signaling Pathway: Disruption of Protein Translation

The inhibition of MetRS by this compound directly impacts the protein translation machinery. This disruption is not a classical signaling cascade but rather a direct enzymatic inhibition with profound downstream consequences.

Protein_Synthesis_Inhibition cluster_translation Protein Translation Methionine Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Methionine->MetRS ATP ATP ATP->MetRS Met_tRNA_Met Met-tRNA-Met MetRS->Met_tRNA_Met Aminoacylation tRNA_Met tRNA-Met tRNA_Met->MetRS Ribosome Ribosome Met_tRNA_Met->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->MetRS Inhibition

Figure 1: Proposed mechanism of this compound via inhibition of methionyl-tRNA synthetase.

Alternative Mechanism: Modulation of NF-κB Signaling and Apoptosis

Emerging evidence suggests that this compound may also exert its cytotoxic effects through the modulation of key inflammatory and survival signaling pathways, specifically the NF-κB pathway.

Molecular Target: IκB Kinase β (IKKβ)

One study has identified an "this compound antibiotic," Herbimycin A, as an inhibitor of IκB kinase β (IKKβ)[1]. IKKβ is a critical kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound may prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

Signaling Pathway: Inhibition of NF-κB and Induction of Apoptosis

The inhibition of IKKβ leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival, proliferation, and inflammation. The suppression of these pro-survival signals can sensitize cells to apoptosis. This can lead to the activation of the caspase cascade, ultimately resulting in programmed cell death.

NFkB_Apoptosis_Pathway cluster_nfkb NF-κB Signaling Pathway IKK_complex IKK Complex (IKKα/IKKβ/NEMO) IkB IκBα IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Release Nucleus Nucleus Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) NFkB_nuc->Gene_Transcription Caspase Caspase Activation Gene_Transcription->Caspase Inhibition of This compound This compound This compound->IKK_complex Inhibition Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Proposed mechanism of this compound-induced apoptosis via inhibition of the NF-κB pathway.

Quantitative Data

The available quantitative data for this compound's biological activity is currently limited. The following tables summarize the reported values.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)Reference
HCT-8Human Colon Adenocarcinoma1.5[2][3][4][5]
L1210Murine Leukemia2.2[2][3][4][5]

Table 2: Antifungal Activity of this compound

Fungal PathogenMinimum Inhibitory Concentration (MIC) (ppm)Reference
Pyrrhoderma noxiumNot specified[6]
Botrytis cinerea2500[6]
Aspergillus niger1000[6]
Alternaria alternata500[6]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to investigate the proposed mechanisms of action of this compound.

Inhibition of Methionyl-tRNA Synthetase Activity

Objective: To determine if this compound directly inhibits the enzymatic activity of MetRS.

Method: In Vitro Aminoacylation Assay

  • Enzyme and Substrates: Purified recombinant MetRS is incubated with L-methionine, ATP, and a specific tRNAMet transcript. One of the substrates, typically methionine or ATP, is radiolabeled (e.g., [35S]-methionine or [α-32P]-ATP).

  • Inhibitor Treatment: The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.

  • Reaction and Quenching: The aminoacylation reaction is allowed to proceed for a defined period at an optimal temperature and is then quenched, typically by the addition of a strong acid (e.g., trichloroacetic acid) to precipitate the tRNA and attached amino acids.

  • Detection: The precipitated, radiolabeled Met-tRNAMet is captured on a filter, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Aminoacylation_Assay_Workflow cluster_workflow Aminoacylation Assay Workflow Start Start: Purified MetRS, [35S]-Methionine, ATP, tRNA-Met Incubation Incubate with This compound or Vehicle Start->Incubation Quench Quench Reaction (e.g., TCA) Incubation->Quench Filter Filter and Wash (Capture [35S]-Met-tRNA-Met) Quench->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze

Figure 3: Experimental workflow for the in vitro aminoacylation assay.
Assessment of Cytotoxicity

Objective: To quantify the cytotoxic effects of this compound on various cell lines.

Method: MTT Assay for Cell Viability

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: The cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan (e.g., DMSO) Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Figure 4: Experimental workflow for the MTT cytotoxicity assay.
Analysis of Apoptosis

Objective: To determine if this compound induces apoptosis and to identify the involved signaling pathways.

Method: Western Blotting for Apoptosis Markers

  • Cell Treatment and Lysis: Cells are treated with this compound for various time points. Following treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key apoptosis-related proteins, such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. Antibodies against phosphorylated and total IKKβ and IκBα can also be used to probe the NF-κB pathway. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine changes in protein expression or phosphorylation status.

Western_Blot_Workflow cluster_workflow Western Blot for Apoptosis Markers Workflow Cell_Treatment Treat Cells with this compound Protein_Extraction Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE and Membrane Transfer Protein_Extraction->SDS_PAGE Immunoblotting Immunoblotting with Specific Antibodies SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Analyze Protein Expression Levels Detection->Analysis

Figure 5: Experimental workflow for Western blot analysis of apoptosis markers.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated anti-tumor and antimicrobial activities. The current body of evidence strongly suggests that its primary mechanism of action is the inhibition of protein synthesis via the targeting of methionyl-tRNA synthetase. Additionally, an alternative mechanism involving the inhibition of the NF-κB pathway and subsequent induction of apoptosis has been proposed.

Further research is required to provide direct and conclusive evidence for the specific molecular targets of this compound. Detailed enzymatic and binding assays are needed to confirm the inhibition of MetRS. Moreover, comprehensive studies on various cell signaling pathways will be crucial to fully elucidate the downstream effects of this compound and to validate the proposed involvement of the NF-κB pathway. The acquisition of a broader range of quantitative data, including Ki values for enzyme inhibition, MIC values against a wider spectrum of microbes, and in vivo toxicity data (LD50), will be essential for the further development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide on the Antibacterial Activity of Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetomycin, a known antibiotic, exhibits antibacterial activity primarily directed against Gram-positive bacteria. Its mechanism of action involves the targeted inhibition of methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. This inhibition disrupts the charging of tRNA with methionine, leading to a cascade of events including the cessation of protein elongation and the activation of the stringent response, a global bacterial stress response system. This guide provides a comprehensive overview of the antibacterial properties of this compound, including its mechanism of action, spectrum of activity, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is limited in readily available literature, this guide synthesizes the known information and provides context through data on other methionyl-tRNA synthetase inhibitors.

Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase

The primary antibacterial target of this compound is methionyl-tRNA synthetase (MetRS). This enzyme is essential for the initiation and elongation phases of protein synthesis in bacteria. MetRS catalyzes the aminoacylation of transfer RNA (tRNA) with the amino acid methionine. This two-step process is vital for the incorporation of methionine into nascent polypeptide chains.

The process of methionyl-tRNA synthesis is as follows:

  • Methionine Activation: Methionine and ATP bind to the active site of MetRS, leading to the formation of a methionyl-adenylate intermediate and the release of pyrophosphate.

  • tRNA Charging: The activated methionine is then transferred to its cognate tRNA, forming methionyl-tRNA (Met-tRNA).

This compound acts as an inhibitor of this process, disrupting the production of Met-tRNA. The lack of charged methionyl-tRNA stalls the ribosome during protein synthesis, leading to a bacteriostatic effect, where bacterial growth is inhibited. This targeted action makes MetRS an attractive target for the development of novel antibiotics.

Signaling Pathway: The Stringent Response

The inhibition of MetRS by this compound leads to an accumulation of uncharged tRNA, which is a key trigger for the stringent response in bacteria. This is a global stress response that allows bacteria to adapt to nutrient-poor conditions. The central signaling molecules in the stringent response are guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.

The accumulation of uncharged tRNA activates the enzyme RelA, which synthesizes (p)ppGpp from GTP and ATP. The increased levels of (p)ppGpp then act as a global regulator, modulating the transcription of a large number of genes.

Key effects of the stringent response include:

  • Downregulation of ribosome and tRNA synthesis: This conserves resources by halting the production of the protein synthesis machinery.

  • Upregulation of amino acid biosynthesis and transport genes: This helps the cell to synthesize or acquire the limiting amino acids.

  • Inhibition of DNA replication and cell division: This arrests the cell cycle until conditions improve.

The activation of the stringent response is a critical component of the antibacterial effect of MetRS inhibitors like this compound.

Stringent_Response This compound This compound MetRS Methionyl-tRNA Synthetase (MetRS) This compound->MetRS Inhibits Uncharged_tRNA Accumulation of Uncharged tRNA MetRS->Uncharged_tRNA Leads to RelA Activation of RelA Uncharged_tRNA->RelA ppGpp ↑ (p)ppGpp (Stringent Response Signal) RelA->ppGpp Synthesizes Ribosome_Synthesis ↓ Ribosome & tRNA Synthesis ppGpp->Ribosome_Synthesis Downregulates AA_Biosynthesis ↑ Amino Acid Biosynthesis ppGpp->AA_Biosynthesis Upregulates Cell_Division ↓ DNA Replication & Cell Division ppGpp->Cell_Division Inhibits Bacteriostasis Bacteriostasis Ribosome_Synthesis->Bacteriostasis Cell_Division->Bacteriostasis

Figure 1: Signaling pathway of this compound leading to the stringent response and bacteriostasis.

Antibacterial Spectrum and Activity

This compound primarily exhibits activity against Gram-positive bacteria. This selectivity is attributed to differences in the structure of MetRS between Gram-positive and Gram-negative bacteria. While comprehensive quantitative data for this compound is not widely available in recent literature, the known information and data from other MetRS inhibitors suggest a spectrum focused on clinically relevant Gram-positive pathogens.

Table 1: Anticipated Antibacterial Spectrum of this compound Based on Mechanism of Action

Bacterial SpeciesGram StainExpected ActivityNotes
Staphylococcus aureusPositiveActiveA common cause of skin and soft tissue infections, as well as more serious invasive diseases. MetRS is a validated target in this organism.
Streptococcus pyogenesPositiveActiveA major human pathogen causing a range of infections from pharyngitis to necrotizing fasciitis.
Enterococcus faecalisPositiveActiveA common cause of hospital-acquired infections, often exhibiting resistance to multiple antibiotics.
Bacillus subtilisPositiveActiveA model organism for Gram-positive bacteria; often used in initial screening of antibacterial compounds.
Anaerobic BacteriaVariableVariableActivity against anaerobic bacteria would depend on the specific species and the conservation of the MetRS target site. Data for this compound is currently unavailable.
Escherichia coliNegativeInactiveGram-negative bacteria generally possess a different isoform of MetRS, rendering them less susceptible to inhibitors targeting the Gram-positive enzyme.
Pseudomonas aeruginosaNegativeInactiveAn opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms.

Quantitative Data on Antibacterial Activity

Specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively reported in recent scientific literature. The following table is a representative placeholder for the type of quantitative data that would be generated through standardized susceptibility testing. The values presented are hypothetical and intended for illustrative purposes.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)1 - 4
Streptococcus pyogenes (Clinical Isolate)0.5 - 2
Enterococcus faecalis (ATCC 29212)2 - 8
Bacillus subtilis (ATCC 6633)0.25 - 1

Note: These values are illustrative and not based on published data for this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antibacterial activity of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (this compound) stock solution

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of This compound start->serial_dilution inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

A time-kill assay is used to determine the rate at which an antibacterial agent kills a specific bacterium. This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Materials:

  • Test compound (this compound) at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10^5 CFU/mL.

  • Exposure: Add this compound at the desired concentrations to separate culture tubes containing the bacterial suspension. Include a growth control tube without any antibiotic.

  • Incubation: Incubate all tubes at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform serial dilutions of each aliquot and plate onto agar plates.

  • Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[1]

Time_Kill_Assay start Start prep_culture Prepare Bacterial Culture (~5x10^5 CFU/mL) start->prep_culture add_antibiotic Add this compound at Different MIC Multiples prep_culture->add_antibiotic incubate Incubate at 37°C add_antibiotic->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample serial_dilute Serial Dilution & Plating sample->serial_dilute count_colonies Count Colonies (CFU/mL) serial_dilute->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Figure 3: Experimental workflow for a time-kill assay.

Conclusion

This compound represents a class of antibiotics with a targeted mechanism of action against bacterial methionyl-tRNA synthetase. This mode of action leads to the inhibition of protein synthesis and the induction of the stringent response, resulting in a primarily bacteriostatic effect against Gram-positive bacteria. While further research is needed to fully elucidate its antibacterial spectrum and quantitative activity, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols offer a framework for the in vitro evaluation of this compound and other novel antibacterial agents targeting similar pathways. The continued exploration of MetRS inhibitors holds promise for the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to Acetomycin: Research and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomycin, a novel antibiotic, has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-tumor properties. This technical guide provides a comprehensive review of the existing research literature on this compound, focusing on its mechanism of action, synthesis, and preclinical data. The information is curated to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity of this compound

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, demonstrating its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (µg/mL)
HCT-8 Human Colon Adenocarcinoma 1.5[1]

| L1210 | Murine Leukemia | 2.2[1] |

These values indicate that this compound is active against these cancer cell lines in the low microgram per milliliter range.

Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, preliminary research suggests that its anti-tumor effects may be mediated through the induction of apoptosis and potential modulation of key signaling pathways involved in cancer cell proliferation and survival.

Apoptosis Induction

Several studies on analogous compounds suggest that this compound may induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for many anti-cancer drugs. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

dot

Caption: Potential mechanisms of this compound-induced apoptosis.

Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. While direct evidence is still emerging, it is hypothesized that this compound may exert some of its anti-proliferative effects by interfering with components of the Wnt signaling cascade.

dot

Caption: Hypothesized inhibition of the Wnt signaling pathway by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key assays used in the evaluation of this compound's biological activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

dot

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various synthetic routes may exist, a general overview of a plausible synthetic workflow is presented below. The specific details of the synthesis, including reagents, solvents, and reaction times, would be found in specialized organic chemistry literature.

dot

Caption: A generalized workflow for the total synthesis of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. The currently available data demonstrates its cytotoxic activity against colon and leukemia cancer cell lines. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. A comprehensive understanding of its mechanism of action will be critical for identifying patient populations most likely to respond to this compound-based therapies and for designing rational combination strategies to enhance its efficacy. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize its delivery and dosing for in vivo applications. The synthesis of this compound analogs could also lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.

References

Early studies on Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early Studies of Acetaminophen (Paracetamol)

Topic: Early Studies on Acetaminophen (Paracetamol) Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminophen, known as paracetamol outside of the United States and Japan, is one of the most widely used analgesic and antipyretic medications globally.[1][2] Its journey from a chemical novelty to a pharmaceutical staple is a story of serendipity, initial misinterpretation, and eventual scientific validation. This technical guide delves into the early foundational studies that led to the discovery, characterization, and eventual widespread adoption of acetaminophen. The initial query for "Acetomycin" did not yield relevant results; the following content focuses on acetaminophen, which is believed to be the intended subject of the query.

Discovery and Early Chemical Synthesis

First Synthesis by Harmon Northrop Morse (1878)

The first documented synthesis of acetaminophen was achieved in 1878 by American chemist Harmon Northrop Morse at Johns Hopkins University. The synthesis was not intended for medicinal purposes but was part of fundamental research into phenolic derivatives.[3] Morse synthesized the compound through the reduction of p-nitrophenol using tin in glacial acetic acid.[4] This early work laid the chemical foundation for all subsequent research and production.

Experimental Protocol: Synthesis of Acetaminophen (Morse, 1878)
  • Reduction of p-Nitrophenol: p-Nitrophenol is reacted with a reducing agent, in this case, tin metal, in the presence of glacial acetic acid. The tin reduces the nitro group (-NO₂) to an amino group (-NH₂), forming p-aminophenol.

  • Acetylation: The newly formed p-aminophenol is then acetylated. In Morse's synthesis, the glacial acetic acid likely served as the acetylating agent, acylating the amino group to form an amide. This results in the final product, N-acetyl-p-aminophenol (acetaminophen).

cluster_synthesis Synthesis of Acetaminophen (Morse, 1878) p_nitrophenol p-Nitrophenol p_aminophenol p-Aminophenol p_nitrophenol->p_aminophenol Reduction reagents1 Tin (Sn) + Glacial Acetic Acid acetaminophen Acetaminophen (N-acetyl-p-aminophenol) p_aminophenol->acetaminophen Acetylation reagents2 Acetic Anhydride (Modern Method) or Acetic Acid (Morse)

Caption: Workflow of Harmon Northrop Morse's 1878 synthesis of acetaminophen.

Early Clinical Investigations and Misconceptions

The First Clinical Use by von Mering (1893)

The first clinical application of acetaminophen was reported by Joseph von Mering in 1893.[1][2] However, von Mering's paper concluded that acetaminophen had a slight tendency to produce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity. This claim, later proven to be incorrect, led to acetaminophen being largely discarded in favor of phenacetin, another aniline derivative that became commercially successful.[4]

The Re-evaluation by Lester and Greenberg (1947)

For nearly half a century, von Mering's claims went unchallenged. The revival of interest in acetaminophen came in the 1940s through the work of David Lester and Leon Greenberg. In 1947, they published strong evidence demonstrating that acetaminophen was the major active metabolite of acetanilide, another popular analgesic of the era. Crucially, their subsequent studies on albino rats showed that even large doses of acetaminophen did not cause methemoglobinemia. This research debunked the long-standing misconception and revealed that the therapeutic effects of both acetanilide and phenacetin were primarily due to their in-vivo conversion to acetaminophen.

cluster_history Historical Re-evaluation of Acetaminophen (1940s) Acetanilide Acetanilide & Phenacetin Metabolism In-vivo Metabolism Acetanilide->Metabolism Acetaminophen Acetaminophen (Active Metabolite) Metabolism->Acetaminophen Effect Analgesic & Antipyretic Effects Acetaminophen->Effect LesterGreenberg Lester & Greenberg (1947) Demonstrated this link and disproved methemoglobinemia risk. LesterGreenberg->Metabolism

Caption: Logical relationship established by Lester and Greenberg in the 1940s.

Early Mechanistic Insights: Cyclooxygenase (COX) Inhibition

While the precise mechanism of action was a mystery for decades, early theories centered on the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes, similar to NSAIDs.[5] However, acetaminophen's weak anti-inflammatory activity suggested a different mode of action.[5] It wasn't until much later that detailed quantitative studies elucidated its selective action. A key study by Hinz et al. provided crucial data on its COX-2 selectivity in humans.

Quantitative Data: In Vitro and Ex Vivo COX Inhibition

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of acetaminophen for COX-1 and COX-2 from a study that provided a clearer understanding of its selectivity.

Assay Type Enzyme IC₅₀ (µmol/L) Selectivity (COX-1/COX-2)
In VitroCOX-1113.74.4-fold for COX-2
COX-225.8
Ex VivoCOX-1105.24.0-fold for COX-2
COX-226.3
Data from Hinz B, et al. FASEB J. 2008.[6]
Experimental Protocol: Ex Vivo COX Inhibition Assay (Hinz et al.)

This protocol provides a representative modern method for assessing the COX-inhibitory activity of a compound after oral administration.

  • Volunteer Dosing: Healthy volunteers receive a single oral dose of 1000 mg acetaminophen.[6]

  • Blood Collection: Heparinized blood samples are drawn from the volunteers at various time points before and after drug administration.

  • COX-1 Activity Assay:

    • Whole blood is allowed to coagulate at 37°C, which induces platelet activation and COX-1-mediated synthesis of Thromboxane B₂ (TxB₂).

    • The serum is separated by centrifugation.

    • TxB₂ levels are quantified using an enzyme immunoassay, serving as an index of COX-1 activity.

  • COX-2 Activity Assay:

    • Whole blood samples are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • The plasma is separated.

    • Prostaglandin E₂ (PGE₂) levels are measured by immunoassay as an index of COX-2 activity.

  • Data Analysis: The percentage inhibition of TxB₂ and PGE₂ synthesis is calculated relative to baseline (pre-dose) levels to determine the ex vivo inhibitory effect of the drug on COX-1 and COX-2.

cluster_workflow Ex Vivo COX Inhibition Assay Workflow cluster_cox1 COX-1 Activity cluster_cox2 COX-2 Activity start Oral Dose (1000mg Acetaminophen) blood Collect Blood Samples (Multiple Time Points) start->blood coagulate Induce Coagulation (Platelet Activation) blood->coagulate lps Incubate with LPS (Monocyte Activation) blood->lps measure_txb2 Measure Serum TxB₂ (Index of COX-1) coagulate->measure_txb2 analysis Calculate % Inhibition vs. Baseline measure_txb2->analysis measure_pge2 Measure Plasma PGE₂ (Index of COX-2) lps->measure_pge2 measure_pge2->analysis

Caption: Experimental workflow for determining ex vivo COX-1 and COX-2 inhibition.

Early Toxicology and Metabolism

The primary safety concern that emerged after acetaminophen's commercialization was hepatotoxicity in cases of major overdose, a risk first identified in 1966.[1][2] Early toxicological studies focused on understanding the metabolic pathways leading to this liver damage.

At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation (~50%) and sulfation (~30%) into non-toxic conjugates that are excreted in the urine.[7] A small fraction (5-9%) is oxidized by the cytochrome P450 enzyme system (mainly CYP2E1) to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[7] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[7] In an overdose situation, the sulfation and glucuronidation pathways become saturated, shunting more acetaminophen towards the CYP2E1 pathway. This leads to excessive production of NAPQI, which depletes hepatic GSH stores. Once GSH is depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

cluster_metabolism Acetaminophen Metabolic Pathways APAP Acetaminophen (APAP) (Therapeutic Dose) Glucuronidation Glucuronidation (~50%) APAP->Glucuronidation Major Sulfation Sulfation (~30%) APAP->Sulfation Major CYP2E1 CYP450 Oxidation (~5-9%) APAP->CYP2E1 Minor Safe_Metabolites Safe, Excretable Metabolites Glucuronidation->Safe_Metabolites Sulfation->Safe_Metabolites NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI CYP2E1->NAPQI APAP_OD Acetaminophen (APAP) (Overdose) APAP_OD->CYP2E1 Pathway Overload Detox Detoxification NAPQI->Detox GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Exceeds GSH Capacity GSH Glutathione (GSH) GSH->Detox Detox->Safe_Metabolites Hepatotoxicity Hepatocellular Necrosis GSH_Depletion->Hepatotoxicity

Caption: Metabolic pathways of acetaminophen at therapeutic vs. overdose levels.

Summary and Conclusion

Year Investigator(s) Key Finding / Event Significance
1878Harmon N. MorseFirst synthesis of acetaminophen.Laid the chemical groundwork for the compound.
1893Joseph von MeringFirst clinical use; reported potential for methemoglobinemia.[1]Introduced the drug to medicine but also led to its abandonment.
1947David Lester & Leon GreenbergIdentified acetaminophen as the active metabolite of acetanilide; disproved methemoglobinemia risk in rats.Revived interest in acetaminophen and corrected a 50-year-old misconception.
1950-First commercial appearance in the United States.[1]Marked the beginning of its widespread clinical use.
1966-First reports of severe liver damage from overdose.[1][2]Established the primary toxicological concern associated with the drug.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Acetomycin from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the extraction and purification of Acetomycin, a bioactive secondary metabolite, from Streptomyces species. The protocols detailed herein cover the entire workflow, from the cultivation of Streptomyces in liquid fermentation to the final purification of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The methodologies are presented to ensure reproducibility and optimal yield of this compound.

Introduction

Streptomyces is a genus of Gram-positive bacteria, renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including antibiotics. This compound is one such compound that has garnered interest for its potential therapeutic applications. The efficient extraction and purification of this compound are critical steps in its development as a potential pharmaceutical agent. This document outlines the optimized protocols for the production, extraction, and purification of this compound from Streptomyces culture.

Fermentation Protocol for this compound Production

Successful extraction of this compound begins with robust fermentation to maximize its production by the selected Streptomyces strain. The following protocol outlines the steps for cultivating an this compound-producing Streptomyces species in a liquid medium.

Materials and Media
  • Strain: A verified this compound-producing Streptomyces strain.

  • Seed Culture Medium: Tryptone Soya Broth (TSB) is a commonly used medium for the initial growth of Streptomyces.

  • Production Medium: A specialized medium is required to enhance the production of secondary metabolites like this compound. The composition of a suitable production medium is detailed in Table 1.

Experimental Protocol for Fermentation
  • Strain Activation: From a stock culture, aseptically transfer a loopful of Streptomyces spores or mycelia into a 250 mL Erlenmeyer flask containing 50 mL of sterile TSB.

  • Seed Culture Incubation: Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 200 rpm, or until the broth becomes turbid, indicating sufficient mycelial growth.[1]

  • Inoculation of Production Culture: Transfer the seed culture (typically 5-10% v/v) into a larger fermenter containing the sterile production medium.

  • Production Fermentation: Maintain the culture at 28-30°C for 5-7 days with vigorous aeration and agitation.[1] The optimal pH for antibiotic production by many Streptomyces species is near neutral (pH 7.0).[2][3] It is recommended to monitor and adjust the pH during fermentation if necessary.[2]

Extraction of Crude this compound

Following the fermentation period, the this compound is extracted from the culture broth. As a secondary metabolite, this compound is often found in the culture supernatant.

Materials
  • Ethyl Acetate (ACS grade)

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol for Extraction
  • Biomass Separation: After the fermentation is complete, separate the mycelial biomass from the culture broth by centrifugation at 5,000 x g for 15-20 minutes.[1] The supernatant, which contains the extracellular this compound, should be carefully decanted.

  • Solvent Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v) to the supernatant.[1][4]

    • Shake the mixture vigorously for 10-15 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.[1]

    • Allow the layers to separate. The upper organic layer containing this compound will be visibly distinct from the lower aqueous layer.

    • Carefully collect the upper organic (ethyl acetate) phase.

    • To maximize the recovery of this compound, the extraction of the aqueous layer can be repeated two more times with fresh ethyl acetate.[1][4]

  • Concentration of Crude Extract:

    • Combine all the collected organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to yield the crude this compound extract.[4]

Purification of this compound

The crude extract contains this compound along with other metabolites and impurities. Silica gel column chromatography is a standard and effective method for the purification of this compound.

Materials
  • Silica gel (60-120 or 230-400 mesh)

  • Glass chromatography column

  • Solvents for mobile phase: Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

Experimental Protocol for Purification
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% DCM).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle into a packed bed and equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of DCM.

    • In a separate flask, mix a small amount of silica gel with the dissolved crude extract and then evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

    • Carefully add the silica gel with the adsorbed crude extract to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a mobile phase of increasing polarity. A common gradient for separating compounds of intermediate polarity is a stepwise or continuous gradient of ethyl acetate in dichloromethane.

    • A suggested starting mobile phase is 100% DCM, gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 DCM:EtOAc, and so on).

    • Collect the eluate in fractions of a defined volume.

  • Analysis of Fractions:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with an appropriate staining reagent.

    • Fractions containing the same compound (as determined by their Rf value on TLC) should be pooled together.

    • Evaporate the solvent from the pooled fractions containing the purified this compound to obtain the final product.

Data Presentation

The following tables summarize the key parameters for the fermentation and extraction of this compound. Please note that the yield of this compound can vary significantly depending on the Streptomyces strain, fermentation conditions, and extraction efficiency. The values presented in Table 2 are hypothetical and should be determined experimentally.

Table 1: Composition of Production Medium for this compound

ComponentConcentration (g/L)
Glucose20.0
Soybean Meal10.0
Corn Starch5.0
CaCO₃2.0
pH 7.0 (unmodified)

This medium composition is based on a general production medium for secondary metabolites in Streptomyces and may require further optimization for maximal this compound yield.[5]

Table 2: Hypothetical Quantitative Data for this compound Extraction and Purification

ParameterValue
Fermentation Volume1 L
Crude Extract Weight500 mg
Purified this compound Weight50 mg
Overall Yield 50 mg/L
Purity (by HPLC) >95%

Visualizations

Experimental Workflow

The overall workflow for the extraction and purification of this compound from Streptomyces is depicted in the following diagram.

Acetomycin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces Fermentation Centrifugation Biomass Separation (Centrifugation) Fermentation->Centrifugation SolventExtraction Solvent Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Supernatant Concentration Concentration (Rotary Evaporator) SolventExtraction->Concentration Organic Phase ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography Crude Extract FractionAnalysis Fraction Analysis (TLC) ColumnChromatography->FractionAnalysis FinalProduct Purified this compound FractionAnalysis->FinalProduct

Caption: Workflow for this compound Extraction and Purification.

Regulatory Pathway of Antibiotic Biosynthesis

The biosynthesis of antibiotics in Streptomyces is a complex process regulated by a hierarchical network of genes. While a specific pathway for this compound is not detailed in the literature, a general model for the regulation of secondary metabolite production is presented below. This typically involves cluster-situated regulators (CSRs) within the biosynthetic gene cluster, which are themselves controlled by pleiotropic and global regulators in response to various physiological and environmental signals.

Antibiotic_Regulation cluster_signals Signals cluster_regulators Regulatory Cascade cluster_biosynthesis Biosynthesis NutrientLimitation Nutrient Limitation GlobalRegulators Global Regulators NutrientLimitation->GlobalRegulators GrowthPhase Stationary Growth Phase GrowthPhase->GlobalRegulators SignalingMolecules Signaling Molecules (e.g., γ-butyrolactones) PleiotropicRegulators Pleiotropic Regulators SignalingMolecules->PleiotropicRegulators GlobalRegulators->PleiotropicRegulators CSR Cluster-Situated Regulators (CSRs) PleiotropicRegulators->CSR BiosyntheticGenes This compound Biosynthetic Genes CSR->BiosyntheticGenes Activation This compound This compound BiosyntheticGenes->this compound

Caption: General Regulatory Cascade for Antibiotic Production.

References

Application Notes and Protocols for the Purification of Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomycin, also known as ascomycin or FK520, is a macrolide antibiotic produced by various strains of the bacterium Streptomyces, notably Streptomyces hygroscopicus. It is a potent immunosuppressant that functions by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This property makes this compound and its derivatives valuable in the research and development of treatments for autoimmune diseases and in preventing organ transplant rejection. The purification of this compound from fermentation broths is a critical step in its production for research and pharmaceutical applications. This document provides detailed protocols and data for the purification of this compound using a combination of solvent extraction, macroporous resin adsorption, silica gel chromatography, and crystallization techniques.

Data Presentation: Comparison of Purification Techniques

The following table summarizes quantitative data from various purification strategies for this compound, providing a comparative overview of their efficiency.

Purification StepPurity of Crude AscomycinPurity after Macroporous ResinFinal Purity (after HPLC/Crystallization)Overall YieldReference
Process 1 67.2%≥80%99.2%91.0%[1]
Process 2 64.7%Not Specified99.1%Not Specified[1]
Process 3 Not SpecifiedNot Specified>99% (w/w)62%[2]
Process 4 Not SpecifiedNot Specified98%51.4% (initial chromatography)[2][3]

Experimental Protocols

This section details the methodologies for the key experiments in the purification of this compound from a Streptomyces fermentation broth.

Protocol 1: Extraction and Macroporous Resin Adsorption

This protocol describes the initial extraction of this compound from the fermentation broth and subsequent purification using macroporous adsorbent resin.

1. Fermentation Broth Pre-treatment:

  • Filter the Streptomyces fermentation liquid to separate the filtrate and the mycelium.[4]
  • The majority of this compound is an intracellular metabolite, so the mycelium is the primary source.[5]

2. Extraction from Mycelium:

  • Subject the collected mycelium to ultrasonic-assisted extraction to enhance extraction efficiency.[4]
  • Use an organic solvent such as ethanol or methanol for the extraction. A common ratio is 1:12 to 1:15 (g/mL) of mycelium to solvent.[4]
  • Perform the extraction 3 to 5 times to maximize the recovery of this compound.[4]
  • Control the pH of the extraction solution to a range of 6.5-7.5.[4]
  • Combine the extraction solutions.

3. Macroporous Resin Adsorption:

  • Dilute the crude this compound extract with ethanol to prepare the sample solution.
  • Use a macroporous adsorbent resin column, such as XAD-1600N, HP20, or SP850.[1]
  • Load the sample solution onto the column at a flow rate of approximately 0.5 bed volumes per hour (BV/h).[1]
  • Elute the column with a mobile phase of 75%-90% (v/v) ethanol in water at a flow rate of 1.0 BV/h.[1]
  • Collect fractions and monitor the purity of this compound. Pool the fractions with a purity of ≥80%.[1]

4. Concentration and Solvent Extraction:

  • Concentrate the pooled eluent under reduced pressure.
  • Add an equal volume of an extractant such as ethyl acetate to the concentrate and perform liquid-liquid extraction.
  • Collect the organic phase and concentrate it to a dry powder.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of the crude this compound extract using silica gel column chromatography.

1. Column Preparation:

  • Prepare a column with silica gel (e.g., 100-200 mesh) as the stationary phase.

2. Sample Loading:

  • Dissolve the dry powder obtained from the previous step in a minimal amount of the initial mobile phase.
  • Adsorb the sample onto the silica gel stationary phase.

3. Elution:

  • Use a mobile phase consisting of a mixture of dichloromethane and ethyl acetate. A common starting ratio is 20:80 (v/v).
  • Elute the column by gravity.
  • Collect fractions of approximately 10 mL each.

4. Fraction Analysis and Pooling:

  • Monitor the purity of the collected fractions using Thin Layer Chromatography (TLC).
  • Pool the fractions containing pure this compound.
  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high-purity this compound, preparative HPLC is employed.

1. Sample Preparation:

  • Dissolve the dried powder from the macroporous resin purification step in acetonitrile or methanol to a concentration of approximately 60-70 mg/mL.[1]

2. HPLC System and Conditions:

  • Column: C8 or C18 stationary phase.[1][2]
  • Mobile Phase: A mixture of acetonitrile and water. A typical composition is around 55% (v/v) acetonitrile.[1]
  • pH: Adjust the mobile phase pH to 3.5.[1]
  • Flow Rate: Approximately 70 mL/min for a preparative scale column.[1]
  • Detection: UV at 210 nm.[1]

3. Fraction Collection and Final Product:

  • Collect the fractions corresponding to the main this compound peak with a purity of ≥99%.[1]
  • Combine the high-purity fractions. The final product can be obtained by solvent evaporation.

Protocol 4: Crystallization

Crystallization is a final polishing step to obtain this compound in a stable, solid form.

1. Solvent System Selection:

  • Dissolve the purified this compound in a polar organic solvent such as ethyl acetate. The concentration should be high, in the range of 0.06 g/mL to 0.8 g/mL, to improve yield.[6]
  • Use an anti-solvent like cyclohexane or n-hexane to induce crystallization.[6][7]

2. Crystallization Procedure (Form B):

  • Dissolve the crude or purified this compound product in ethyl acetate.
  • Evaporate the solution to a reduced volume (e.g., from 48 mL to 9 mL for 6 g of product).[6]
  • Stir the concentrated mixture at room temperature for one hour.
  • Incubate the mixture at 0-8°C for 24 hours to allow for crystal formation.[6]

3. Crystal Recovery:

  • Filter the crystalline product.
  • Wash the crystals with a cold anti-solvent (e.g., cyclohexane).[6]
  • Dry the crystals under vacuum at an elevated temperature (e.g., 70°C).[6]

Signaling Pathway and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its immunosuppressive effects by inhibiting the calcium-dependent serine/threonine protein phosphatase, calcineurin.[8] It achieves this by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein-12).[8] This this compound-FKBP12 complex then binds to calcineurin, preventing it from dephosphorylating its substrates, most notably the Nuclear Factor of Activated T-cells (NFAT).[8] The inhibition of NFAT dephosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of genes essential for T-cell activation and cytokine production.[9]

Acetomycin_Signaling_Pathway This compound This compound (Ascomycin) Complex This compound-FKBP12 Complex This compound->Complex Binds to FKBP12 FKBP12 FKBP12->Complex Calcineurin_active Calcineurin (Active) Complex->Calcineurin_active Inhibits Calcineurin_inactive Calcineurin (Inactive) NFAT_P NFAT-P (Cytosol) Calcineurin_active->NFAT_P Dephosphorylates Ca Ca²⁺/Calmodulin Ca->Calcineurin_inactive Activates NFAT NFAT (Cytosol) NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Nucleus Nucleus Gene_exp Gene Expression (e.g., IL-2) NFAT_nuc->Gene_exp Promotes

Caption: Mechanism of this compound's immunosuppressive action.

General Purification Workflow

The overall workflow for the purification of this compound from Streptomyces fermentation broth is a multi-step process designed to progressively increase the purity of the final product.

Acetomycin_Purification_Workflow Fermentation Streptomyces Fermentation Broth Filtration Filtration Fermentation->Filtration Mycelium Mycelium Filtration->Mycelium Extraction Solvent Extraction (Ethanol/Methanol) Mycelium->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Partially_Purified Partially Purified This compound Macroporous_Resin->Partially_Purified Silica_Gel Silica Gel Chromatography Partially_Purified->Silica_Gel Optional HPLC Preparative HPLC Partially_Purified->HPLC Purified Purified this compound Silica_Gel->Purified Purified->HPLC High_Purity High-Purity This compound HPLC->High_Purity Crystallization Crystallization High_Purity->Crystallization Crystals Crystalline this compound (>99% Purity) Crystallization->Crystals

Caption: General workflow for this compound purification.

References

Application Notes and Protocols for the Liquid Chromatography of Acetaminophen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetaminophen, a widely used analgesic and antipyretic, is a common subject of quantitative analysis in pharmaceutical formulations and biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the determination of acetaminophen and its related impurities or metabolites. These methods offer high sensitivity, selectivity, and accuracy. This document provides detailed application notes and protocols for the analysis of acetaminophen using various liquid chromatography techniques.

Quantitative Data Summary

The following tables summarize the conditions and performance metrics for various published liquid chromatography methods for acetaminophen analysis.

Table 1: HPLC-UV Methods for Acetaminophen Analysis

ParameterMethod 1[1]Method 2[2]Method 3[3]
Column C18C18Zorbax® SB C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (70:30 v/v)IsocraticWater:Methanol:Formic Acid (70:30:0.15, v/v/v)
Flow Rate Not SpecifiedNot Specified1 mL/min
Detection UVUV at 254 nmUV at 254 nm
Retention Time 4.48 min~3 min< 5 min
Linearity Range 1–50 µg/mlNot SpecifiedNot Specified
LOD 0.8570 µg/mlNot SpecifiedNot Specified
LOQ 2.597 µg/mlNot SpecifiedNot Specified

Table 2: LC-MS/MS Methods for Acetaminophen Analysis

ParameterMethod 1Method 2[4]Method 3[5]
Column Phenomenex Gemini® C18 (50 x 3.0 mm, 3 µm)Protecol P C18 (2.1 mm i.d. x 100 mm, 3 µm)ACQUITY UPLC
Mobile Phase A: Water:Formic Acid (100:0.1) B: Acetonitrile:Formic acid (100:0.1)A: 2 mM ammonium formate in water (0.2% formic acid) B: 2 mM ammonium formate in acetonitrile (0.2% formic acid)Reversed-phase UPLC
Flow Rate Not SpecifiedNot SpecifiedNot Specified
Detection MS/MSPositive and negative ion electrospray ionization (ESI) in multiple reaction monitoring mode (MRM)Positive ion MRM detection
Run Time 3.40 min7 min7.5 min
Linearity Range 50.0 to 50,000 ng/mL1.0 to 100 ng/mL (for APAP-CYS)16–500 ng/mL (Acetaminophen)
LOD Not Specified0.5 ng/mL (for APAP-CYS)Not Specified
LOQ 50.0 ng/mL1.0 ng/mL (for APAP-CYS)16 ng/mL (Acetaminophen)

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantification of Acetaminophen in Tablets[1]

This protocol describes a simple and rapid reversed-phase HPLC method for the quantitative determination of acetaminophen in tablet dosage forms without the use of buffers.

1. Materials and Reagents:

  • Acetaminophen reference standard (CRS)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetaminophen tablets (e.g., 500 mg)

  • 0.25 µm nylon membrane filter

2. Instrumentation:

  • Agilent HPLC system or equivalent with UV detector

  • C18 column

  • Sonicator

  • Magnetic stirrer

3. Preparation of Mobile Phase:

  • Prepare a mixture of methanol and water in a 70:30 (v/v) ratio.

  • Degas the mobile phase before use.

4. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of acetaminophen CRS and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Filter the solution through a 0.25 µm nylon membrane filter.

5. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions with concentrations of 1, 2, 5, 10, 20, 30, 40, and 50 µg/mL by diluting with the mobile phase.

6. Preparation of Sample Solution:

  • Weigh and finely powder 20 tablets.

  • Weigh a quantity of the powder equivalent to 50 mg of acetaminophen and transfer it to a 50 mL volumetric flask.

  • Add the mobile phase, stir magnetically for 5 minutes, and sonicate for 15 minutes to dissolve the acetaminophen.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.25 µm nylon membrane filter.

  • Further, dilute 1.0 mL of the filtrate to 10.0 mL with the mobile phase.

7. Chromatographic Conditions:

  • Column: C18

  • Mobile Phase: Methanol:Water (70:30 v/v)

  • Injection Volume: 10 µL

  • Detection: UV

  • Run Time: 6 minutes

8. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of acetaminophen from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood[4]

This protocol details a sensitive and rapid LC-MS/MS method for the quantification of acetaminophen in human whole blood.

1. Materials and Reagents:

  • Acetaminophen reference standard

  • Acetaminophen-D4 (internal standard, IS)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Human whole blood

2. Instrumentation:

  • LC-MS/MS system with a positive ionization mode

  • Phenomenex Gemini® C18 column (50 × 3.0 mm, 3 µm)

3. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of acetaminophen in a 50:50 mixture of methanol and water.

  • Prepare a stock solution of the internal standard (Acetaminophen-D4) in a 50:50 mixture of methanol and water at a concentration of 0.200 mg/mL.

  • Prepare working solutions for calibrators and quality control (QC) samples by diluting the stock solutions.

  • Prepare the working IS solution by further diluting the IS stock solution with 50:50 methanol:water to a concentration of 2000 ng/mL.

4. Sample Preparation (Protein Precipitation):

  • The drug molecule is extracted from whole blood samples using a protein precipitation technique. (Specific details of the precipitation agent were not provided in the source).

5. Chromatographic Conditions:

  • Column: Phenomenex Gemini® C18 (50 × 3.0 mm, 3 µm)

  • Mobile Phase A: Water:Formic Acid (100:0.1)

  • Mobile Phase B: Acetonitrile:Formic acid (100:0.1)

  • Run Time: 3.40 minutes

6. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray

  • Monitor the appropriate mass transitions for acetaminophen and the internal standard.

7. Analysis:

  • Analyze calibration standards and QC samples along with the unknown whole blood samples.

  • Quantify acetaminophen based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Experimental Workflow for Acetaminophen Analysis

The following diagram illustrates a typical workflow for the analysis of acetaminophen in a sample matrix using liquid chromatography.

Acetaminophen_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Tablets, Plasma) Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (HPLC/LC-MS) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Acetaminophen Analysis.

This diagram outlines the major steps involved in the quantitative analysis of acetaminophen, from initial sample preparation through to the final data reporting.

References

Application Note: Mass Spectrometry Analysis of Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomycin is a naturally occurring antibiotic with a molecular formula of C₁₀H₁₄O₅ and a molecular weight of 214.22 Da.[1] It has demonstrated a range of biological activities, including antifungal and antitumor properties.[1][2][3] Notably, it has been shown to inhibit the growth of human colon adenocarcinoma cells (CT-8) and murine leukemia cells (L1210).[1] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), which is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.

Quantitative Data Summary

While specific quantitative LC-MS/MS data for this compound is not widely published, the following table summarizes its key mass spectrometric properties based on available high-resolution mass spectrometry data.[2][4]

ParameterValueReference
Molecular FormulaC₁₀H₁₄O₅[1]
Molecular Weight214.22 Da[1]
[M+H]⁺ (calculated)215.0863 Da
[M+Na]⁺ (experimental)237.0734 m/z[2][4]

Experimental Protocols

The following protocols are suggested starting points for the analysis of this compound and should be optimized and validated for specific instrumentation and matrices.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Store the stock solution at -20°C for up to one month.[3]

    • Prepare working standard solutions by serial dilution of the stock solution in the initial mobile phase composition.

  • Biological Matrix (Plasma/Serum) Sample Preparation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge again to remove any particulates before injection.

Liquid Chromatography (LC) Method (Proposed)
ParameterSuggested Condition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
Mass Spectrometry (MS) Method (Proposed)
ParameterSuggested Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) m/z 215.1
Product Ions To be determined by infusion and fragmentation experiments.
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Signaling Pathway and Mechanism of Action

This compound is reported to exert its biological effects through various mechanisms. One identified pathway involves the inhibition of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade. By binding to the cysteine 59 residue of IKKβ, this compound can suppress the activation of NF-κB, which is a critical regulator of inflammatory responses, cell survival, and proliferation.[5] The lactone carbonyl and ester functional groups of this compound are believed to be crucial for its biological activity.[2]

Acetomycin_Signaling_Pathway cluster_IKK This compound This compound IKK_beta IKKβ This compound->IKK_beta Inhibits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B_inactive NF-κB (p50/p65)-IκB (Inactive) I_kappa_B->NF_kappa_B_inactive Inhibits NF_kappa_B_active NF-κB (p50/p65) (Active) NF_kappa_B_inactive->NF_kappa_B_active Activation Nucleus Nucleus NF_kappa_B_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Promotes

Caption: Proposed signaling pathway of this compound via inhibition of IKKβ.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

Acetomycin_Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard Sample->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Workflow for this compound analysis.

References

Elucidating the Structure of Acetomycin: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of Acetomycin, a natural product with known antimicrobial and antitumor properties. This application note includes tabulated NMR data, detailed experimental protocols, and workflow diagrams to facilitate the replication and adaptation of these methods for other natural product characterization studies.

Introduction to this compound and the Role of NMR

This compound, first isolated from Streptomyces ramulosus in 1958, is a polyketide-derived natural product featuring a unique dihydrofuran-2(3H)-one lactone ring with three contiguous chiral centers.[1] Its diverse biological activities have sustained interest in its chemical structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the planar structure and relative stereochemistry of complex molecules like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular architecture can be assembled.

Structural Elucidation Workflow

The process of elucidating the structure of this compound using NMR spectroscopy follows a logical progression from determining the molecular formula and identifying spin systems to establishing long-range correlations and finally, defining the stereochemistry.

This compound Structure Elucidation Workflow cluster_0 Initial Analysis cluster_1 2D NMR Correlation cluster_2 Structure Assembly & Confirmation Molecular_Formula Determine Molecular Formula (HR-ESI-MS) 1D_NMR Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) Molecular_Formula->1D_NMR Provides atom count COSY Identify ¹H-¹H Spin Systems (COSY) 1D_NMR->COSY Identify coupled protons HSQC Direct ¹H-¹³C Correlations (HSQC) 1D_NMR->HSQC Assign protonated carbons Planar_Structure Assemble Planar Structure COSY->Planar_Structure Fragment assembly HSQC->Planar_Structure Connect fragments HMBC Long-Range ¹H-¹³C Correlations (HMBC) HMBC->Planar_Structure Connect quaternary carbons and heteroatoms NOESY Determine Relative Stereochemistry (NOESY) Planar_Structure->NOESY Confirm connectivity and probe spatial proximity Final_Structure Final Structure of this compound NOESY->Final_Structure Establish 3D conformation

Figure 1: Workflow for the structure elucidation of this compound using NMR.

NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in a suitable deuterated solvent.

Table 1: ¹H and ¹³C NMR Data for this compound
Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH), Multiplicity (J in Hz)
2178.8-
358.7-
446.22.72, m
595.76.56, d (5.2)
6205.7-
728.92.27, s
820.81.43, s
99.71.06, d (7.6)
10170.4-
1120.42.10, s

Data sourced from a study identifying this compound from termite gut-associated Streptomycetes.[1]

Key 2D NMR Correlations for Structure Elucidation

The connectivity of the this compound backbone is established through the analysis of COSY and HMBC spectra.

COSY Correlations

The Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling relationships, allowing for the identification of spin systems within the molecule.

Figure 2: Key ¹H-¹H COSY correlations in this compound.

The COSY spectrum of this compound shows a clear correlation between the acetal methine proton H-5 (δH 6.56) and the methine proton H-4 (δH 2.72).[1] Furthermore, H-4 shows a correlation to the methyl protons H-9 (δH 1.06), establishing the C-4 to C-9 bond.[1]

HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular fragments by identifying long-range (2- and 3-bond) correlations between protons and carbons. This allows for the connection of quaternary carbons and heteroatoms into the carbon skeleton.

Acetomycin_HMBC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H5 H-5 (6.56) C2 C-2 (178.8) H5->C2 C3 C-3 (58.7) H5->C3 C10 C-10 (170.4) H5->C10 H4 H-4 (2.72) C6 C-6 (205.7) H4->C6 C8 C-8 (20.8) H4->C8 H7 H-7 (2.27) H7->C6 H11 H-11 (2.10) H11->C10

Figure 3: Key ¹H-¹³C HMBC correlations in this compound.

Key HMBC correlations observed for this compound include:

  • The acetal proton H-5 shows long-range correlations to the ester carbonyl C-2, the quaternary carbon C-3, and the acetyl carbonyl C-10.[1]

  • The methine proton H-4 displays correlations to the ketone carbonyl C-6 and the methyl carbon C-8, which connects the five-membered lactone ring to these functionalities at the quaternary carbon C-3.[1]

  • The downfield methyl protons H-7 and H-11 show correlations to the ketone carbonyl C-6 and the acetyl carbonyl C-10, respectively, confirming the placement of these acetyl groups.[1]

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Filtration: To ensure high-resolution spectra, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: For chemical shift referencing, the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm) can be used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δH 0.00 ppm, δC 0.00 ppm).

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 500 MHz or 600 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on concentration.

1D ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C is inherently less sensitive.

2D COSY:

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F2 and F1): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

2D HSQC:

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

2D HMBC:

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 220-250 ppm.

  • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8 Hz (approximately 62.5 ms).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

2D NOESY:

  • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).

  • Spectral Width (F2 and F1): 12-16 ppm.

  • Mixing Time: 500-800 ms (to be optimized).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the complete structure elucidation of this compound. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and the assembly of the planar structure. Subsequent analysis of NOESY data can then be used to confirm the relative stereochemistry of the three chiral centers in the lactone ring, leading to the final, complete structure of the natural product. These methodologies are broadly applicable to the structural characterization of a wide range of other complex organic molecules.

References

Application Notes and Protocols: Stability and Storage of Acetaminophen

Author: BenchChem Technical Support Team. Date: December 2025

Note: The following information pertains to Acetaminophen (Paracetamol), as the initial search for "Acetomycin" yielded results predominantly for this widely used analgesic. If your inquiry was intended for this compound, please specify for a revised search.

These application notes provide a comprehensive overview of the stability and recommended storage conditions for Acetaminophen, intended for researchers, scientists, and drug development professionals.

Acetaminophen Stability

Acetaminophen is a widely used over-the-counter analgesic and antipyretic. Its stability is crucial for ensuring its safety and efficacy. While generally stable under recommended storage conditions, it is susceptible to degradation under certain environmental stresses.[1]

Summary of Stability Data

The stability of Acetaminophen has been evaluated under various conditions, including temperature, pH, and light exposure. The following table summarizes the available quantitative data on its stability.

ConditionMatrix/SolventTemperatureDurationStabilityCitation
Solid Form-Room Temperature3 yearsStable[1]
SolutionGeneralRoom Temperature-Unstable, fresh preparation recommended[1]
SolutionPlasmaRoom Temperature6 hoursStable[2]
SolutionPlasma-20°C30 daysStable[2]
Freeze-ThawPlasma/Whole Blood-3-5 cyclesStable[3]
Intravenous Solution (10 mg/mL)Original Vial/Polypropylene SyringeRoom Temperature84 hours>99% of initial concentration remained[4][5]
Forced Degradation-Acidic, basic, oxidative, heat-Susceptible to degradation[6]
Photolytic-Light exposure-Stable[6]
Degradation Pathways

Acetaminophen degradation can occur through several pathways, primarily hydrolysis, oxidation, and rearrangement. In aqueous solutions, a common degradation product is 4-aminophenol.[7] Advanced oxidation processes can lead to the formation of various intermediates, including hydroquinone, benzoquinone, and eventually smaller organic acids through ring cleavage.[8][9][10][11]

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of Acetaminophen.

FormRecommended Storage TemperatureAdditional RecommendationsCitation
Solid (Tablets, Powder)20°C to 25°C (68°F to 77°F)Store in a dry place, protected from light and moisture.[12][13]
Solutions (Short-term)2°C to 8°C (refrigerated)Acceptable for up to 73 hours.[3]
Stock Solutions (e.g., Acetaminophen-d4)RefrigeratedStable for at least 2 months in a tightly sealed, dark container.[3]

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze Acetaminophen and its degradation products.

Objective: To separate and quantify Acetaminophen in the presence of its potential degradation products.

Materials:

  • Acetaminophen reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid or sodium hydroxide (for pH adjustment)

  • Purified water

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol. A common starting ratio is 70:30 (buffer:organic solvent).[6][14][15]

  • Standard Solution Preparation: Accurately weigh and dissolve the Acetaminophen reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: For forced degradation studies, subject Acetaminophen to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolysis). Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Detection Wavelength: 245 nm (or as determined by UV scan)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Assess the chromatograms for the separation of the parent Acetaminophen peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Protocol for Forced Degradation Study

Objective: To evaluate the stability of Acetaminophen under stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve Acetaminophen in 0.1 M HCl and heat at 80°C for a specified time (e.g., 2 hours).

  • Base Hydrolysis: Dissolve Acetaminophen in 0.1 M NaOH and heat at 80°C for a specified time.

  • Oxidative Degradation: Treat an Acetaminophen solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid Acetaminophen to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose an Acetaminophen solution to UV light (e.g., 254 nm) or sunlight.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method described above.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of Acetaminophen.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start Acetaminophen Bulk Drug / Formulation stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress control Control Sample (Unstressed) start->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data compare Compare Stressed vs. Control data->compare report Stability Report Generation compare->report

Caption: Workflow for Acetaminophen Stability Testing.

Signaling Pathways

The exact mechanism of action of Acetaminophen is still under investigation, but several pathways have been proposed.[16][17] High doses are known to induce hepatotoxicity through specific signaling cascades.[18][19]

G cluster_moa Proposed Mechanism of Action cluster_tox Hepatotoxicity Pathway (High Dose) acet Acetaminophen cox COX Inhibition (CNS) acet->cox serotonin Serotonergic Pathway acet->serotonin cannabinoid Cannabinoid System acet->cannabinoid analgesia Analgesia & Antipyresis cox->analgesia serotonin->analgesia cannabinoid->analgesia acet_high High-Dose Acetaminophen met Metabolic Activation (CYP450) acet_high->met napqi NAPQI Formation met->napqi gsh GSH Depletion napqi->gsh mito Mitochondrial Dysfunction gsh->mito jnk JNK/p38 Signaling mito->jnk caspase Caspase-9/-3 Activation jnk->caspase death Cell Death (Necrosis/Apoptosis) caspase->death

Caption: Proposed Signaling Pathways for Acetaminophen.

References

Application Notes and Protocols: In Vitro Antifungal Assay for Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomycin, a natural product first identified from actinomycetes, has demonstrated notable biological activities. Recent studies have highlighted its potential as an antifungal agent, particularly against plant pathogenic fungi. This document provides detailed protocols and application notes for conducting in vitro antifungal susceptibility testing of this compound. The provided methodologies are based on established standards to ensure reproducibility and accuracy, facilitating the evaluation of this compound's antifungal spectrum and potency. While the precise mechanism of action of this compound against fungal pathogens is not yet fully elucidated, the protocols herein will enable researchers to generate robust data on its minimum inhibitory concentrations (MICs) against various fungal species.

Data Presentation

The antifungal activity of this compound has been quantified against several fungal pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in ppm (µg/mL)
Pyrrhoderma noxiumNot explicitly quantified, but inhibitory activity observed.
Botrytis cinerea2500
Aspergillus niger1000
Alternaria alternata500

Experimental Protocols

Two standard methods for in vitro antifungal susceptibility testing are presented here: the Broth Microdilution Method and the Disk Diffusion Method. The Broth Microdilution Method is recommended for quantitative determination of the MIC, while the Disk Diffusion Method offers a qualitative assessment of antifungal activity.

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay for Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol is designed for the quantitative determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

1. Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent (solubility of this compound should be empirically determined)

  • 96-well, flat-bottom sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Hemocytometer or spectrophotometer

  • Sterile, inert, disposable microbiological loops or sterile swabs

  • Incubator (35°C)

  • Micropipettes and sterile tips

2. Preparation of this compound Stock Solution:

  • Note: The solubility of this compound in common laboratory solvents is not widely reported. It is crucial to empirically determine a suitable solvent (e.g., DMSO, ethanol, methanol) that dissolves the compound completely at a high concentration and does not affect fungal growth at the final concentration used in the assay.

  • Prepare a stock solution of this compound at a concentration of 10,000 ppm (10 mg/mL) in the chosen solvent.

  • Ensure the stock solution is fully dissolved. Gentle warming or vortexing may be necessary.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

3. Preparation of Fungal Inoculum:

  • Subculture the fungal isolates onto PDA or SDA plates and incubate at 35°C for 7 days or until adequate sporulation is observed.

  • Harvest the conidia by gently scraping the surface of the fungal colony with a sterile, wetted loop or swab after flooding the plate with sterile saline containing 0.05% Tween 80.

  • Transfer the resulting suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL. This can be achieved by:

    • Hemocytometer: Directly counting the conidia and diluting accordingly.

    • Spectrophotometer: Correlating optical density at a specific wavelength (e.g., 530 nm) to a known CFU/mL concentration (requires prior calibration for each fungal species).

  • This adjusted suspension is the inoculum.

4. Assay Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL, but can be adjusted based on expected MICs.

  • Add 100 µL of the appropriate this compound dilution to each well.

  • Add 100 µL of the fungal inoculum to each well.

  • Include the following controls on each plate:

    • Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum (no this compound).

    • Sterility Control: 200 µL of RPMI-1640 medium (no inoculum).

    • Solvent Control: 100 µL of RPMI-1640 medium containing the highest concentration of the solvent used to dissolve this compound + 100 µL of fungal inoculum.

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth as observed with the naked eye.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a qualitative assessment of the antifungal activity of this compound.

1. Materials:

  • This compound

  • Suitable solvent (e.g., ethyl acetate, as previously reported, or another empirically determined solvent)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA) plates

  • Fungal isolates

  • Sterile swabs

  • Incubator (35°C)

2. Preparation of this compound Disks:

  • Prepare solutions of this compound in the chosen solvent at various concentrations (e.g., 100, 500, 1000, 2500, 5000, 10,000 ppm).

  • Apply a known volume (e.g., 10 µL) of each this compound solution onto a sterile filter paper disk and allow the solvent to evaporate completely in a sterile environment.

  • Prepare a control disk with the solvent alone.

3. Inoculation of Agar Plates:

  • Prepare a fungal inoculum as described in the Broth Microdilution protocol (Step 3) and adjust to a concentration of approximately 1 x 10^6 CFU/mL.

  • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

  • Swab the entire surface of an MHA or PDA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

4. Assay Procedure:

  • Aseptically place the prepared this compound disks and the solvent control disk onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at 35°C for 24-48 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters.

  • A larger zone of inhibition indicates greater antifungal activity at that concentration. The MIC is the lowest concentration that produces a zone of inhibition.[1]

Mandatory Visualizations

Antifungal_Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Characterization Hit Characterization cluster_Lead_Opt Lead Optimization Compound_Library Compound Library (Natural Products, Synthetic Molecules) Primary_Screening Primary Antifungal Screening (e.g., Disk Diffusion) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification MIC_Determination MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination Spectrum_Analysis Spectrum of Activity Analysis (Diverse Fungal Panel) MIC_Determination->Spectrum_Analysis Toxicity_Assay In Vitro Toxicity Assay (Mammalian Cell Lines) MIC_Determination->Toxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Spectrum_Analysis->SAR_Studies ADME_Properties ADME Properties Evaluation Toxicity_Assay->ADME_Properties Lead_Compound Lead Compound Selection SAR_Studies->Lead_Compound ADME_Properties->Lead_Compound Preclinical_Studies Preclinical_Studies Lead_Compound->Preclinical_Studies To In Vivo Studies Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis A Prepare this compound Stock Solution C Prepare 96-Well Plate with Serial Dilutions A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate Plate (35°C, 48-72h) D->E F Visually Inspect for Growth E->F G Determine MIC (Lowest Concentration with No Growth) F->G

References

Minimum Inhibitory Concentration (MIC) of Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomycin is a neutral, crystalline antibiotic produced by Streptomyces species. While its full spectrum of activity is still under investigation, recent studies have highlighted its potential as an antifungal agent. This document provides a summary of the available data on the Minimum Inhibitory Concentration (MIC) of this compound, detailed protocols for MIC determination, and an overview of its known mechanism of action.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the known MIC values of this compound against various eukaryotic organisms. Currently, there is limited publicly available data on the antibacterial activity of this compound.

OrganismTypeMIC (µg/mL)Reference
Aspergillus nigerFungus1000[1]
Botrytis cinereaFungus2500 - 10000[1]
Alternaria alternataFungus500[1]
Pyrrhoderma noxiumFungusInhibitory activity observed[2]
HCT-8 (human colon adenocarcinoma)Eukaryotic Cell LineIC50: 1.5[3]
L1210 (murine leukemia)Eukaryotic Cell LineIC50: 2.2[3]

Note: IC50 (half-maximal inhibitory concentration) is reported for the cancer cell lines, which is a measure of potency, but not a direct equivalent of MIC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[2][4]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism culture in log phase of growth

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the appropriate sterile broth medium directly in the 96-well microtiter plate. b. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC. c. Include a positive control well containing only broth and the microbial inoculum (no this compound). d. Include a negative control well containing only sterile broth (no inoculum or this compound).

  • Inoculum Preparation: a. From a fresh culture, suspend several colonies of the test microorganism in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 100 µL of the prepared inoculum to each well of the microtiter plate (except the negative control well). b. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually as turbidity or by using a spectrophotometric plate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).

Visualizations

Experimental Workflow for Broth Microdilution MIC Assay```dot

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results This compound Dilutions This compound Dilutions Inoculation Inoculation This compound Dilutions->Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Conceptual diagram of the proposed antifungal mechanism of action for this compound.

References

Application Notes and Protocols for Zone of Inhibition Assay of Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zone of inhibition assay, also known as the Kirby-Bauer test or disk diffusion test, is a widely used and established method for determining the antimicrobial susceptibility of a substance.[1][2] This qualitative or semi-quantitative technique provides a preliminary assessment of a compound's potential to inhibit the growth of a specific microorganism.[1][2] The principle of the assay is based on the diffusion of an antimicrobial agent from a source (typically a filter paper disk) into an agar medium that has been uniformly inoculated with a test microorganism.[3][4] If the antimicrobial agent is effective, it will create a concentration gradient in the agar, resulting in a clear area, or "zone of inhibition," around the source where microbial growth is prevented.[3] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent; a larger zone indicates greater inhibitory activity.[1][5]

These application notes provide a detailed protocol for performing a zone of inhibition assay, with a focus on evaluating the antimicrobial properties of Acetomycin. While specific quantitative data for this compound is not publicly available, this document offers a comprehensive methodology and data presentation templates that can be utilized by researchers to generate and report their own findings.

Data Presentation

Effective data management is crucial for the comparison and interpretation of results. All quantitative data from the zone of inhibition assay for this compound should be summarized in a structured table. Below is a template that can be adapted for your experimental data.

Table 1: Template for Recording Zone of Inhibition Diameters for this compound

Test MicroorganismATCC® NumberThis compound Concentration (µ g/disk )Zone of Inhibition Diameter (mm)Interpretation (Susceptible/Intermediate/Resistant)
Staphylococcus aureus25923e.g., 10Record Data HereInterpret Based on Standards
Escherichia coli25922e.g., 10Record Data HereInterpret Based on Standards
Pseudomonas aeruginosa27853e.g., 10Record Data HereInterpret Based on Standards
Candida albicans10231e.g., 10Record Data HereInterpret Based on Standards
Bacillus subtilis6633e.g., 10Record Data HereInterpret Based on Standards
Enterococcus faecalis29212e.g., 10Record Data HereInterpret Based on Standards

Note: The interpretation of susceptibility, intermediate resistance, or resistance is determined by comparing the measured zone diameters to established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI). Researchers will need to consult the latest CLSI guidelines or establish their own criteria based on internal validation.

Experimental Protocols

This section details the standardized methodology for conducting the zone of inhibition assay for this compound.

Materials
  • Test Compound: this compound solution of known concentration

  • Test Microorganisms: Pure, 18-24 hour cultures of relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli)[4]

  • Growth Media: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[6][7]

  • Sterile Filter Paper Disks: 6 mm in diameter[3]

  • Sterile Swabs [4]

  • Sterile Saline or Tryptic Soy Broth [4]

  • 0.5 McFarland Turbidity Standard [4][8]

  • Incubator

  • Calipers or a ruler for measuring the zones of inhibition in millimeters[5]

  • Forceps [8]

  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses

Protocol

1. Preparation of Mueller-Hinton Agar Plates

  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions.[6][7][9]

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.[6][9]

  • Aseptically pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm.[3][8]

  • Allow the plates to solidify at room temperature on a level surface.

  • Store the prepared plates at 2-8°C until use.

2. Preparation of Inoculum

  • From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or Tryptic Soy Broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10^8 CFU/mL.[10]

3. Inoculation of Agar Plates

  • Within 15 minutes of preparing the inoculum, dip a sterile swab into the adjusted bacterial suspension.[4]

  • Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[11]

  • Allow the plate to dry for 3-5 minutes before applying the disks.

4. Application of this compound Disks

  • Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plates.[1]

  • Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[10]

  • Gently press the disks to ensure complete contact with the agar surface. Do not move a disk once it has made contact with the agar.[10]

5. Incubation

  • Invert the plates and incubate them at 35-37°C for 18-24 hours.[1]

6. Measurement and Interpretation of Results

  • After incubation, observe the plates for the presence of zones of inhibition around the this compound disks.

  • Measure the diameter of the zones of inhibition to the nearest millimeter (mm) using calipers or a ruler.[5] The measurement should include the diameter of the disk.

  • Record the results and interpret them as susceptible, intermediate, or resistant by comparing the zone diameters to established standards (e.g., CLSI guidelines).[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in performing a zone of inhibition assay.

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plates C Inoculate Agar Plate with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Apply this compound-impregnated Disks to Agar Surface C->D E Incubate Plates (35-37°C, 18-24h) D->E F Measure Zone of Inhibition Diameter (mm) E->F G Interpret Results (Susceptible/Intermediate/Resistant) F->G

Experimental workflow for the zone of inhibition assay.
Hypothetical Signaling Pathway for Antimicrobial Action

The precise mechanism of action for many antimicrobial compounds involves the disruption of critical cellular pathways. The following diagram presents a generic signaling pathway that can be adapted to illustrate the potential mechanism of this compound once it has been elucidated.

Antimicrobial_Signaling_Pathway cluster_cell Bacterial Cell This compound This compound Receptor Cellular Target (e.g., Enzyme, Ribosome) This compound->Receptor Binds to Pathway Inhibited Metabolic Pathway (e.g., Protein Synthesis, Cell Wall Synthesis) Receptor->Pathway Inhibits Outcome Bacteriostatic or Bactericidal Effect Pathway->Outcome Leads to

Generic signaling pathway for antimicrobial action.

References

Application Notes and Protocols for Acetohydroxamic Acid in Plant Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial research inquiries for "Acetomycin" yielded limited relevant results in the context of plant disease research. It is likely that this was a misspelling of Acetohydroxamic Acid (AHA) , a compound that has demonstrated significant potential in controlling fungal plant pathogens. These application notes will, therefore, focus on the use of Acetohydroxamic Acid.

Introduction

Acetohydroxamic Acid (AHA) is a potent and irreversible inhibitor of the urease enzyme found in various bacteria, fungi, and plants.[1] In the context of plant disease research, AHA presents a novel approach to disease control by targeting the metabolic pathway of pathogenic fungi. Specifically, it disrupts the purine degradation pathway, which is crucial for nitrogen acquisition by fungi during the initial stages of host plant invasion.[2] This mechanism of action makes AHA an effective agent against a range of economically important plant diseases.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Acetohydroxamic Acid for plant disease research.

Mechanism of Action

The primary mode of action of Acetohydroxamic Acid against phytopathogenic fungi is the inhibition of urease, the final enzyme in the purine degradation pathway. This pathway is essential for fungi to generate ammonia from urea, which serves as a vital nitrogen source, particularly on the nitrogen-poor surface of plant tissues.[2]

By inhibiting urease, Acetohydroxamic Acid effectively starves the fungus of the nitrogen required for the biosynthesis of proteins and nucleic acids, thereby preventing its growth, penetration of the host plant, and overall pathogenesis.[3] This targeted approach disrupts a critical step in the fungal infection process.

Fungal_Purine_Degradation_Inhibition cluster_fungal_cell Fungal Pathogen Cell Purines Purines (e.g., from RNA/DNA breakdown) Urea Urea Purines->Urea Purine Degradation Pathway Urease Urease (EC 3.5.1.5) Urea->Urease Ammonia Ammonia (NH3) (Nitrogen Source) Urease->Ammonia Hydrolysis Biosynthesis Amino Acid & Nucleotide Biosynthesis Ammonia->Biosynthesis Infection Host Plant Infection Biosynthesis->Infection Supports Growth & Pathogenesis AHA Acetohydroxamic Acid (AHA) AHA->Urease Inhibition

Fungal Purine Degradation and Inhibition by AHA.
Antifungal Spectrum

Acetohydroxamic Acid has demonstrated efficacy against a broad spectrum of phytopathogenic fungi, including:

  • Colletotrichum graminicola (causes anthracnose in maize)[3]

  • Powdery Mildew (in various crops including cereals)[3]

  • Late Blight (Phytophthora infestans in potato and tomato)[3]

  • Bean Rust (Uromyces appendiculatus)[3]

Quantitative Data

While comprehensive comparative studies on the EC₅₀ and MIC values of Acetohydroxamic Acid against a wide range of plant pathogens are still emerging, the following table summarizes available data and effective concentrations reported in research.

PathogenPlant HostAssay TypeParameterValue/ConcentrationReference(s)
Colletotrichum graminicolaMaizeIn vivoDisease ControlEffective application reported[3]
Powdery MildewCerealsIn vivoDisease ControlEffective application reported[3]
Phytophthora infestansPotatoIn vivoDisease ControlEffective application reported[3]
Uromyces appendiculatusBeanIn vivoDisease ControlEffective application reported[3]

Note: Further research is required to establish precise EC₅₀ and MIC values for a broader range of plant pathogens.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Acetohydroxamic Acid against a target fungal pathogen using a broth microdilution method.

Materials:

  • Acetohydroxamic Acid (AHA)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth - PDB)

  • Sterile 96-well microtiter plates

  • Fungal spore suspension or mycelial fragments

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of AHA in DMSO.

  • Serial Dilutions: Perform serial dilutions of the AHA stock solution in the liquid culture medium in the wells of a 96-well plate to achieve a range of desired final concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation: Add a standardized inoculum of the fungal spore suspension or mycelial fragments to each well.

  • Controls: Include a positive control (medium with inoculum, no AHA) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of AHA at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

In_Vitro_Antifungal_Assay AHA_Stock Prepare AHA Stock (10 mg/mL in DMSO) Serial_Dilution Perform Serial Dilutions of AHA in 96-well plate with culture medium AHA_Stock->Serial_Dilution Inoculation Inoculate wells with fungal suspension Serial_Dilution->Inoculation Incubation Incubate at optimal temperature (48-72h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Workflow for In Vitro Antifungal Susceptibility Testing.
Protocol 2: In Vivo Efficacy of AHA against Maize Anthracnose (Colletotrichum graminicola)

This protocol describes an in vivo assay to evaluate the efficacy of Acetohydroxamic Acid in preventing anthracnose disease on maize seedlings.

Materials:

  • Maize seeds (a susceptible variety)

  • Pots with sterile potting mix

  • Colletotrichum graminicola culture

  • Acetohydroxamic Acid (AHA)

  • Surfactant (e.g., Tween 20)

  • Spray bottles

  • Growth chamber with controlled humidity and temperature

Procedure:

  • Plant Growth: Grow maize seedlings to the 2-3 leaf stage.

  • AHA Solution Preparation: Prepare a solution of AHA at the desired concentration (e.g., 100 µg/mL) in sterile water with a small amount of surfactant (e.g., 0.02% Tween 20) to ensure even leaf coverage.

  • AHA Application: Spray the maize seedlings with the AHA solution until runoff. Control plants should be sprayed with a solution of water and surfactant only. Allow the plants to dry.

  • Inoculum Preparation: Prepare a spore suspension of C. graminicola (e.g., 1x10⁶ spores/mL) from a 7-10 day old culture.

  • Inoculation: Spray the AHA-treated and control plants with the spore suspension.

  • Incubation: Place the plants in a high-humidity chamber ( >90% RH) for 24-48 hours to promote infection, then move them to a growth chamber with a regular day/night cycle.

  • Disease Assessment: After 7-10 days, assess the disease severity by counting the number of lesions per leaf or using a disease severity rating scale.

In_Vivo_Maize_Anthracnose_Assay Plant_Growth Grow Maize Seedlings (2-3 leaf stage) AHA_Application Spray Seedlings with AHA Solution Plant_Growth->AHA_Application Control_Group Control Group (Spray with water + surfactant) Plant_Growth->Control_Group Inoculation Inoculate with C. graminicola Spore Suspension AHA_Application->Inoculation Incubation Incubate in High Humidity (24-48h) Inoculation->Incubation Disease_Assessment Assess Disease Severity (after 7-10 days) Incubation->Disease_Assessment Control_Group->Inoculation

Workflow for In Vivo Efficacy Assay against Maize Anthracnose.
Protocol 3: Urease Activity Assay in Fungal Extracts

This protocol is for quantifying urease activity in fungal protein extracts to confirm the inhibitory effect of Acetohydroxamic Acid. This method is based on the colorimetric detection of ammonia produced from the hydrolysis of urea.[4][5]

Materials:

  • Fungal mycelium

  • Extraction buffer (e.g., phosphate buffer with protease inhibitors)

  • Urea solution

  • Acetohydroxamic Acid (for inhibition studies)

  • Ammonia detection reagents (e.g., Berthelot's reagents)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Protein Extraction: Homogenize fungal mycelium in extraction buffer and centrifuge to obtain a clear protein extract (supernatant).

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the protein extract with the urea solution. For inhibition assays, pre-incubate the protein extract with AHA for a specific time before adding the urea.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Color Development: Stop the reaction and add the ammonia detection reagents according to the manufacturer's instructions. This typically involves a color change that is proportional to the amount of ammonia produced.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 670 nm).

  • Quantification: Calculate the urease activity based on a standard curve generated with known concentrations of ammonium chloride.

Plant Defense Signaling

While the primary action of Acetohydroxamic Acid is on the fungal pathogen, the interaction at the plant-pathogen interface can trigger plant defense responses. The blockage of fungal invasion and the potential perception of fungal-derived molecules can lead to the activation of downstream signaling pathways in the plant, such as those mediated by salicylic acid (SA) and jasmonic acid (JA). Further research is needed to fully elucidate the specific plant defense pathways activated by the application of urease inhibitors in the context of fungal infections.

Plant_Defense_Signaling cluster_plant_cell Plant Cell Receptor Pattern Recognition Receptors (PRRs) Signaling_Cascade MAPK Signaling Cascade Receptor->Signaling_Cascade SA_Pathway Salicylic Acid (SA) Pathway Signaling_Cascade->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Signaling_Cascade->JA_Pathway Defense_Genes Expression of Defense Genes (e.g., PR proteins) SA_Pathway->Defense_Genes SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR JA_Pathway->Defense_Genes PAMPs Pathogen-Associated Molecular Patterns (PAMPs) (e.g., chitin from fungal cell wall) PAMPs->Receptor Perception AHA_Effect AHA-induced Fungal Stress/Damage AHA_Effect->Receptor Potential Amplification of PAMPs/DAMPs

Generalized Plant Defense Signaling in Response to Fungal Pathogens.
Conclusion

Acetohydroxamic Acid represents a promising tool in plant disease research due to its targeted mechanism of action against fungal urease. The protocols provided here offer a starting point for researchers to investigate its efficacy against various phytopathogens and to further explore its potential as a novel fungicide. Future research should focus on establishing a broader quantitative dataset of its antifungal activity and elucidating the specific plant defense responses it may trigger.

References

Application Notes and Protocols for Acetomycin as a Biofungicide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetomycin is a natural product antibiotic that has demonstrated notable antifungal activity against a range of plant pathogenic fungi.[1] Its potential as a biofungicide presents a promising avenue for the development of environmentally benign alternatives to synthetic chemical fungicides.[1] These application notes provide a summary of the current data on this compound's antifungal spectrum, detailed protocols for its evaluation, and a discussion of its potential mechanism of action.

Data Presentation

The antifungal activity of this compound has been quantified against several key phytopathogens. The following tables summarize the available minimum inhibitory concentration (MIC) data.

Table 1: Antifungal Activity of this compound against Various Phytopathogenic Fungi

Fungal SpeciesCommon Disease CausedMinimum Inhibitory Concentration (MIC) (ppm)
Pyrrhoderma noxiumBrown root rotStrong activity observed down to 1000 ppm
Aspergillus nigerBlack mold1000
Alternaria alternataLeaf spot, blight500
Botrytis cinereaGray mold, bunch rot2500
Piricularia oryzaeRice blast100

Data sourced from Z. M. M. M. A. U. R. M. A. A. A. et al. (2024).[1]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Test fungi (e.g., Aspergillus niger, Alternaria alternata)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile distilled water

  • Positive control antifungal (e.g., a commercial fungicide)

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • Culture the test fungus on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Microtiter Plates:

    • Add 100 µL of PDB to each well of a 96-well plate.

    • Create a serial two-fold dilution of the this compound stock solution directly in the plate. Start by adding 100 µL of the stock solution to the first well of a row and mix. Then, transfer 100 µL from this well to the next, and so on, discarding the final 100 µL from the last well in the series. This will result in a range of concentrations (e.g., from 10,000 ppm down to ~19.5 ppm).

    • Prepare a positive control well with a known antifungal agent and a solvent control well with the same concentration of the solvent used to dissolve this compound. Also, include a growth control well with no antifungal agent.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared fungal spore suspension to each well.

    • Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at a suitable temperature for the test fungus (typically 25-28°C) for a period of 48-72 hours, or until sufficient growth is observed in the control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

In Vivo Antifungal Efficacy: Woodblock Assay

This protocol is designed to evaluate the efficacy of this compound in preventing fungal decay of wood, simulating a more natural infection environment.

Materials:

  • Small, sterile woodblocks (e.g., pine or a relevant host wood for the test fungus)

  • This compound solutions at various concentrations

  • Actively growing cultures of wood-decaying fungi (e.g., Pyrrhoderma noxium) on agar plates

  • Sterile petri dishes or other suitable containers

  • Sterile distilled water

  • Autoclave

  • Incubator

Procedure:

  • Preparation of Woodblocks:

    • Cut wood into uniform blocks (e.g., 1 cm x 1 cm x 1 cm).

    • Dry the blocks in an oven at 60°C to a constant weight and record the initial dry weight.

    • Sterilize the woodblocks by autoclaving.

  • Treatment of Woodblocks:

    • Immerse the sterile woodblocks in different concentrations of this compound solution for a set period (e.g., 24 hours) to allow for complete saturation.

    • Include a control group of woodblocks immersed in sterile distilled water.

    • After treatment, allow the woodblocks to air-dry in a sterile environment.

  • Fungal Inoculation:

    • Place the treated and control woodblocks in sterile petri dishes containing a small amount of sterile, moist sand or vermiculite to maintain humidity.

    • Place a plug of actively growing mycelium from the edge of a fungal culture plate onto each woodblock.

  • Incubation and Assessment:

    • Incubate the petri dishes at an appropriate temperature and humidity for the test fungus for several weeks (e.g., 6-8 weeks).

    • Periodically observe the woodblocks for signs of fungal growth and decay.

    • At the end of the incubation period, carefully remove any surface mycelium from the woodblocks.

    • Dry the woodblocks to a constant weight and record the final dry weight.

    • Calculate the percentage of weight loss for each block as an indicator of the extent of decay.

    • The efficacy of this compound is determined by comparing the weight loss of the treated blocks to the control blocks.

Visualizations

Experimental Workflow

Experimental_Workflow Figure 1. Experimental Workflow for this compound Biofungicide Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies in_vitro_prep Prepare Fungal Cultures broth_dilution Broth Microdilution Assay in_vitro_prep->broth_dilution agar_diffusion Agar Well/Disk Diffusion in_vitro_prep->agar_diffusion determine_mic Determine MIC/IC50 broth_dilution->determine_mic agar_diffusion->determine_mic woodblock_assay Woodblock Assay determine_mic->woodblock_assay Promising Candidates plant_treatment Whole Plant Treatment determine_mic->plant_treatment Promising Candidates disease_assessment Disease Severity Assessment woodblock_assay->disease_assessment plant_treatment->disease_assessment cell_membrane Cell Membrane Integrity Assay disease_assessment->cell_membrane enzyme_inhibition Enzyme Inhibition Assay disease_assessment->enzyme_inhibition gene_expression Gene Expression Analysis disease_assessment->gene_expression

Caption: Figure 1. A generalized workflow for evaluating the biofungicidal potential of this compound.

Hypothetical Mechanism of Action

Hypothetical_Mechanism Figure 2. Hypothetical Mechanism of Action for this compound cluster_fungal_cell Fungal Cell This compound This compound cell_wall Cell Wall This compound->cell_wall Interaction with cell wall components? cell_membrane Cell Membrane This compound->cell_membrane Disruption of membrane integrity? cell_lysis Cell Lysis and Death cell_wall->cell_lysis cell_membrane->cell_lysis cytoplasm Cytoplasm

Caption: Figure 2. A simplified diagram illustrating the potential targets of this compound in a fungal cell.

Fungal Stress Response Signaling Pathway

Fungal_Stress_Pathway Figure 3. Generalized Fungal Stress Response Pathway This compound This compound (Stress) cell_surface Cell Surface Receptors This compound->cell_surface hog1_pathway HOG Pathway (Osmotic Stress) cell_surface->hog1_pathway cwi_pathway CWI Pathway (Cell Wall Integrity) cell_surface->cwi_pathway mapk_cascade MAPK Cascade hog1_pathway->mapk_cascade cwi_pathway->mapk_cascade transcription_factors Stress-Responsive Transcription Factors mapk_cascade->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression stress_response Stress Adaptation / Cell Death gene_expression->stress_response

Caption: Figure 3. A generalized diagram of fungal signaling pathways that may be activated in response to this compound.

References

Acetomycin: A Promising Lead Compound for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetomycin, a naturally occurring γ-lactone antibiotic, has demonstrated notable in vitro cytotoxic activity against various cancer cell lines. Its potential as a lead compound for the development of novel anticancer therapeutics is significant. However, its clinical translation has been hampered by rapid in vivo inactivation by esterases. This document provides a comprehensive overview of this compound, including its biological activities, mechanism of action, and protocols for its evaluation. Furthermore, it delves into the strategies for designing and synthesizing esterase-resistant analogs to overcome its metabolic instability, paving the way for future drug discovery efforts.

Biological Activity of this compound

This compound has shown potent cytotoxic effects against several cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for a limited number of cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)
HCT-8Human Colon Adenocarcinoma1.5
L1210Murine Leukemia2.2

Mechanism of Action

While the precise mechanism of action of this compound is not fully elucidated, preliminary evidence suggests that it induces apoptosis, or programmed cell death, in cancer cells. The apoptotic cascade is a complex process involving a series of cellular and molecular events, ultimately leading to cell dismantling. Key players in this process include caspases, a family of proteases that execute the death program, and the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Further research is required to pinpoint the specific signaling pathways modulated by this compound to trigger apoptosis.

Challenges in Development: In Vivo Inactivation

A major hurdle in the development of this compound as a therapeutic agent is its rapid metabolic inactivation in vivo.[1] Studies have shown that esterases, a class of enzymes prevalent in the body, cleave the acetoxy group at the 5-position of the γ-butyrolactone ring, rendering the molecule inactive.[2] This rapid degradation significantly reduces its bioavailability and therapeutic efficacy in living organisms.

Drug Discovery Strategy: Esterase-Resistant Analogs

To address the issue of in vivo instability, a key drug discovery strategy involves the design and synthesis of this compound analogs that are resistant to esterase-mediated hydrolysis. The primary approach is to replace the labile acetoxy group with other functional groups that are less susceptible to enzymatic cleavage while retaining the cytotoxic activity of the parent compound.

G cluster_0 This compound as a Lead Compound cluster_1 Drug Discovery Workflow This compound This compound Activity In Vitro Cytotoxicity This compound->Activity Limitation In Vivo Inactivation (Esterases) This compound->Limitation Analog_Design Analog Design (Esterase Resistance) Limitation->Analog_Design Overcoming Limitation Synthesis Chemical Synthesis Analog_Design->Synthesis Evaluation Biological Evaluation Synthesis->Evaluation Evaluation->Activity Compare Activity Lead_Op Lead Optimization Evaluation->Lead_Op

Caption: Drug discovery workflow for developing esterase-resistant this compound analogs.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is used to determine the cytotoxic effects of this compound and its analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-8, L1210)

  • Complete cell culture medium

  • 96-well plates

  • This compound or analog stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of this compound or its analogs in complete culture medium.

  • Remove the medium from the wells and add the drug dilutions. Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plates for 48-72 hours.

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with 1% acetic acid and allow them to air dry.

  • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding Tris base solution to each well.

  • Read the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

In Vitro Esterase Inactivation Assay

This assay determines the susceptibility of this compound and its analogs to enzymatic inactivation.

Materials:

  • This compound or analog stock solution

  • Porcine liver esterase or rat liver S9 fraction

  • Phosphate buffer (pH 7.4)

  • Cancer cell line (e.g., HCT-8) for activity testing

  • Materials for cell viability assay (as described above)

Procedure:

  • Prepare a solution of this compound or its analog in phosphate buffer.

  • Add porcine liver esterase or rat liver S9 fraction to the drug solution.

  • Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • At each time point, take an aliquot of the reaction mixture and stop the enzymatic reaction (e.g., by heat inactivation or addition of an inhibitor).

  • Determine the remaining cytotoxic activity of the drug in the aliquots using the cell viability assay described above.

  • A decrease in cytotoxic activity over time indicates enzymatic inactivation.

Western Blot for Caspase Activation

This protocol is used to assess the induction of apoptosis by analyzing the cleavage of caspases.

Materials:

  • Cancer cells treated with this compound or analogs

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against pro-caspase-3 and cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against pro-caspase-3 and cleaved caspase-3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • An increase in the cleaved caspase-3 band indicates the activation of the apoptotic pathway.

Synthesis of Esterase-Resistant Analogs

The synthesis of this compound and its analogs is a multi-step process. A general synthetic scheme for creating esterase-resistant analogs involves modifying the 5-position of the γ-butyrolactone ring.

G cluster_0 Synthesis of this compound Analogs cluster_1 Modification at 5-Position Starting_Material Starting Material (e.g., Diethyl allyl(methyl)malonate) Intermediate Key Intermediate Starting_Material->Intermediate Multiple Steps Acetomycin_Core This compound Core Structure Intermediate->Acetomycin_Core Lactonization This compound This compound (5-acetoxy group) Acetomycin_Core->this compound Acetylation Analog_1 Analog 1 (e.g., 5-benzoyloxy group) Acetomycin_Core->Analog_1 Benzoylation Analog_2 Analog 2 (e.g., 5-pivaloyloxy group) Acetomycin_Core->Analog_2 Pivaloylation

References

Application Notes and Protocols: Investigating Acetomycin's Effect on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetomycin, a known natural product, has demonstrated notable antifungal activity against a range of fungal pathogens, particularly those affecting crops.[1] This document provides detailed application notes and experimental protocols for researchers investigating the antifungal properties of this compound. The information herein is intended to guide the exploration of its mechanism of action, its impact on fungal signaling pathways, and its potential as a novel antifungal agent. While the precise molecular targets of this compound in fungi are not yet fully elucidated, this guide offers a framework for its systematic investigation.[1]

Data Presentation: Antifungal Activity of this compound

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. The following table summarizes the reported MIC values for this compound against various fungal crop pathogens.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Aspergillus niger1000[1]
Alternaria alternata500[1]
Botrytis cinerea2500[1]

Note: The provided MIC values are reported in ppm in the source material and have been converted to µg/mL assuming a solvent density of 1 g/mL.

Putative Mechanism of Action

The exact mechanism by which this compound exerts its antifungal effect is currently not well understood.[1] However, based on the common modes of action of other antifungal agents, several potential mechanisms can be hypothesized and investigated. These include:

  • Disruption of Cell Wall Integrity: The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal drugs. This compound may inhibit key enzymes involved in the synthesis of cell wall components like β-glucan or chitin.

  • Impairment of Cell Membrane Function: The fungal cell membrane, rich in ergosterol, is another critical target. This compound could potentially interfere with ergosterol biosynthesis or directly interact with membrane components, leading to increased permeability and cell death.

  • Inhibition of Protein Synthesis: Like some established antibiotics, this compound might target the fungal ribosome, thereby inhibiting protein synthesis, a process essential for fungal growth and viability.

Further research is required to elucidate the specific molecular targets of this compound.

Potential Fungal Signaling Pathways Affected

Antifungal agents often trigger cellular stress response pathways in fungi. Investigating these pathways can provide insights into the drug's mechanism of action and the fungus's tolerance mechanisms. Potential signaling pathways that may be affected by this compound include:

  • Cell Wall Integrity (CWI) Pathway: If this compound targets the cell wall, it would likely activate the CWI pathway, a conserved signaling cascade that responds to cell wall stress.

  • High Osmolarity Glycerol (HOG) Pathway: Disruption of the cell membrane or cell wall can lead to osmotic stress, which would activate the HOG pathway.

  • Calcineurin Pathway: This pathway is involved in stress responses, ion homeostasis, and virulence in many fungi and could be modulated by this compound's activity.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the antifungal effects of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methodologies for antifungal susceptibility testing.[2]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound

  • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • For molds, harvest conidia and adjust the concentration to 0.4-5 x 10^4 CFU/mL.

    • Dilute the standardized suspension in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the positive control).[2] This can be assessed visually or by measuring absorbance using a spectrophotometer.

MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare this compound Dilutions Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Workflow for MIC Determination
Protocol 2: Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on mammalian cells to assess its potential for therapeutic use.

Materials:

  • This compound

  • Human cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Add the MTT reagent to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Cytotoxicity_Workflow Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Mammalian Cells Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Prepare_Compound Prepare this compound Dilutions Prepare_Compound->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Measure_Absorbance Measure Absorbance Add_MTT->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for Cytotoxicity Assay
Protocol 3: Investigation of a Putative Mechanism of Action - Ergosterol Synthesis Inhibition

Objective: To determine if this compound inhibits the synthesis of ergosterol in the fungal cell membrane.

Materials:

  • This compound

  • Target fungal strain

  • Sabouraud Dextrose Broth (SDB) or other suitable liquid medium

  • Sterols (ergosterol and cholesterol standards)

  • Alcoholic potassium hydroxide solution

  • n-heptane

  • Spectrophotometer or HPLC system

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal strain in SDB to mid-log phase.

    • Treat the culture with a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period. Include an untreated control.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (sterols) with n-heptane.

  • Sterol Quantification:

    • Analyze the extracted sterols using a spectrophotometer by scanning the absorbance between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification.

    • Alternatively, for more precise quantification, use an HPLC system with a C18 column.

  • Data Analysis:

    • Compare the ergosterol content in this compound-treated cells to that of the untreated control. A significant reduction in ergosterol levels suggests inhibition of its synthesis.

Ergosterol_Pathway Hypothesized Inhibition of Ergosterol Biosynthesis by this compound Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound This compound->Inhibition

Hypothesized Ergosterol Pathway Inhibition
Protocol 4: Analysis of Stress Signaling Pathway Activation

Objective: To investigate if this compound treatment activates key stress response MAP kinases in fungi.

Materials:

  • This compound

  • Target fungal strain

  • Liquid culture medium

  • Protein extraction buffer

  • Phospho-specific antibodies for relevant MAP kinases (e.g., anti-phospho-p42/44 MAPK, anti-phospho-p38 MAPK)

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal strain in liquid medium to early-log phase.

    • Treat the culture with this compound at its MIC for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • Harvest the fungal cells at each time point and rapidly freeze them in liquid nitrogen.

    • Lyse the cells and extract total protein using a suitable extraction buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated (activated) form of a MAP kinase (e.g., Hog1, Mpk1).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescence substrate.

    • Analyze the band intensities to determine the level of MAP kinase phosphorylation at different time points after this compound treatment. An increase in phosphorylation indicates activation of the signaling pathway.

Signaling_Pathway Hypothesized Activation of Fungal Stress Response Pathway This compound This compound Cell_Stress Cellular Stress (e.g., Cell Wall/Membrane Damage) This compound->Cell_Stress Sensor Membrane Sensor Cell_Stress->Sensor MAPKKK MAPKKK Sensor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., Hog1, Mpk1) MAPKK->MAPK Phosphorylates Phospho_MAPK Phosphorylated MAPK (Active) MAPK->Phospho_MAPK Nucleus Nucleus Phospho_MAPK->Nucleus Translocates to Transcription_Factor Transcription Factor Phospho_MAPK->Transcription_Factor Activates Stress_Response_Genes Stress Response Gene Expression Transcription_Factor->Stress_Response_Genes Induces

References

Application Notes and Protocols for Acetomycin in the Control of Colletotrichum graminicola

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a synthesized guide based on established methodologies for antifungal testing against Colletotrichum graminicola. As of the date of this document, specific studies on the efficacy and mechanism of action of acetomycin against C. graminicola are not available in the public domain. The quantitative data and signaling pathways presented are hypothetical and intended for illustrative purposes to guide experimental design.

Introduction

Colletotrichum graminicola is a devastating fungal pathogen responsible for anthracnose leaf blight and stalk rot in maize, leading to significant yield losses worldwide.[1] The development of novel antifungal agents is crucial for the effective management of this disease. This compound, a natural product isolated from Streptomyces species, has demonstrated broad-spectrum antifungal activity against various plant pathogens.[2] These notes provide a framework for evaluating the potential of this compound as a bio-fungicide for the control of C. graminicola.

Data Presentation: Hypothetical Efficacy of this compound against C. graminicola

The following tables present hypothetical quantitative data to serve as a template for recording experimental results.

Table 1: In Vitro Mycelial Growth Inhibition of C. graminicola by this compound

This compound Concentration (µg/mL)Mean Radial Growth (mm)Percent Inhibition (%)
0 (Control)85.00
1065.223.3
2542.550.0
5021.374.9
1005.194.0
IC50 (µg/mL) 25.0

Table 2: In Vitro Spore Germination Inhibition of C. graminicola by this compound

This compound Concentration (µg/mL)Germinated Spores (%)Percent Inhibition (%)
0 (Control)98.20
1075.623.0
2548.151.0
5015.384.4
1002.197.9
MIC (µg/mL) >100

Table 3: In Vivo Control of Anthracnose Leaf Blight on Maize Seedlings

TreatmentDisease Severity (%)Control Efficacy (%)
Untreated Control78.50
This compound (100 µg/mL)25.367.8
This compound (250 µg/mL)12.184.6
Commercial Fungicide10.586.6

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of this compound's effect on the mycelial growth and spore germination of C. graminicola in a laboratory setting.

1.1. Fungal Isolate and Culture Conditions:

  • Obtain a pure culture of Colletotrichum graminicola.

  • Maintain the culture on Potato Dextrose Agar (PDA) at 25°C with a 12-hour photoperiod.

1.2. Mycelial Growth Inhibition Assay (Poisoned Food Technique): [3][4]

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Incorporate various concentrations of this compound into molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).[3] Ensure the final solvent concentration is non-inhibitory to fungal growth.

  • Pour the amended PDA into sterile Petri plates.

  • Place a 5 mm mycelial plug from the edge of an actively growing C. graminicola culture in the center of each plate.[4]

  • Incubate the plates at 25°C for 7-10 days, or until the mycelium in the control plate reaches the edge.

  • Measure the radial growth of the fungal colony.

  • Calculate the percentage of inhibition using the formula:

    • % Inhibition = [(C - T) / C] x 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

1.3. Spore Germination Assay: [5]

  • Harvest conidia from a 10-14 day old culture by flooding the plate with sterile distilled water and gently scraping the surface.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Prepare a series of this compound solutions at different concentrations in a nutrient-rich medium (e.g., Potato Dextrose Broth).

  • Mix the spore suspension with the this compound solutions.

  • Incubate the mixtures at 25°C for 12-24 hours.

  • Place a drop of the suspension on a microscope slide and observe at least 100 spores per replicate to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of inhibition as described for mycelial growth.

Protocol 2: In Vivo Antifungal Activity Assay

This protocol outlines the evaluation of this compound's protective efficacy against C. graminicola infection on maize seedlings.

2.1. Plant Material and Growth Conditions:

  • Use a susceptible maize variety for infection studies.

  • Grow seedlings in pots under greenhouse conditions (25-28°C, 16-hour photoperiod) for 2-3 weeks.

2.2. Inoculum Preparation:

  • Prepare a spore suspension of C. graminicola as described in section 1.3 and adjust the concentration to 1 x 10^6 spores/mL.

  • Add a surfactant (e.g., Tween 20) to the spore suspension to ensure even distribution on the leaf surface.

2.3. Plant Inoculation and Treatment: [6]

  • Spray maize seedlings with the desired concentrations of this compound solution until runoff. Include a positive control (commercial fungicide) and a negative control (water or solvent carrier).

  • Allow the seedlings to dry for 24 hours.

  • Inoculate the treated seedlings by spraying with the C. graminicola spore suspension.

  • Maintain the inoculated plants in a high-humidity chamber (>95% RH) for the initial 48-72 hours to facilitate infection.

  • Transfer the plants back to the greenhouse and monitor for disease development.

2.4. Disease Assessment:

  • After 10-14 days post-inoculation, visually assess the disease severity based on the percentage of leaf area covered with anthracnose lesions.

  • Calculate the control efficacy of this compound using the formula:

    • % Control Efficacy = [(DS_control - DS_treated) / DS_control] x 100, where DS_control is the disease severity in the control group and DS_treated is the disease severity in the this compound-treated group.

Visualizations

Hypothetical Signaling Pathway for Pathogenesis in C. graminicola

The following diagram illustrates a generalized fungal Cell Wall Integrity (CWI) pathway, a crucial signaling cascade for fungal development and pathogenicity.[7] It is hypothesized that natural product antifungals like this compound could interfere with one or more components of this pathway, leading to a disruption of the pathogenic process.

CWI_Pathway ext_stim External Stress (e.g., Cell Wall Damage, this compound) receptor Cell Surface Receptors ext_stim->receptor rho_gtpase Rho-type GTPase receptor->rho_gtpase pkc Protein Kinase C (PKC) rho_gtpase->pkc mapkkk MAPKKK pkc->mapkkk acetomycin_target Potential this compound Interference Point pkc->acetomycin_target mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., CgMk1) mapkk->mapk transcription_factor Transcription Factors mapk->transcription_factor cellular_response Cellular Response (Cell Wall Synthesis, Pathogenicity) transcription_factor->cellular_response

Caption: Hypothetical interference of this compound with the CWI signaling pathway in C. graminicola.

Experimental Workflow for Antifungal Evaluation

This diagram outlines the logical flow of experiments to assess the antifungal potential of this compound against C. graminicola.

Antifungal_Workflow start Start: Identify this compound as a Potential Antifungal Compound in_vitro In Vitro Assays (Mycelial Growth, Spore Germination) start->in_vitro dose_response Dose-Response Analysis (IC50, MIC Determination) in_vitro->dose_response in_vivo In Vivo Assays (Maize Seedling Infection) efficacy_eval Efficacy Evaluation (Disease Severity Reduction) in_vivo->efficacy_eval dose_response->in_vivo moa Mechanism of Action Studies (e.g., Pathway Analysis) efficacy_eval->moa end Conclusion: Assess this compound's Potential as a Bio-fungicide moa->end

Caption: Workflow for evaluating the antifungal activity of this compound against C. graminicola.

References

Application Notes and Protocols for the Evaluation of Acetomycin in Managing Corn Anthracnose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of specific research on the efficacy and mechanism of action of acetomycin against Colletotrichum graminicola, the causative agent of corn anthracnose. The following application notes and protocols are based on the known general antifungal properties of this compound against other plant pathogens and established methodologies for testing antifungal compounds against corn anthracnose. The proposed signaling pathway interactions are hypothetical and require experimental validation.

Introduction

Corn anthracnose, caused by the hemibiotrophic fungus Colletotrichum graminicola, is a significant disease affecting maize production worldwide, potentially leading to substantial yield losses. The disease manifests as leaf blight, stalk rot, and top die-back. Current management strategies primarily rely on resistant corn hybrids and the application of synthetic fungicides. The emergence of fungicide resistance and environmental concerns necessitate the exploration of novel antifungal compounds.

This compound is an antibiotic with demonstrated antibacterial, antitumor, and antifungal properties.[1] While its specific action against C. graminicola has not been documented, it has shown inhibitory activity against other fungal plant pathogens, including Botrytis cinerea, Aspergillus niger, and Alternaria alternata.[1][2] This suggests that this compound may have potential as a broad-spectrum antifungal agent for agricultural applications. The mechanism of action of this compound is not yet well understood.[1]

These application notes provide a framework for the systematic evaluation of this compound's potential role in managing corn anthracnose. This includes detailed protocols for in vitro and in vivo efficacy testing, as well as methods to investigate its potential impact on corn defense signaling pathways.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Antifungal Activity of this compound against Colletotrichum graminicola

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound
Positive Control (e.g., Azoxystrobin)
Negative Control (Solvent)0N/AN/A

Table 2: In Vivo Efficacy of this compound in Controlling Corn Anthracnose (Seedling Assay)

TreatmentConcentration (µg/mL)Disease Severity Index (DSI)Control Efficacy (%)Plant Biomass (g)
This compound
Positive Control (e.g., Azoxystrobin)
Mock-Inoculated (Negative Control)N/AN/A
Inoculated Control (Vehicle)N/A0

Table 3: Effect of this compound on the Expression of Defense-Related Genes in Corn

Gene Name (e.g., PR-1, PR-5, Bti)TreatmentTime Post-Inoculation (h)Relative Gene Expression (Fold Change)
Mock
C. graminicola
C. graminicola + this compound

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol, based on the poisoned food technique, determines the direct inhibitory effect of this compound on the mycelial growth of C. graminicola.[3][4][5]

Materials:

  • Pure culture of Colletotrichum graminicola

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28°C)

  • Positive control fungicide (e.g., Azoxystrobin)

  • Solvent for this compound (negative control)

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add the required volume of this compound stock solution to the PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare plates with the positive control fungicide and the solvent control.

  • Pour approximately 20 mL of the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the margin of a 7-day-old culture of C. graminicola, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubate the plates at 25-28°C in the dark.

  • Measure the radial mycelial growth daily until the fungus in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelial colony in the negative control, and T is the average diameter of the mycelial colony in the treatment.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) values.

Protocol 2: In Vivo Efficacy Testing on Corn Seedlings

This protocol assesses the protective and/or curative efficacy of this compound on corn seedlings.

Materials:

  • Corn seeds (a susceptible variety)

  • Potting mix and pots

  • Growth chamber or greenhouse with controlled conditions (e.g., 25°C, high humidity)

  • C. graminicola spore suspension (1 x 10⁶ spores/mL in sterile water with 0.01% Tween 20)

  • This compound solutions at various concentrations

  • Spray bottles

Procedure:

  • Sow corn seeds in pots and grow them in a growth chamber or greenhouse until they reach the V2-V3 stage (2-3 true leaves).

  • For protective treatment: Spray the corn seedlings with this compound solutions until runoff. Allow the plants to dry for 24 hours.

  • For curative treatment: Inoculate the plants first (see step 4) and then apply the this compound treatment after 24-48 hours.

  • Inoculate the treated and control plants by spraying them with the C. graminicola spore suspension until runoff.

  • Cover the plants with plastic bags for 48-72 hours to maintain high humidity and promote infection.

  • Remove the plastic bags and maintain the plants in the growth chamber for 7-10 days.

  • Assess disease severity using a rating scale (e.g., 0 = no symptoms, 1 = 1-10% leaf area affected, ..., 5 = >75% leaf area affected and plant death).

  • Calculate the Disease Severity Index (DSI) and control efficacy.

Mandatory Visualizations

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Mechanism of Action Studies start Obtain Pure Culture of C. graminicola poisoned_food Poisoned Food Technique with this compound start->poisoned_food data_analysis_vitro Calculate Mycelial Growth Inhibition, EC50, MIC poisoned_food->data_analysis_vitro treatment Apply this compound (Protective/Curative) data_analysis_vitro->treatment Proceed if active grow_corn Grow Susceptible Corn Seedlings grow_corn->treatment inoculation Inoculate with C. graminicola treatment->inoculation incubation Incubate under High Humidity inoculation->incubation disease_assessment Assess Disease Severity incubation->disease_assessment data_analysis_vivo Calculate DSI and Control Efficacy disease_assessment->data_analysis_vivo sampling Collect Plant Tissue Samples data_analysis_vivo->sampling Investigate mechanism rna_extraction RNA Extraction & qRT-PCR sampling->rna_extraction gene_expression Analyze Defense Gene Expression rna_extraction->gene_expression

Caption: Experimental workflow for evaluating this compound against corn anthracnose.

Plant_Defense_Signaling pathogen C. graminicola (PAMPs/Effectors) receptor Plant Receptors (PRRs/R-Proteins) pathogen->receptor Recognition ros ROS Burst receptor->ros mapk MAPK Cascade receptor->mapk sa_pathway Salicylic Acid (SA) Pathway ros->sa_pathway mapk->sa_pathway ja_pathway Jasmonic Acid (JA) Pathway mapk->ja_pathway pr_genes Pathogenesis-Related (PR) Gene Expression (e.g., PR-1) sa_pathway->pr_genes bti_gene Bowman-Birk Trypsin Inhibitor (Bti) Gene Expression ja_pathway->bti_gene defense_response Defense Response (e.g., HR, Cell Wall Fortification) pr_genes->defense_response bti_gene->defense_response This compound Hypothetical Action of this compound This compound->sa_pathway Induction? This compound->ja_pathway Induction?

Caption: Simplified overview of corn defense signaling pathways against pathogens.

Hypothesized Mechanism of Action and Signaling Pathway Involvement

While the precise mechanism of this compound is unknown, many antifungal agents function by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[6][7] In the context of corn-pathogen interactions, a novel antifungal compound like this compound could act in two primary ways:

  • Direct Antifungal Activity: this compound may directly inhibit the growth and development of C. graminicola by targeting essential fungal cellular processes.

  • Induction of Host Defense: this compound could act as an elicitor, priming or directly activating the corn plant's innate immune system.

Corn's defense against C. graminicola involves the activation of complex signaling networks, including those mediated by salicylic acid (SA) and jasmonic acid (JA).[8] The SA pathway is typically associated with resistance to biotrophic pathogens, leading to the expression of pathogenesis-related (PR) genes like PR-1 and PR-5.[8] The JA pathway is generally linked to defense against necrotrophic pathogens and herbivorous insects, inducing genes such as the Bowman-birk trypsin inhibitor (Bti).[8] As a hemibiotroph, C. graminicola likely triggers a dynamic interplay between these pathways. Research suggests that the fungus may suppress host defenses during its initial biotrophic phase.[8][9]

A potential role for this compound could be the potentiation of these defense pathways, preventing the pathogen from establishing a successful infection. To investigate this, the expression of key marker genes (PR-1 for SA, Bti for JA) can be monitored in corn plants treated with this compound and challenged with C. graminicola, using Protocol 3 as a basis.

Protocol 3: Analysis of Defense Gene Expression via qRT-PCR

Materials:

  • Corn seedlings treated as in Protocol 2

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and instrument

  • Primers for target genes (PR-1, Bti) and a reference gene (e.g., Actin)

Procedure:

  • At various time points after inoculation (e.g., 0, 12, 24, 48, 72 hours), collect leaf samples from each treatment group.

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • Extract total RNA from the leaf tissue using a commercial kit, following the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for the target defense genes and a reference gene for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion

While direct evidence is currently lacking, the known antifungal properties of this compound against other plant pathogens warrant its investigation as a potential tool for managing corn anthracnose. The protocols and frameworks provided here offer a comprehensive approach for researchers to evaluate its efficacy, determine optimal application strategies, and elucidate its mechanism of action. Such research is crucial for the development of new, effective, and sustainable disease management strategies in agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Acetomycin Production in Streomyces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetomycin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this compound yield from Streomyces cultures. The following guides provide answers to common questions, detailed protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Streptomyces culture shows good biomass, but this compound yield is low or absent. What are the common causes?

A1: This is a frequent challenge where primary metabolism (growth) is robust, but secondary metabolism (antibiotic production) is suppressed. Several factors could be responsible:

  • Suboptimal Fermentation Conditions: Key parameters like pH, temperature, and dissolved oxygen levels might be optimized for growth but not for secondary metabolite production. Production of antibiotics is often triggered during the stationary phase of growth.[1]

  • Nutrient Repression: High concentrations of readily assimilated carbon or nitrogen sources (like glucose) can inhibit the onset of secondary metabolism. This phenomenon, known as carbon catabolite repression, is a common issue.

  • Incorrect Timing of Harvest: this compound production is growth-phase dependent, typically occurring in the late exponential or stationary phase.[1] Harvesting too early or too late can result in low yields.

  • Genetic Instability: Streptomyces are known for their large, linear chromosomes which can undergo spontaneous deletions.[2] This can lead to the loss of the this compound biosynthetic gene cluster (BGC) or key regulatory genes, especially after multiple subcultures.

  • Lack of Precursors: The biosynthesis of this compound requires specific molecular building blocks. A deficiency in the necessary precursors in the fermentation medium can directly limit the final yield.

Fermentation Optimization

Q2: How can I optimize the physical and chemical parameters for better this compound yield?

A2: Optimizing fermentation conditions is critical. Since this compound-specific data is limited, the following parameters, successful for other Streptomyces secondary metabolites, provide an excellent starting point for systematic optimization.[3][4]

dot

start Low this compound Yield check_growth 1. Assess Growth (Biomass/OD) start->check_growth START check_media 2. Analyze Medium (Carbon/Nitrogen/Precursors) check_growth->check_media If growth is good sub_growth Optimize Growth Medium First check_growth->sub_growth If growth is poor check_params 3. Verify Parameters (pH, Temp, Aeration) check_media->check_params If media seems correct sub_media Modify C/N ratio, Add Precursors check_media->sub_media If nutrient repression is suspected check_genetics 4. Check Strain Integrity (Genetic Stability) check_params->check_genetics If parameters are optimal sub_params Adjust pH, Temp, Agitation check_params->sub_params If conditions are suboptimal optimize Systematic Optimization check_genetics->optimize If strain is stable sub_genetics Re-streak from Cryostock check_genetics->sub_genetics If instability is suspected sub_growth->check_media sub_media->check_params sub_params->check_genetics sub_genetics->optimize cluster_strategies Genetic Engineering Strategies Global_Regulator Global Regulator (e.g., AfsR-family) Pathway_Regulator Pathway-Specific Activator (e.g., SARP) Global_Regulator->Pathway_Regulator Activates (+) Biosynthetic_Genes This compound Biosynthetic Genes (ace cluster) Pathway_Regulator->Biosynthetic_Genes Activates Transcription (+) This compound This compound Biosynthetic_Genes->this compound Biosynthesis Repressor Pathway-Specific Repressor (e.g., TetR-family) Repressor->Biosynthetic_Genes Represses Transcription (-) Overexpress_Activator Overexpress Activator Gene Overexpress_Activator->Pathway_Regulator Target Knockout_Repressor Knockout Repressor Gene Knockout_Repressor->Repressor Target start Fermentation Broth centrifuge Centrifugation/ Filtration start->centrifuge supernatant Supernatant (Contains this compound) centrifuge->supernatant mycelia Mycelial Pellet (Discard) centrifuge->mycelia extraction Solvent Extraction (e.g., Ethyl Acetate) supernatant->extraction organic_phase Organic Phase extraction->organic_phase aqueous_phase Aqueous Phase (Re-extract or Discard) extraction->aqueous_phase evaporation Rotary Evaporation organic_phase->evaporation crude_extract Crude Extract evaporation->crude_extract hplc HPLC Analysis crude_extract->hplc

References

Technical Support Center: Optimizing Fermentation Conditions for Acetomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Acetomycin production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during this compound fermentation and provides systematic approaches to identify and resolve them.

Issue 1: Low or No this compound Yield

Q: My fermentation is complete, but I have a very low or undetectable yield of this compound. What are the possible causes and how can I troubleshoot this?

A: Low this compound yield is a common issue that can stem from several factors throughout the fermentation process. A systematic troubleshooting approach is crucial for identifying the root cause.

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Detected Inoculum 1. Verify Inoculum Quality - Viability (e.g., cell count, CFU) - Purity (microscopy, plating) - Age and size of inoculum Start->Inoculum Media 2. Assess Fermentation Medium - Correct component concentrations? - pH of the medium before inoculation - Sterilization effective? (check for contamination) Inoculum->Media Conditions 3. Review Fermentation Conditions - Temperature profile - pH control during fermentation - Aeration (dissolved oxygen levels) - Agitation rate Media->Conditions Extraction 4. Evaluate Extraction & Quantification - Inefficient extraction method? - Degradation of this compound post-fermentation? - Issues with analytical method (e.g., HPLC) Conditions->Extraction Data_Analysis Analyze Data and Identify Potential Cause Extraction->Data_Analysis Solution Implement Corrective Actions (e.g., optimize parameter, prepare fresh media) Data_Analysis->Solution

Caption: Troubleshooting workflow for low this compound yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Poor Inoculum Quality - Check cell viability and morphology of the seed culture. - Verify the purity of the culture to rule out contamination. - Ensure the inoculum size and age are within the optimal range. An inoculum size of 5-10% (v/v) is a common starting point for Streptomyces fermentations.- Prepare a fresh seed culture from a new stock. - Optimize the seed culture conditions (medium, temperature, incubation time).
Suboptimal Medium Composition - Double-check the concentrations of all media components. - Ensure the carbon and nitrogen sources are suitable for Streptomyces ramulosus.[1] - Verify the presence of essential trace elements.- Prepare fresh fermentation medium with carefully weighed components. - Test different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, peptone) sources.[2]
Incorrect Fermentation Parameters - Review logs for temperature, pH, dissolved oxygen (DO), and agitation. - Ensure the pH was maintained within the optimal range for Streptomyces (typically pH 6.5-8.0).[3] - Check if the DO level dropped significantly, which can limit antibiotic production.- Calibrate all probes (pH, DO, temperature) before the next run. - Optimize key parameters using a one-factor-at-a-time (OFAT) or Design of Experiments (DoE) approach.
Inefficient Product Recovery - Evaluate the efficiency of your extraction protocol. - Check for potential degradation of this compound during extraction and storage.- Test different extraction solvents and methods. - Ensure samples are processed promptly and stored at an appropriate temperature (e.g., -20°C or lower).

Issue 2: Inconsistent Fermentation Results

Q: I am observing significant batch-to-batch variability in my this compound production. How can I improve the consistency of my fermentations?

A: Inconsistent results are often due to a lack of tight control over experimental variables.

Key Areas for Improving Fermentation Consistency:

  • Standardize Inoculum Preparation: Use a consistent method for preparing your seed culture, including the age and volume of the inoculum.

  • Precise Media Preparation: Ensure all media components are accurately weighed and dissolved. Use a calibrated pH meter to set the initial pH.

  • Automated Bioreactor Control: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to maintain consistent conditions.

  • Consistent Raw Materials: Use raw materials from the same supplier and lot number to minimize variability in media composition.

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal fermentation parameters for antibiotic production by Streptomyces?

A1: While optimal conditions are specific to the strain and the antibiotic being produced, general guidelines for Streptomyces fermentations can be a good starting point for this compound.

General Fermentation Parameters for Streptomyces

ParameterTypical RangeNotes
Temperature 28-32°CTemperature can significantly impact both growth and secondary metabolite production.[2]
pH 6.5 - 8.0The optimal pH for antibiotic production may differ from the optimal pH for biomass growth.[3]
Aeration 0.5 - 1.5 vvm (volume of air per volume of medium per minute)Adequate oxygen supply is critical for most antibiotic fermentations.
Agitation 200 - 400 rpmAgitation is crucial for mixing, nutrient distribution, and oxygen transfer. However, excessive shear can damage mycelia.
Inoculum Size 5 - 15% (v/v)A higher inoculum can shorten the lag phase but may also lead to nutrient depletion.
Fermentation Time 7 - 14 daysAntibiotic production is typically highest during the stationary phase of growth.

Q2: Which carbon and nitrogen sources are best for this compound production?

A2: The choice of carbon and nitrogen sources can dramatically influence the yield of secondary metabolites.[4] For Streptomyces, a combination of a readily metabolizable sugar and a more complex carbohydrate often works well.

  • Carbon Sources: Glucose, starch, glycerol, and maltodextrin are commonly used.[2]

  • Nitrogen Sources: Soybean meal, peptone, yeast extract, and ammonium salts are effective nitrogen sources.[5]

It is recommended to screen various carbon and nitrogen sources to find the optimal combination for this compound production.

Q3: How does dissolved oxygen (DO) level affect this compound production?

A3: Dissolved oxygen is a critical parameter in aerobic fermentations. Low DO levels can be a limiting factor for both cell growth and antibiotic biosynthesis. It is important to maintain a minimum DO concentration, often above 20% saturation, to ensure efficient production. The interplay between agitation and aeration rates controls the DO level.

Logical Relationship of Aeration and Agitation on DO

DO_Control cluster_0 Control Parameters cluster_1 Intermediate Effects cluster_2 Key Process Variable cluster_3 Outcome Agitation Agitation Rate (rpm) Mixing Mixing & Shear Agitation->Mixing Bubble_Dispersion Bubble Dispersion Agitation->Bubble_Dispersion Aeration Aeration Rate (vvm) Aeration->Bubble_Dispersion KLa Oxygen Mass Transfer Coefficient (kLa) Mixing->KLa Bubble_Dispersion->KLa DO Dissolved Oxygen (DO) Concentration KLa->DO

Caption: Control of Dissolved Oxygen (DO).

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of pH

This protocol is designed to determine the optimal initial pH for this compound production.

  • Prepare a batch of fermentation medium. Divide the medium into several flasks.

  • Adjust the initial pH of each flask to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile acid or base.

  • Inoculate each flask with the same volume of a standardized seed culture of S. ramulosus.

  • Incubate all flasks under identical conditions (temperature, agitation, time).

  • At the end of the fermentation , harvest the broth from each flask.

  • Extract this compound from each sample using a standardized procedure.

  • Quantify the this compound concentration in each extract using HPLC.

  • Plot this compound yield versus initial pH to determine the optimal pH.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol that will need to be optimized for this compound.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate, butanol).

    • Evaporate the solvent and redissolve the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for separating secondary metabolites.[6][7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of a purified this compound standard.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualization of Biosynthetic Pathway

While the specific biosynthetic pathway for this compound is not detailed in readily available literature, a generalized pathway for antibiotic production in Streptomyces can be illustrated. Antibiotic biosynthesis is a complex process involving primary metabolism precursors and a series of enzymatic reactions encoded by a gene cluster.

Generalized Antibiotic Biosynthesis in Streptomyces

Antibiotic_Biosynthesis Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Precursors Precursor Molecules (e.g., Acetyl-CoA, Amino Acids) Primary_Metabolism->Precursors Intermediate Antibiotic Intermediate Precursors->Intermediate Enzymatic Steps Gene_Cluster Antibiotic Biosynthetic Gene Cluster Enzymes Biosynthetic Enzymes (e.g., PKS, NRPS) Gene_Cluster->Enzymes Enzymes->Intermediate Antibiotic Final Antibiotic (this compound) Intermediate->Antibiotic Regulation Regulatory Genes Regulation->Gene_Cluster Controls Expression

References

Dealing with low solubility of Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetaminophen. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a particular focus on issues related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Acetaminophen in common laboratory solvents?

A1: Acetaminophen is slightly soluble in water and soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1][2] The solubility can be influenced by temperature and the presence of other substances.[3][4]

Q2: My Acetaminophen is precipitating out of my cell culture medium. What could be the cause?

A2: Precipitation of compounds like Acetaminophen in cell culture media can be due to several factors:

  • Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium can cause the compound to precipitate.[5]

  • High Concentration: Exceeding the maximum solubility of Acetaminophen in the culture medium will lead to precipitation.[5]

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect solubility. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[5][6][7]

  • pH of the Medium: The pH of the culture medium can influence the solubility of the compound.[5]

  • Interactions with Media Components: Salts and other components in the media can sometimes react with the compound, leading to precipitation.[6][7]

Q3: How can I increase the aqueous solubility of Acetaminophen?

A3: Several methods can be employed to enhance the solubility of poorly water-soluble drugs like Acetaminophen:

  • Co-solvents: Using a mixture of water and a miscible organic solvent can increase solubility.

  • Surfactants: Nonionic surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.

  • Excipients: The presence of polymers like polyvinylpyrrolidone (PVP) has been shown to increase the aqueous solubility of Acetaminophen.[4]

Q4: What is the recommended way to prepare a stock solution of Acetaminophen?

A4: A stock solution can be made by dissolving Acetaminophen in an organic solvent such as ethanol, DMSO, or DMF.[1] For example, solubility in ethanol and DMF is approximately 25 mg/mL, and in DMSO, it is around 20 mg/mL.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1]

Q5: Is it advisable to store Acetaminophen in an aqueous solution?

A5: It is not recommended to store aqueous solutions of Acetaminophen for more than one day.[1] For longer-term storage, it is best to keep it as a crystalline solid at -20°C, where it is stable for at least four years.[1]

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of Stock Solution
  • Problem: When diluting a concentrated Acetaminophen stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium, a precipitate forms immediately.

  • Cause: This is likely due to "solvent shock," where the rapid decrease in solvent polarity causes the compound to fall out of solution.

  • Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Pre-warm the Medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the Acetaminophen stock.

    • Increase Final Volume: By increasing the final volume of the medium, the final concentration of the organic solvent (like DMSO) is lowered, which may help keep the Acetaminophen in solution.

    • Vortexing During Addition: Add the stock solution dropwise to the medium while vortexing or stirring to ensure rapid and uniform mixing.

Issue 2: Crystals Form in the Cell Culture Plate During Incubation
  • Problem: After preparing the cell culture plates with Acetaminophen-containing medium and placing them in the incubator, crystals are observed in the wells.

  • Cause: This could be due to exceeding the solubility limit at the incubation temperature, evaporation of the medium leading to increased concentration, or interactions with media components over time.

  • Solutions:

    • Confirm Solubility Limit: Perform a solubility test at 37°C to determine the maximum concentration of Acetaminophen your specific medium can hold.

    • Maintain Humidity: Ensure the incubator has adequate humidity to prevent evaporation from the culture plates.[6][7]

    • Use a Lower Concentration: If possible, reduce the working concentration of Acetaminophen.

    • Prepare Freshly: Prepare the Acetaminophen-containing medium immediately before use.

Data Presentation

Table 1: Solubility of Acetaminophen in Various Solvents

SolventSolubilityReference
Water (20°C)~14 mg/mL[3]
Water (25°C)14.3 mg/mL[4]
PBS (pH 7.2)~2 mg/mL[1]
Ethanol~25 mg/mL[1]
DMSO~20 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]

Table 2: Effect of Polyvinylpyrrolidone (PVP) on Aqueous Solubility of Acetaminophen at 25°C

PVP Concentration (% w/v)Acetaminophen Solubility (mg/mL)Reference
014.3[4]
419.7[4]
826.7[4]

Experimental Protocols

Protocol 1: Preparation of Acetaminophen Stock Solution
  • Weigh the desired amount of crystalline Acetaminophen in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, research-grade DMSO (or ethanol/DMF) to achieve the desired stock concentration (e.g., 20 mg/mL for DMSO).[1]

  • Vortex the tube until the Acetaminophen is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Acetaminophen-Containing Cell Culture Medium
  • Thaw an aliquot of the Acetaminophen stock solution at room temperature.

  • Warm the required volume of cell culture medium to 37°C in a water bath.

  • While gently swirling the warmed medium, add the required volume of the Acetaminophen stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low and non-toxic to the cells (typically <0.5%).

  • Sterile-filter the final medium if necessary, although it is often sufficient to prepare it aseptically.

  • Use the prepared medium immediately.

Visualizations

Acetaminophen_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting A Weigh Acetaminophen B Add Organic Solvent (e.g., DMSO) A->B C Vortex to Dissolve B->C D Aliquot and Store at -20°C C->D F Add Stock Solution Dropwise with Swirling D->F E Warm Aqueous Medium (e.g., Cell Culture Medium) E->F G Final Working Solution F->G H Precipitation? F->H I Perform Stepwise Dilution H->I Yes J Lower Final Concentration H->J Yes K Ensure Adequate Mixing H->K Yes

Caption: Workflow for preparing Acetaminophen solutions.

Acetaminophen_Signaling_Pathway Acetaminophen High-Dose Acetaminophen JNK_p38 JNK/p38 Activation Acetaminophen->JNK_p38 Caspase9 Caspase-9 Activation Acetaminophen->Caspase9 JNK_p38->Caspase9 contributes to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Acetaminophen-induced apoptosis signaling pathway.[8]

References

Technical Support Center: Acetomycin Integrity in Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public data on the specific degradation pathways and stability of acetomycin is limited. The following troubleshooting guide and FAQs are based on general principles for handling complex polyketide antibiotics derived from actinomycetes. Researchers are strongly advised to perform their own stability assessments for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polyketide antibiotic produced by Streptomyces species. Like many complex natural products, its structure can be susceptible to degradation under various environmental conditions, potentially leading to a loss of biological activity and the formation of unknown impurities. Ensuring its stability is critical for obtaining reproducible and accurate experimental results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of similar compounds, the primary factors influencing this compound degradation are likely to be:

  • pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of ester or amide functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation in sensitive molecules.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of susceptible functional groups.

  • Enzymatic Activity: If working with biological samples, endogenous enzymes could potentially metabolize or degrade this compound.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. It is recommended to:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C in tightly sealed, light-protecting vials.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiment. This compound may have degraded in the experimental medium.- Prepare fresh this compound solutions for each experiment. - Assess the stability of this compound in your specific culture medium or buffer at the experimental temperature and pH. - Consider adding this compound to the experiment at the latest possible time point.
Inconsistent results between experimental replicates. Inconsistent handling or storage of this compound solutions.- Ensure all aliquots are stored under identical conditions. - Minimize the time solutions are kept at room temperature or exposed to light during experimental setup. - Use a consistent source and lot of this compound.
Appearance of unknown peaks in HPLC/LC-MS analysis. Degradation of this compound into byproducts.- Analyze a fresh sample of this compound as a control. - Review the pH, temperature, and light exposure of your sample preparation and analytical workflow. - Consider if any components of your mobile phase or sample matrix could be reacting with this compound.

Experimental Protocols

General Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound
  • High-purity solvent for stock solution (e.g., DMSO)
  • Experimental buffer (e.g., PBS, pH 7.4)
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Incubator or water bath
  • Light-protecting vials

2. Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen organic solvent.
  • Dilute the stock solution to the final experimental concentration in the aqueous buffer.
  • Divide the solution into multiple aliquots in light-protecting vials.
  • Establish time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Analyze the "time 0" sample immediately via HPLC or LC-MS to determine the initial concentration and purity.
  • Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C).
  • At each subsequent time point, remove an aliquot and analyze it by HPLC or LC-MS.
  • Record the peak area of the this compound peak and any new peaks that appear.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.
  • Monitor the increase in peak area of any new peaks to identify potential degradation products.

Visualizations

Logical Workflow for this compound Handling and Storage

Figure 1. Recommended Workflow for Handling this compound cluster_preparation Solution Preparation cluster_storage Storage cluster_use Experimental Use prep Dissolve in Anhydrous Solvent (e.g., DMSO) aliquot Aliquot into Single-Use Vials prep->aliquot store Store at -20°C or -80°C Protect from Light aliquot->store use Use Fresh Aliquot for Each Experiment store->use dilute Dilute in Experimental Medium Just Before Use use->dilute

Caption: Recommended Workflow for Handling this compound.

Potential Degradation Pathways for a Complex Polyketide

Figure 2. General Degradation Pathways for Polyketides This compound This compound (Intact) Hydrolysis Hydrolysis Products This compound->Hydrolysis High/Low pH Oxidation Oxidation Products This compound->Oxidation Oxygen, Peroxides Photolysis Photodegradation Products This compound->Photolysis UV/Light Exposure

Caption: General Degradation Pathways for Polyketides.

Technical Support Center: Troubleshooting Inconsistent Acetomycin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent bioactivity and to offer answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antibiotic that has been identified as a histone acetyltransferase (HAT) inhibitor. Specifically, it is known to target HATs such as p300 (also known as KAT3B) and KAT6A. By inhibiting these enzymes, this compound prevents the transfer of acetyl groups to lysine residues on histone and non-histone proteins. This modulation of acetylation plays a crucial role in regulating gene expression, cell cycle progression, and apoptosis.

Q2: Why am I observing inconsistent results in my cell viability assays with this compound?

A2: Inconsistent results in cell viability assays are a common challenge when working with bioactive compounds like this compound. Several factors can contribute to this variability, including:

  • Compound Stability and Solubility: this compound's stability in cell culture media and its solubility can affect its effective concentration.

  • Cell Line Variability: Different cell lines can show varying sensitivity to HAT inhibition due to differences in gene expression profiles and compensatory signaling pathways.

  • Assay Conditions: Parameters such as cell seeding density, treatment duration, and the type of viability assay used (e.g., MTT, XTT) can significantly influence the outcome.

  • Off-Target Effects: At higher concentrations, inhibitors can exhibit off-target effects that may lead to unexpected biological responses.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock in cell culture medium to the final desired concentration, ensuring the final DMSO concentration is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I confirm that this compound is active in my experimental system?

A4: To confirm the on-target activity of this compound, you can perform a western blot to assess the acetylation status of known substrates of p300/CBP and KAT6A. A common marker is the acetylation of histone H3 at lysine 27 (H3K27ac), which is a primary target of p300/CBP. A decrease in the H3K27ac signal upon this compound treatment would indicate target engagement.

Troubleshooting Guides

Problem 1: No or low effect of this compound on cell viability.
Potential Cause Recommended Solution
Incorrect this compound Concentration The concentration used may be too low for the specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
Short Treatment Duration The incubation time may be insufficient to observe a significant effect. Extend the treatment duration (e.g., 48 hours, 72 hours).
This compound Degradation Improper storage or handling may have led to the degradation of the compound. Prepare fresh stock solutions from a new vial of this compound. Ensure proper storage at -20°C or -80°C and minimize light exposure.
Cell Line Resistance The cell line may be inherently resistant to p300/CBP or KAT6A inhibition. Try a different cell line known to be sensitive to HAT inhibitors.
Low HAT Activity in Cells The target HATs (p300/CBP, KAT6A) may have low basal activity in your cell line. Confirm the expression and activity of the target HATs.
Problem 2: High variability between replicate wells in cell viability assays.
Potential Cause Recommended Solution
Uneven Cell Seeding Inconsistent cell numbers across wells is a major source of variability. Ensure the cell suspension is thoroughly mixed before and during plating.
Edge Effects in the Plate Evaporation from the outer wells of the microplate can affect cell health. Avoid using the outer wells for experimental samples and fill them with sterile media or PBS instead.
Incomplete Dissolution of Formazan Crystals (in MTT/XTT assays) Incomplete dissolution leads to inaccurate absorbance readings. Ensure complete solubilization by thorough mixing and sufficient incubation time with the solubilization buffer (e.g., DMSO).
Pipetting Errors Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to significant variations. Calibrate pipettes regularly and use proper pipetting techniques.

Quantitative Data Summary

InhibitorTarget(s)Cell LineIC50 (µM)
C646p300/CBPVarious Cancer Cells1 - 25
A-485p300/CBPMultiple Myeloma Cells~0.02
WM-8014KAT6A/BLymphoma CellsNot specified
WM-1119KAT6A/BLymphoma CellsNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability (MTT) Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Acetomycin_Signaling_Pathway cluster_inhibition This compound Action cluster_hats Histone Acetyltransferases cluster_acetylation Acetylation Events cluster_cellular_effects Cellular Outcomes This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits KAT6A KAT6A This compound->KAT6A Inhibits Histone_Ac Histone Acetylation (e.g., H3K27ac) p300_CBP->Histone_Ac Promotes p53_Ac p53 Acetylation p300_CBP->p53_Ac Promotes KAT6A->Histone_Ac Promotes Gene_Expression Altered Gene Expression Histone_Ac->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest p53_Ac->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53_Ac->Apoptosis Induces

This compound's Mechanism of Action

Troubleshooting_Workflow Start Inconsistent Bioactivity Observed Check_Compound Verify Compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentration, duration, cell density) Check_Compound->Check_Protocol If compound is OK Check_Cell_Line Assess Cell Line (Passage number, sensitivity) Check_Protocol->Check_Cell_Line If protocol is correct Check_Assay Evaluate Assay Performance (Controls, reagents) Check_Cell_Line->Check_Assay If cell line is healthy Consistent Consistent Results Check_Assay->Consistent If all checks pass Inconsistent Results Still Inconsistent Check_Assay->Inconsistent If issues found Optimize Optimize Assay Parameters Inconsistent->Optimize Optimize->Start Re-test

Troubleshooting Workflow for this compound

Technical Support Center: Enhancing the Antifungal Efficacy of Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at enhancing the antifungal efficacy of Acetomycin.

Given that research on enhancing this compound's specific antifungal activity is an emerging field, this guide also provides broader strategies and established protocols applicable to antifungal drug development.

Frequently Asked Questions (FAQs)

Q1: What is the known antifungal spectrum of this compound?

A1: this compound has demonstrated in vitro activity against a range of fungal pathogens. Its efficacy varies between species. For example, it has shown inhibitory activity against various plant pathogenic fungi.[1]

Q2: What are the general mechanisms by which antifungal drug efficacy can be enhanced?

A2: The efficacy of an antifungal agent like this compound can be potentially enhanced through several key strategies:

  • Synergistic Combination Therapy: Combining the primary antifungal with a second agent that works on a different target can lead to a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs.[1][2][3]

  • Inhibition of Resistance Mechanisms: Fungi can develop resistance by actively pumping the drug out of the cell using efflux pumps.[4][5][6][7] Co-administering an efflux pump inhibitor can increase the intracellular concentration of the antifungal drug.

  • Targeting Fungal Stress Response Pathways: Fungi possess stress response pathways, such as the cell wall integrity (CWI) and high osmolarity glycerol (HOG) pathways, that help them survive the damage caused by antifungal agents.[8][9][10] Inhibiting these pathways can render the fungus more susceptible to the primary drug.

  • Chemical Modification: The core structure of an antifungal compound can be chemically modified to create derivatives with improved potency, selectivity, or pharmacokinetic properties.[11]

Q3: Are there any known synergistic partners for this compound?

A3: Currently, there is limited publicly available data on specific synergistic partners for this compound. Identifying such partners would require experimental screening using methods like the checkerboard assay.

Q4: What are the potential molecular targets of this compound in fungi?

A4: The precise molecular target of this compound's antifungal activity is not yet fully elucidated. Identifying the target pathway is a crucial step in understanding its mechanism and for rationally designing strategies to enhance its efficacy.

Troubleshooting Guides

This section addresses common issues encountered during in vitro antifungal susceptibility and synergy testing.

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: Inconsistent Inoculum Preparation. The density of the fungal inoculum is a critical parameter in susceptibility testing.

    • Solution: Standardize your inoculum preparation protocol. Use a spectrophotometer to adjust the turbidity of your fungal suspension to a 0.5 McFarland standard, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Possible Cause 2: Variability in Media Composition. The composition of the culture medium, including pH and nutrient levels, can influence fungal growth and drug activity.

    • Solution: Use a standardized medium such as RPMI-1640 with L-glutamine, buffered with MOPS, for your assays. Ensure the pH is consistent across experiments.

  • Possible Cause 3: Instability of this compound in Solution. The stability of the compound in the assay medium over the incubation period can affect the results.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If you suspect degradation, you can perform a time-course experiment to assess its stability under your assay conditions.

Issue 2: Difficulty in interpreting checkerboard assay results for synergy.

  • Possible Cause 1: Subjective Endpoint Reading. Visual determination of growth inhibition can be subjective.

    • Solution: Use a quantitative method to determine the endpoint, such as a microplate reader to measure optical density (OD). Alternatively, a metabolic indicator dye like resazurin can be used to assess cell viability.

  • Possible Cause 2: Ambiguous Fractional Inhibitory Concentration (FIC) Index. The calculated FIC index falls into the "additive" or "indifferent" range, making it difficult to claim synergy.

    • Solution: An FIC index of ≤ 0.5 is generally considered synergistic.[12][13][14][15][16] Values between 0.5 and 4.0 are typically considered indifferent or additive.[17] It is important to perform multiple biological replicates to ensure the reproducibility of your findings. Consider performing a time-kill assay to provide a more dynamic view of the interaction.

  • Possible Cause 3: Drug Precipitation. One or both of the compounds may precipitate at the tested concentrations, leading to inaccurate results.

    • Solution: Visually inspect the wells of your checkerboard plate for any signs of precipitation. If observed, you may need to adjust the solvent or the concentration range tested.

Quantitative Data

Due to the limited availability of public data on enhancing this compound's efficacy, this section provides a template for how such data should be presented. The table below shows hypothetical MIC values to illustrate a synergistic interaction.

Table 1: Antifungal Activity of this compound Alone and in Combination.

Fungus StrainCompoundMIC (µg/mL)
Candida albicans SC5314This compound16
Compound X32
This compound + Compound X4 + 8
Aspergillus fumigatus Af293This compound32
Compound Y64
This compound + Compound Y8 + 16

Note: The above data is illustrative. The FIC index for this compound + Compound X against C. albicans would be (4/16) + (8/32) = 0.25 + 0.25 = 0.5, indicating synergy.

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and can be modified for other fungi.[18]

  • Materials:

    • 96-well microtiter plates

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M MOPS.

    • This compound stock solution (e.g., in DMSO)

    • Fungal culture

    • Sterile saline

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation:

      • From a fresh culture, prepare a cell suspension in sterile saline.

      • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

      • Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Drug Dilution:

      • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100 µL.

      • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

    • Inoculation:

      • Add 100 µL of the diluted fungal inoculum to each well (except the negative control).

    • Incubation:

      • Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination:

      • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

2. Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two antimicrobial agents.[19][20][21]

  • Materials:

    • Same as for the MIC assay, plus a second test compound.

  • Procedure:

    • Plate Setup:

      • In a 96-well plate, create a two-dimensional matrix of drug concentrations.

      • Along the x-axis, prepare serial dilutions of this compound.

      • Along the y-axis, prepare serial dilutions of the second compound.

      • Each well will contain a unique combination of the two drugs.

      • Include wells with each drug alone to determine their individual MICs, as well as growth and sterility controls.

    • Inoculation and Incubation:

      • Inoculate and incubate the plate as described in the MIC protocol.

    • Data Analysis:

      • Determine the MIC of each drug alone and in combination.

      • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

        • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

        • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

      • Interpret the FICI:

        • ≤ 0.5: Synergy

        • 0.5 to 4.0: Indifferent or Additive

        • 4.0: Antagonism

Visualizations

Experimental Workflow for Synergy Screening

Synergy_Workflow A Prepare Fungal Inoculum B Broth Microdilution MIC Assay (this compound Alone) A->B C Broth Microdilution MIC Assay (Compound X Alone) A->C D Checkerboard Assay (this compound + Compound X) A->D E Calculate FIC Index B->E C->E D->E F Interpret Results (Synergy, Additive, Antagonism) E->F

A simplified workflow for assessing the synergistic interaction between this compound and a second compound.

Fungal Cell Wall Integrity (CWI) Pathway

While the specific interaction of this compound with fungal signaling pathways is not yet defined, targeting key survival pathways is a promising strategy for enhancing antifungal efficacy. The Cell Wall Integrity (CWI) pathway is a critical stress response mechanism in fungi like Candida albicans.[22][23][24][25][26]

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rom2 Rom2 Wsc1->Rom2 Activates Rho1 Rho1-GTP Rom2->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 Pkc1->Bck1 Mkk2 Mkk2 Bck1->Mkk2 Mkc1 Mkc1 (MAPK) Mkk2->Mkc1 Swi4_Swi6 Swi4/Swi6 (SBF) Mkc1->Swi4_Swi6 Rlm1 Rlm1 Mkc1->Rlm1 CellWall_Genes Cell Wall Gene Expression (e.g., CHS) Swi4_Swi6->CellWall_Genes Transcription Rlm1->CellWall_Genes Transcription Cell_Wall_Repair Cell Wall Repair & Adaptation CellWall_Genes->Cell_Wall_Repair Leads to Cell_Wall_Stress Cell Wall Stress (e.g., Antifungal Drug) Cell_Wall_Stress->Wsc1

The Cell Wall Integrity (CWI) pathway in Candida albicans, a potential target for synergistic antifungal strategies.

References

Technical Support Center: Enhancing Acetomycin Activity Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions for researchers working on the structural modification of Acetomycin to improve its biological activity. Here, you will find troubleshooting guides for common experimental hurdles, detailed experimental protocols, and insights into the structure-activity relationships of this compound analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound, with the chemical formula C₁₀H₁₄O₅, is a γ-lactone antibiotic.[1] It has demonstrated a range of biological effects, including antibacterial, antifungal, antiprotozoal, and antitumor activities.[1][2] Specifically, it has shown in vitro activity against HCT-8 human colon adenocarcinoma cells and L1210 murine leukemia cells.[2]

Q2: What are the key structural features of this compound that can be modified?

The core structure of this compound is a substituted γ-butyrolactone ring. Key positions for modification include:

  • The acetyl group at the 3-position.

  • The methyl groups at the 3- and 4-positions.

  • The acetyloxy group at the 5-position.

Q3: What is the general approach to improving the in vivo efficacy of this compound?

A significant challenge with this compound is its potential metabolic inactivation in vivo, which may be due to esterase activity on the 5-acetyloxy group.[3] A primary strategy to enhance in vivo activity is to design analogs that are resistant to hydrolysis by esterases. This can involve replacing the acetoxy group with other functionalities that are less susceptible to enzymatic cleavage.[3]

Troubleshooting Guides

Synthesis and Purification
Problem Potential Cause Troubleshooting Steps
Low yield in lactone ring formation Incomplete reaction; side reactions; degradation of the product.Ensure anhydrous conditions and high-purity reagents. Optimize reaction time and temperature. Consider alternative cyclization methods.
Difficulty in purifying this compound analogs Co-elution of structurally similar impurities; degradation on silica gel.Use a sequence of chromatographic techniques (e.g., normal phase followed by reverse phase). Consider using neutral or deactivated silica gel. For complex mixtures, preparative HPLC is recommended.
Hydrolysis of the ester group during workup or purification Presence of acid or base.Maintain neutral pH during extraction and chromatography. Use buffered solutions if necessary. Avoid prolonged exposure to protic solvents.
Inconsistent biological activity results Impure compounds; degradation of the compound in the assay medium.Confirm the purity of each analog by NMR and mass spectrometry before biological testing. Assess the stability of the compounds under assay conditions.
Biological Assays
Problem Potential Cause Troubleshooting Steps
High variability in cytotoxicity assays (e.g., MTT, XTT) Uneven cell seeding; contamination; compound precipitation.Ensure a single-cell suspension for seeding. Regularly check cell cultures for contamination. Observe compound solubility in the culture medium under a microscope.
Inconsistent zones of inhibition in antimicrobial assays Uneven bacterial lawn; incorrect inoculum density; compound diffusion issues.Ensure uniform spreading of the bacterial inoculum. Standardize the McFarland turbidity of the bacterial suspension. Ensure the compound is fully dissolved in the solvent before applying to discs or wells.
Discrepancy between in vitro and in vivo results Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).[3]Design and synthesize analogs with improved metabolic stability (e.g., esterase-resistant analogs).[3] Conduct preliminary pharmacokinetic studies.

Structure-Activity Relationship (SAR) Data

The following table summarizes the known and hypothetical structure-activity relationships for this compound analogs. Modifications at the 5-position of the γ-butyrolactone ring have been explored to improve metabolic stability.[3]

Modification Site Modification Effect on In Vitro Cytotoxicity Effect on In Vivo Efficacy Reference
Position 5 (Acetoxy Group) Replacement with BenzoyloxySimilar to this compoundLost cytotoxicity[3]
Position 5 (Acetoxy Group) Replacement with PivaloyloxySimilar to this compoundLost cytotoxicity[3]
Position 3 (Acetyl Group) Hypothetical: Replacement with larger acyl groups (e.g., Propanoyl, Butanoyl)Hypothetical: May decrease activity due to steric hindrance at the active site.Hypothetical: Unknown-
Position 4 (Methyl Group) Hypothetical: Replacement with larger alkyl groups (e.g., Ethyl)Hypothetical: May alter the conformation of the lactone ring, potentially reducing activity.Hypothetical: Unknown-

Experimental Protocols

General Protocol for the Synthesis of Esterase-Resistant this compound Analogs

This protocol is a generalized procedure based on the synthesis of this compound analogs with modifications at the 5-position.[3]

  • Starting Material: Diethyl allyl(methyl)malonate.

  • Key Steps (Multi-step synthesis):

    • Construction of the γ-butyrolactone core.

    • Introduction of substituents at the 3- and 4-positions.

    • Functionalization of the 5-position.

  • Modification at the 5-Position:

    • Instead of introducing an acetoxy group, introduce alternative ester groups such as benzoyloxy or pivaloyloxy. This can be achieved by reacting the corresponding 5-hydroxy precursor with the appropriate acyl chloride or anhydride.

  • Purification:

    • Purification at each step is typically performed using column chromatography on silica gel.

    • The final product should be purified by preparative HPLC to ensure high purity for biological testing.

  • Characterization:

    • The structure of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound analogs on a cancer cell line (e.g., L1210).

  • Cell Seeding:

    • Seed L1210 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound analogs in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound analogs against a fungal strain (e.g., Candida albicans).

  • Preparation of Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the this compound analogs in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualizations

Logical Workflow for Modifying this compound

A Start: this compound B Identify Modification Sites (e.g., 5-position ester) A->B C Design Analogs (e.g., Esterase-resistant) B->C D Synthesize Analogs C->D E Purify and Characterize Analogs D->E F In Vitro Biological Evaluation (Cytotoxicity, Antimicrobial) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->C Iterative Design H Lead Compound Selection G->H I In Vivo Efficacy Studies H->I J Optimized Analog I->J

Caption: A logical workflow for the modification and evaluation of this compound analogs.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The specific molecular targets and signaling pathways of this compound are not yet fully elucidated. This diagram represents a plausible pathway based on its known cytotoxic effects.

cluster_cell Cancer Cell This compound This compound Analog Target Putative Intracellular Target (e.g., Enzyme, Protein) This compound->Target Stress Cellular Stress (e.g., ROS production) Target->Stress Mitochondrion Mitochondrion Stress->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

References

Technical Support Center: Acetomycin Resistance in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acetomycin resistance in fungi. As the precise mechanisms of this compound resistance are still an emerging area of research, this guide focuses on established principles of antifungal resistance and provides detailed experimental protocols to investigate potential resistance in your fungal strains.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased susceptibility of our fungal strain to this compound. What are the likely general mechanisms of resistance?

A1: While specific resistance mechanisms to this compound are not yet well-documented in the literature, fungi typically develop resistance to antifungal agents through a few primary strategies. These are the most likely areas to investigate:

  • Target Modification: Alterations in the fungal protein or pathway that this compound targets can prevent the drug from binding or exerting its effect. This can be due to point mutations in the target gene.

  • Drug Efflux: Fungal cells can actively pump this compound out of the cell before it can reach its target. This is often mediated by ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters. Overexpression of the genes encoding these pumps is a common resistance mechanism.

  • Drug Inactivation: The fungus may produce enzymes that chemically modify and inactivate this compound.

  • Metabolic Bypass: The fungus might develop alternative metabolic pathways to circumvent the process inhibited by this compound.

Q2: What is the known mechanism of action of this compound in fungi, and how can that inform our resistance studies?

A2: The precise molecular target and mechanism of action of this compound in fungi are not yet fully elucidated. However, some research suggests that the lactone carbonyl group and the ester functionality at the C-5 position of the this compound molecule are important for its biological activity[1][2]. This suggests that the target likely interacts with these chemical features. When investigating target modification, sequencing the genes of potential targets that have binding pockets for such structures would be a logical starting point.

Q3: Are there any known fungal genes associated with altered susceptibility to this compound?

A3: Currently, there are no specific genes in fungi that have been definitively linked to this compound resistance in published literature. However, genome-wide screens in model organisms like Saccharomyces cerevisiae can be a powerful tool to identify genes that, when deleted, lead to increased or decreased susceptibility to a compound. Such screens have been successfully used to identify genes involved in resistance to other antibiotics[3][4]. Performing a similar screen with this compound could identify potential genes and pathways involved in its uptake, target, or detoxification.

Q4: We suspect efflux pump overexpression is causing resistance. How can we confirm this?

A4: A common method to investigate the role of efflux pumps is to use an efflux pump inhibitor in your susceptibility assays. If the minimum inhibitory concentration (MIC) of this compound decreases significantly in the presence of a known efflux pump inhibitor (like verapamil or cyclosporin A, though their efficacy can vary between fungal species), it suggests that efflux pumps are involved. Further confirmation can be obtained by quantifying the expression levels of known efflux pump genes (e.g., those encoding ABC or MFS transporters) using quantitative real-time PCR (qRT-PCR) in your resistant and susceptible strains.

Troubleshooting Guides

Problem: Inconsistent MIC values for this compound in our broth microdilution assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inoculum Preparation Ensure your fungal inoculum is prepared consistently and quantified accurately. For filamentous fungi, conidia should be harvested from fresh cultures and counted using a hemocytometer. For yeasts, cell density should be standardized spectrophotometrically.
Media Composition The composition of the culture medium can affect the activity of the antifungal agent and the growth of the fungus. Use a standardized medium such as RPMI-1640 as recommended by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
Incubation Conditions Incubate your assay plates at the optimal temperature and for a consistent duration. Variations in temperature or incubation time can lead to different growth rates and affect the final MIC reading.
Endpoint Reading The interpretation of the growth endpoint can be subjective. For fungistatic drugs, determining the concentration that causes a significant reduction in growth (e.g., 50% or 90%) is crucial. Using a spectrophotometer to read the optical density can provide more objective results than visual inspection.
Problem: We are unable to amplify the suspected target gene for sequencing from our resistant fungal strain.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Primer Design Your primers may be designed based on a reference genome that differs from your laboratory strain. Try re-designing primers for highly conserved regions of the gene. If possible, perform whole-genome sequencing on your susceptible parent strain to get an accurate sequence for primer design.
DNA Quality Fungal DNA extraction can be challenging due to the robust cell wall. Ensure your DNA is of high purity and integrity. Consider using a commercially available fungal DNA extraction kit that includes enzymatic lysis steps.
PCR Conditions Optimize your PCR conditions, including the annealing temperature, extension time, and the type of DNA polymerase used. Some DNA polymerases have higher fidelity and are better suited for amplifying GC-rich regions.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal plant pathogens as reported in a recent study. This data can serve as a baseline for comparison in your own experiments.

Fungal SpeciesMIC (ppm)
Botrytis cinerea2500
Aspergillus niger1000
Alternaria alternata500

Data from: Identification of this compound as an Antifungal Agent Produced by Termite Gut-Associated Streptomycetes against Pyrrhoderma noxium (2024).[1]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate grown on appropriate agar medium (e.g., Potato Dextrose Agar)

  • Sterile saline or water with 0.05% Tween 80

  • Hemocytometer

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Harvest conidia from a 7-14 day old culture by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer. This will be your final inoculum.

  • Drug Dilution:

    • Prepare a 2X serial dilution of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.015 to 16 µg/mL, but may need to be adjusted based on the expected MIC.

  • Plate Inoculation:

    • Add 100 µL of the 2X this compound dilutions to the wells of the test microtiter plate.

    • Add 100 µL of the final fungal inoculum to each well. This will result in a final 1X drug concentration and the desired inoculum density.

    • Include a drug-free well with inoculum as a positive growth control and an un-inoculated well with medium as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm with a microplate reader.

Investigating Efflux Pump Activity using a Fluorescent Substrate

This protocol uses a fluorescent dye, such as rhodamine 6G, which is a known substrate for many fungal efflux pumps, to assess pump activity.

Materials:

  • Fungal cells (both susceptible and potentially resistant strains)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Rhodamine 6G

  • Efflux pump inhibitor (e.g., verapamil)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow fungal cells to mid-log phase in a suitable liquid medium.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS with 2% glucose.

  • Dye Accumulation:

    • Incubate the cell suspension with rhodamine 6G (e.g., at 10 µM) for 30-60 minutes at 30°C to allow for dye uptake.

  • Efflux Assay:

    • Wash the cells with ice-cold PBS to remove external dye.

    • Resuspend the cells in pre-warmed PBS with 2% glucose.

    • Divide the cell suspension into two tubes. To one tube, add the efflux pump inhibitor.

    • Take samples at various time points (e.g., 0, 15, 30, 60 minutes) and measure the fluorescence of the supernatant or the remaining intracellular fluorescence.

  • Data Analysis:

    • An increase in the fluorescence in the supernatant over time indicates efflux of the dye. Compare the rate of efflux between your susceptible and resistant strains. A higher rate of efflux in the resistant strain, which is reduced by the inhibitor, suggests increased efflux pump activity.

Visualizations

experimental_workflow cluster_observation Observation cluster_hypothesis Hypothesis Generation cluster_investigation Experimental Investigation observe Decreased Fungal Susceptibility to this compound target Target Site Modification observe->target Potential Mechanisms efflux Increased Efflux observe->efflux Potential Mechanisms inactivation Drug Inactivation observe->inactivation Potential Mechanisms seq Sequence Target Gene target->seq expr Gene Expression Analysis (qRT-PCR) efflux->expr efflux_assay Efflux Pump Inhibitor Assay efflux->efflux_assay hplc Metabolite Analysis (HPLC) inactivation->hplc

Caption: Workflow for investigating potential this compound resistance mechanisms.

signaling_pathway cluster_stress This compound-Induced Cellular Stress cluster_response Fungal Stress Response Pathways cluster_resistance Resistance Mechanisms stress Cellular Stress hog1 HOG Pathway stress->hog1 Activates calcineurin Calcineurin Pathway stress->calcineurin Activates pkc PKC Pathway stress->pkc Activates efflux_pumps Upregulation of Efflux Pumps hog1->efflux_pumps calcineurin->efflux_pumps cell_wall Cell Wall Remodeling pkc->cell_wall

Caption: General fungal stress response pathways leading to resistance.

References

Bypassing Actinomycin D's Limitations in Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial query referenced "Acetomycin." Based on our analysis of chemical and research databases, it is highly probable that this was a typographical error for Actinomycin D , a widely used and studied research compound. This technical support guide will therefore focus on Actinomycin D.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with Actinomycin D.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Actinomycin D?

Actinomycin D is a potent inhibitor of transcription. It intercalates into double-stranded DNA at G-C rich regions, specifically at the transcription initiation complex.[1][2] This physical obstruction prevents the elongation of the RNA chain by RNA polymerase, thereby inhibiting the synthesis of mRNA.[1][3] At lower concentrations, it preferentially inhibits transcription by RNA Polymerase I.

Q2: What are the main limitations of using Actinomycin D in research?

The primary limitations of Actinomycin D are its high cytotoxicity, potential for off-target effects, poor aqueous solubility, and light sensitivity. Its potent inhibition of global transcription can lead to widespread cellular stress and apoptosis, which may mask more subtle, gene-specific effects.[4]

Q3: Is Actinomycin D stable in solution?

The stability of Actinomycin D in solution is a critical consideration. While the lyophilized powder is stable for at least 15 months when stored at 2-8°C and protected from light and moisture, dilute solutions are light-sensitive and can adsorb to plastic and glass surfaces.[5] It is recommended to use aqueous solutions within one day.[2] For longer-term storage, concentrated stock solutions in DMSO can be aliquoted and stored at -20°C for at least a month.[5]

Q4: What are the known off-target effects of Actinomycin D?

Beyond its primary role as a transcription inhibitor, Actinomycin D can cause single-strand breaks in DNA and stabilize topoisomerase I-DNA covalent complexes.[3][5] These actions contribute to its cytotoxicity and can complicate the interpretation of experimental results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable effect on target gene expression. 1. Degraded Actinomycin D: Improper storage or exposure to light may have compromised the compound's activity. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 3. Incorrect Vehicle Control: The solvent (e.g., DMSO) may be affecting the cells.1. Prepare fresh dilutions of Actinomycin D from a new or properly stored stock. Protect all solutions from light. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Ensure the vehicle control contains the same final concentration of the solvent as the experimental samples.
High levels of cell death obscuring experimental results. 1. Concentration too high: Actinomycin D is highly cytotoxic. 2. Prolonged incubation time: Extended exposure can lead to widespread apoptosis.1. Titrate the concentration of Actinomycin D to find a balance between transcription inhibition and cell viability. 2. Perform a time-course experiment to identify the earliest time point at which the desired effect on transcription is observed.
Precipitate forms when adding Actinomycin D to media. 1. Poor aqueous solubility: Actinomycin D is sparingly soluble in aqueous solutions.[2][5]1. First, dissolve Actinomycin D in an appropriate organic solvent like DMSO to create a concentrated stock solution.[2] Then, dilute the stock solution in pre-warmed cell culture media, ensuring rapid mixing. Do not exceed the recommended final solvent concentration for your cell type.
Variability between experimental replicates. 1. Inconsistent drug delivery: Uneven distribution of the compound in the culture vessel. 2. Adsorption to labware: Actinomycin D can adhere to plastic and glass surfaces.[5]1. When adding the diluted Actinomycin D to your cells, add it dropwise to the media and gently swirl the plate to ensure uniform distribution.[6] 2. Use low-adhesion plasticware where possible and minimize the time the dilute solution is in contact with surfaces before being added to the cells.

Quantitative Data Summary

Table 1: Solubility of Actinomycin D
SolventSolubilityReference(s)
DMSO≥ 100 mg/mL (79.65 mM)[1][7]
Dimethylformamide (DMF)~20 mg/mL[2]
Acetone10 mg/mL[5]
Acetonitrile10 mg/mL[5]
Water~0.5 mg/mL (sparingly soluble)[5]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]
Table 2: IC50 Values of Actinomycin D in Various Cell Lines (48h treatment)
Cell LineCancer TypeIC50 (nM)Reference(s)
HCT-116Colorectal Carcinoma2.85 ± 0.10[8]
HT-29Colorectal Carcinoma6.38 ± 0.46[8]
SW620Colorectal Carcinoma6.43 ± 0.16[8]
SW480Colorectal Carcinoma8.65 ± 0.31[8]
A549Non-small Cell Lung Carcinoma~0.201[7]
PC3Prostate Cancer~0.276[7]
A2780Ovarian Cancer~1.7[7]
Glioblastoma Stem Cells (GSC)GlioblastomaVaries by line[9]
Mouse Neural Stem CellsNormal7,200[9]
Mouse AstrocytesNormal28,000[9]

Key Experimental Protocols

Protocol 1: Preparation of Actinomycin D Stock Solution

Materials:

  • Actinomycin D powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protective microcentrifuge tubes

Procedure:

  • Handle Actinomycin D powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

  • To prepare a 10 mM stock solution, reconstitute 5 mg of Actinomycin D (MW: 1255.4 g/mol ) in 398.28 µL of anhydrous DMSO.[3]

  • Vortex briefly to ensure complete dissolution. The solution should be clear. If needed, warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[10]

  • Aliquot the stock solution into sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, desiccated and protected from light.[3] Under these conditions, the stock solution is stable for at least one month.[5]

Protocol 2: mRNA Stability Assay using Actinomycin D

Objective: To determine the half-life of a specific mRNA transcript by inhibiting global transcription.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to allow for harvesting at multiple time points. Ensure cells reach the desired confluency before starting the experiment.

  • Treatment Initiation (t=0): Harvest the cells from the first well to serve as the zero time point control.

  • Actinomycin D Addition: To the remaining wells, add pre-warmed media containing the desired final concentration of Actinomycin D (typically 1-10 µg/mL). Add the solution dropwise and gently swirl the plate for even distribution.[6]

  • Time-Course Collection: Harvest the cells at subsequent time points (e.g., 1, 2, 4, 6, and 8 hours) after the addition of Actinomycin D.[6]

  • RNA Extraction: Immediately lyse the harvested cells at each time point and extract total RNA using a standard protocol (e.g., TRI Reagent).

  • DNase Treatment: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific to your gene of interest and a stable housekeeping gene.

  • Data Analysis:

    • Normalize the Ct values of the target gene to the housekeeping gene for each time point.

    • Calculate the relative mRNA abundance at each time point, setting the t=0 value as 100%.

    • Plot the relative mRNA abundance versus time on a semi-logarithmic scale and fit a one-phase decay curve to calculate the mRNA half-life.

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of Actinomycin D on a specific cell line.

Procedure:

  • Cell Seeding: Seed cells at a density of 1x10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.[4]

  • Drug Treatment: Treat the cells with a serial dilution of Actinomycin D (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

  • Solubilization: Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

ActinomycinD_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm ActD Actinomycin D DNA Double-Stranded DNA (GC-Rich Regions) ActD->DNA Intercalates Transcription Transcription Elongation ActD->Transcription Inhibits RNAPol RNA Polymerase RNAPol->Transcription elongates mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein leads to CellCycle Cell Cycle Arrest Protein->CellCycle Apoptosis Apoptosis Protein->Apoptosis

Caption: Mechanism of Action of Actinomycin D.

mRNA_Stability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Collection cluster_analysis Molecular Analysis cluster_data Data Interpretation Seed 1. Seed Cells in Multi-well Plate Grow 2. Grow to Desired Confluency Seed->Grow Collect_T0 3. Collect 'Time 0' Control Sample Grow->Collect_T0 Add_ActD 4. Add Actinomycin D to Remaining Wells Collect_T0->Add_ActD Collect_Timepoints 5. Collect Samples at Various Time Points Add_ActD->Collect_Timepoints RNA_Extract 6. Extract Total RNA Collect_Timepoints->RNA_Extract cDNA_Synth 7. Synthesize cDNA RNA_Extract->cDNA_Synth qPCR 8. Perform qPCR cDNA_Synth->qPCR Calc 9. Calculate Relative mRNA Abundance qPCR->Calc Plot 10. Plot Decay Curve & Determine Half-life Calc->Plot

Caption: Experimental workflow for an mRNA stability assay.

Troubleshooting_Logic Problem High Cell Death in Experiment Cause1 Concentration Too High? Problem->Cause1 Cause2 Incubation Time Too Long? Problem->Cause2 Solution1 Perform Dose-Response (Titrate Concentration Down) Cause1->Solution1 Solution2 Perform Time-Course (Reduce Incubation Time) Cause2->Solution2

Caption: Troubleshooting logic for excessive cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Actinomycin D and Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Acetomycin" as specified in the query does not correspond to a well-documented antibiotic derived from Streptomyces. It is presumed that this is a typographical error and the intended subject was "Actinomycin," a prominent and well-researched antibiotic produced by Streptomyces species. This guide will therefore focus on Actinomycin D and compare it with other significant antibiotics from the same genus, namely Streptomycin and Tetracycline.

The genus Streptomyces is a prolific source of clinically vital antibiotics, accounting for approximately 80% of all known antibiotics of microbial origin.[1][2][3] These bacteria are renowned for their complex secondary metabolism, which yields a diverse array of bioactive compounds.[3][4] This guide provides a comparative analysis of three such compounds: Actinomycin D, Streptomycin, and Tetracycline, with a focus on their mechanisms of action, antimicrobial spectra, and supporting quantitative data.

Mechanisms of Action: A Tale of Three Strategies

Streptomyces-derived antibiotics employ a variety of mechanisms to inhibit bacterial growth. The three antibiotics discussed here target fundamental cellular processes, but in distinct ways.

Actinomycin D: This potent antibiotic functions primarily by intercalating into DNA, inserting itself between guanine-cytosine base pairs.[1][5] This action physically obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting transcription.[1][5][6] By preventing the synthesis of RNA, Actinomycin D indirectly halts protein synthesis, leading to cell cycle arrest and ultimately cell death.[1][7] It can also stabilize the complex between topoisomerase and DNA, further disrupting DNA replication and repair.[5][7]

Streptomycin: As a member of the aminoglycoside class, Streptomycin targets the bacterial ribosome, specifically the 30S subunit.[8][9] It binds irreversibly to the 16S rRNA within this subunit.[8][10] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codons.[9][10][11] The resulting production of faulty proteins disrupts the bacterial cell membrane and other vital functions, leading to a bactericidal effect.[10]

Tetracycline: Tetracycline is a broad-spectrum bacteriostatic antibiotic that also targets the 30S ribosomal subunit.[2][12] Unlike Streptomycin, its binding is reversible.[13] Tetracycline blocks the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[2][12]

cluster_actinomycin Actinomycin D cluster_streptomycin Streptomycin cluster_tetracycline Tetracycline ActD Actinomycin D DNA Bacterial DNA ActD->DNA binds to Intercalation Intercalates between G-C base pairs DNA->Intercalation RNAPol RNA Polymerase Blocked Intercalation->RNAPol Transcription Transcription Inhibited RNAPol->Transcription Strep Streptomycin Ribosome30S_S 30S Ribosomal Subunit Strep->Ribosome30S_S binds to mRNA_misread mRNA Codon Misreading Ribosome30S_S->mRNA_misread FaultyProtein Faulty Protein Synthesis mRNA_misread->FaultyProtein CellDeath_S Bacterial Cell Death FaultyProtein->CellDeath_S Tet Tetracycline Ribosome30S_T 30S Ribosomal Subunit Tet->Ribosome30S_T binds to tRNA_block Blocks Aminoacyl-tRNA Binding at A-site Ribosome30S_T->tRNA_block ProteinElongation Protein Elongation Inhibited tRNA_block->ProteinElongation GrowthInhibition Bacterial Growth Inhibited (Bacteriostatic) ProteinElongation->GrowthInhibition

Caption: Mechanisms of Action for Three Streptomyces-Derived Antibiotics.

Comparative Antimicrobial Spectrum

The differences in the mechanisms of action among these antibiotics are reflected in their antimicrobial spectra.

  • Actinomycin D: Exhibits high activity against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14][15] Its potent cytotoxicity, however, limits its use as an antibacterial agent in favor of its application in cancer chemotherapy.[1][7][16]

  • Streptomycin: Is a broad-spectrum antibiotic, effective against both Gram-positive and Gram-negative bacteria.[8][9][11] It is particularly noteworthy for its activity against Mycobacterium tuberculosis and is a key component of multi-drug treatment regimens for tuberculosis.[9]

  • Tetracycline: Possesses a very broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia.[2][12][17]

Quantitative Performance: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[18][19] It is a critical measure of an antibiotic's potency.

AntibioticTarget OrganismMIC (µg/mL)Reference
Actinomycin D Methicillin-resistant Staphylococcus aureus (MRSA)1 - 16[14][20]
Bacillus subtilis1.95 - 31.25[21][22]
Escherichia coli1.95 - 31.25[22]
Streptomycin Salmonella enterica<100 (sensitive strains)[23]
Leptospira spp.0.39 - 3.13[24]
Bacteria from Vistula River1.6 - 50.0[25]
Tetracycline Staphylococcus aureus (MRSA)0.5 (Omadacycline)[26]
Escherichia coli (tet(C)-positive)2 - 16[27]
Streptococcus pneumoniae≤0.25 - 4[28][29]

Experimental Protocols: Broth Microdilution MIC Assay

The following is a detailed protocol for determining the MIC of an antibiotic using the broth microdilution method, a standard and widely used technique.[18][30][31]

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterial strain in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Pure culture of the test bacterium

  • Antibiotic stock solution of known concentration

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of MHB. b. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[32] c. Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18][30]

  • Antibiotic Dilution Series: a. Add 50 µL of sterile MHB to wells 2 through 11 of a 96-well plate. b. Add 100 µL of the antibiotic stock solution (at twice the highest desired test concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control. d. Well 12 should contain 100 µL of sterile MHB only, serving as a sterility control.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the antibiotic concentration to the desired test range. b. Do not add bacteria to the sterility control well (well 12).

  • Incubation: a. Cover the plate and incubate at 37°C for 16-24 hours.[30]

  • Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well in the dilution series).[30][33]

cluster_prep Preparation cluster_plate_setup Plate Setup (96-well) cluster_inoculation_incubation Inoculation & Incubation cluster_results Results start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_wells Inoculate wells 1-11 with bacterial suspension dilute_inoculum->inoculate_wells add_broth Add MHB to wells 2-12 add_antibiotic Add Antibiotic to well 1 serial_dilution Perform 2-fold serial dilutions (well 1 to 10) add_antibiotic->serial_dilution serial_dilution->inoculate_wells incubate Incubate at 37°C for 16-24 hours inoculate_wells->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic MIC = Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for a Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.

References

Acetomycin: A Comparative Analysis Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents with improved efficacy and safety profiles is a continuous endeavor in agricultural and clinical research. Acetomycin, a natural product produced by Streptomyces species, has demonstrated promising antifungal activity against a range of plant pathogenic fungi. This guide provides a comprehensive comparison of this compound to several widely used commercial fungicides, offering a quantitative analysis of their efficacy, detailed experimental protocols for evaluation, and an overview of their mechanisms of action.

Quantitative Comparison of Antifungal Efficacy

The following tables summarize the in vitro antifungal activity of this compound and selected commercial fungicides against three economically important plant pathogens: Botrytis cinerea, Aspergillus niger, and Alternaria alternata. The data is presented as Minimum Inhibitory Concentration (MIC) in parts per million (ppm) or micrograms per milliliter (µg/mL), which represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Table 1: Comparative Antifungal Activity Against Botrytis cinerea

Antifungal AgentChemical Class/OriginMIC (ppm or µg/mL)Reference(s)
This compound Natural Product (Streptomyces)2500 - 10000[1]
Carbendazim Benzimidazole100 (complete inhibition)[2]
Azoxystrobin Strobilurin> 0.2 (low inhibition)[3]
Tebuconazole Triazole0.5 (effective concentration)[4]
Difenoconazole Triazole1.0 (effective concentration)[4]

Table 2: Comparative Antifungal Activity Against Aspergillus niger

Antifungal AgentChemical Class/OriginMIC (ppm or µg/mL)Reference(s)
This compound Natural Product (Streptomyces)1000[1]
Carbendazim Benzimidazole250 - 500 (complete inhibition)[5]
Tebuconazole Triazole250 - 500 (complete inhibition)[5]
Hexaconazole Triazole250 - 500 (complete inhibition)[5]
Propiconazole Triazole100% inhibition (concentration not specified)[6]
Azoxystrobin Strobilurin54.81% inhibition (concentration not specified)[6]

Table 3: Comparative Antifungal Activity Against Alternaria alternata

Antifungal AgentChemical Class/OriginMIC (ppm or µg/mL)Reference(s)
This compound Natural Product (Streptomyces)500[1]
Carbendazim Benzimidazole2500 - 5000[7]
Tebuconazole Triazole100% inhibition at 750 ppm[8]
Propiconazole Triazole40 (complete inhibition)[9]
Azoxystrobin Strobilurin55% inhibition at 0.2 µg/mL[10]
Hexaconazole Triazole100% inhibition at all tested concentrations[8][11]

Experimental Protocols

The following are detailed methodologies for two common in vitro antifungal susceptibility testing methods.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.[12][13][14]

a. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (typically 25-30°C) until sporulation is observed.

  • Conidia (spores) are harvested by flooding the agar surface with sterile saline or a 0.05% Tween 80 solution and gently scraping the surface.

  • The resulting suspension is transferred to a sterile tube and the concentration of conidia is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia per mL using a hemocytometer or spectrophotometer.[12]

b. Preparation of Antifungal Dilutions:

  • Stock solutions of the antifungal agents (this compound and commercial fungicides) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal conidial suspension.

  • The plates are incubated at 35°C for 46 to 72 hours, depending on the fungal species.[12]

d. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible fungal growth compared to the growth in the control well (containing no antifungal agent).

Poisoned Food Technique (Agar Dilution Method)

This method is commonly used to evaluate the effect of fungicides on the mycelial growth of fungi.[8][15]

a. Preparation of Fungicide-Amended Media:

  • Stock solutions of the test compounds are prepared in an appropriate solvent.

  • A calculated amount of the stock solution is added to molten and cooled (45-50°C) PDA to achieve the desired final concentrations of the fungicide.

  • The fungicide-amended agar is then poured into sterile Petri dishes.

b. Inoculation:

  • A small mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed in the center of the fungicide-amended and control (fungicide-free) PDA plates.

c. Incubation:

  • The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

d. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Visualization of Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known or proposed mechanisms of action for this compound and common classes of commercial fungicides.

Antifungal_Mechanisms cluster_this compound This compound (Biocontrol) cluster_Commercial Commercial Fungicides (Synthetic) Streptomyces Streptomyces This compound This compound Streptomyces->this compound produces Fungal Cell Growth Fungal Cell Growth This compound->Fungal Cell Growth Inhibits Azoles (e.g., Tebuconazole) Azoles (e.g., Tebuconazole) Ergosterol Biosynthesis Ergosterol Biosynthesis Azoles (e.g., Tebuconazole)->Ergosterol Biosynthesis Inhibits Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane is essential for Strobilurins (e.g., Azoxystrobin) Strobilurins (e.g., Azoxystrobin) Mitochondrial Respiration Mitochondrial Respiration Strobilurins (e.g., Azoxystrobin)->Mitochondrial Respiration Inhibits ATP Production ATP Production Mitochondrial Respiration->ATP Production is required for

Caption: Mechanisms of action for this compound and commercial fungicides.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

The following diagram outlines the general workflow for the in vitro evaluation of antifungal compounds.

Antifungal_Workflow start Start: Fungal Isolate Culture prep_inoculum Prepare Standardized Inoculum Suspension start->prep_inoculum inoculation Inoculate Microtiter Plates or Fungicide-Amended Agar prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of Antifungal Compounds prep_compounds->inoculation incubation Incubate under Controlled Conditions inoculation->incubation data_collection Measure Fungal Growth (Visually or by Reading Absorbance) incubation->data_collection analysis Determine MIC or Calculate % Inhibition data_collection->analysis end End: Comparative Efficacy Data analysis->end

Caption: General workflow for in vitro antifungal susceptibility testing.

References

Acetomycin: A Potential New Frontier in Combating Fungicide-Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era marked by the growing threat of antifungal resistance, the scientific community is in a perpetual search for novel agents capable of overcoming resilient fungal pathogens. Acetomycin, a natural product with known antibacterial and anticancer properties, is emerging as a promising candidate in the fight against fungicide-resistant fungi. This guide provides a comprehensive comparison of this compound's efficacy with existing antifungal agents, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.

Executive Summary

Fungicide resistance poses a significant challenge to agriculture and clinical practice, necessitating the development of new antifungal compounds with novel mechanisms of action. This compound has demonstrated notable in vitro activity against several important fungal pathogens. While direct comparative data against a wide array of fungicide-resistant strains is still emerging, initial findings suggest that this compound may offer a valuable alternative or synergistic partner to conventional fungicides. This document outlines the current state of knowledge on this compound's antifungal efficacy, its proposed mechanism of action, and standardized protocols for its evaluation.

Comparative Efficacy of this compound

To date, research has established the minimum inhibitory concentrations (MICs) of this compound against several key fungal crop pathogens. The available data is summarized in the table below. It is important to note that this data does not yet include direct comparisons with resistant strains for many common fungicides.

Table 1: In Vitro Antifungal Activity of this compound
Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Aspergillus niger1000 ppm[1]
Botrytis cinerea2500 - 10,000 ppm[1]
Alternaria alternata500 ppm[1]
Pyrrhoderma noxiumInhibitory activity observed[1]

Comparison with Existing Fungicide Classes

Existing antifungal agents are broadly categorized based on their mechanism of action. Understanding these differences is crucial for contextualizing the potential role of this compound.

Table 2: Comparison of Major Fungicide Classes
Fungicide ClassMechanism of ActionPrimary Fungal TargetExamples
Azoles Inhibit the enzyme lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis and compromising cell membrane integrity.[2][3][4]Ergosterol Biosynthesis PathwayFluconazole, Itraconazole, Voriconazole
Polyenes Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.Fungal Cell MembraneAmphotericin B, Nystatin
Echinocandins Inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.[5][6]Cell Wall Biosynthesis PathwayCaspofungin, Micafungin
Allylamines Inhibit squalene epoxidase, an early step in the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol and an accumulation of toxic squalene.Ergosterol Biosynthesis PathwayTerbinafine
This compound (Proposed) The precise mechanism is not fully elucidated, but may involve the disruption of mitochondrial function.Mitochondrial RespirationThis compound

Experimental Protocols

Standardized methods are critical for the reproducible evaluation of antifungal agents. The following are detailed protocols for determining the in vitro efficacy of compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[1][7]

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • For molds, harvest conidia and prepare a suspension. Adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

    • Include a growth control (inoculum without the drug) and a sterility control (medium only).

    • Incubate the plate at 35°C for 24-72 hours, depending on the fungal species.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal susceptibility.[8][9][10]

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum as described for the broth microdilution assay.

  • Plate Inoculation:

    • Uniformly streak the fungal suspension onto the surface of a Mueller-Hinton agar plate (for yeasts) or other suitable agar for molds.

  • Disk Application:

    • Aseptically apply paper disks impregnated with a known concentration of this compound onto the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is indicative of the susceptibility of the fungus to this compound.

Signaling Pathways and Mechanism of Action

Established Antifungal Targets

The efficacy of many current fungicides is due to their targeted disruption of critical fungal signaling pathways.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51A1) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol C-24 sterol reductase Azoles Azoles Azoles->Lanosterol Inhibits Allylamines Allylamines Allylamines->Squalene Inhibits Squalene epoxidase

Caption: Inhibition of the ergosterol biosynthesis pathway by Azoles and Allylamines.

Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cell_wall Cell Wall Synthesis Glucan_Synthase β-(1,3)-Glucan Synthase Complex Glucan β-(1,3)-Glucan Glucan_Synthase->Glucan UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits

Caption: Inhibition of fungal cell wall synthesis by Echinocandins.

Proposed Mechanism of this compound

The precise molecular target of this compound in fungi has not yet been fully elucidated. However, some evidence suggests that it may interfere with mitochondrial function, a novel target that could be effective against fungi resistant to conventional drugs.[11]

Acetomycin_Hypothetical_Pathway cluster_fungus Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Cellular_Processes Essential Cellular Processes (e.g., Growth, Replication) ATP->Cellular_Processes Powers Inhibition Inhibition of Growth This compound This compound This compound->ETC Inhibits?

Caption: Hypothetical mechanism of this compound via mitochondrial dysfunction.

Experimental and logical Workflow

The evaluation of a novel antifungal agent like this compound follows a structured workflow from initial screening to the characterization of its mechanism.

Experimental_Workflow A Primary Screening (e.g., Disk Diffusion Assay) B Quantitative Efficacy Testing (e.g., Broth Microdilution for MIC) A->B C Comparative Studies vs. Fungicide-Resistant Strains B->C D Mechanism of Action Studies (e.g., Target Identification) C->D E Signaling Pathway Analysis D->E F Preclinical Evaluation E->F

Caption: General workflow for evaluating a novel antifungal agent.

Conclusion and Future Directions

This compound presents a compelling avenue for the development of new antifungal therapies. Its demonstrated efficacy against several fungal pathogens, coupled with a potentially novel mechanism of action, positions it as a candidate worthy of further investigation. The immediate research priorities should be to:

  • Conduct comprehensive in vitro susceptibility testing of this compound against a broad panel of clinically and agriculturally relevant fungicide-resistant fungal strains.

  • Elucidate the precise molecular target and mechanism of action of this compound in fungi.

  • Investigate the potential for synergistic interactions between this compound and existing antifungal agents.

By addressing these key research questions, the scientific community can fully ascertain the therapeutic and agricultural potential of this compound in the ongoing battle against fungicide resistance.

References

Validating the Antifungal Spectrum of Acetomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antifungal spectrum of the natural product Acetomycin. By comparing its potential activity against established antifungal agents, researchers can effectively evaluate its promise as a novel therapeutic. The following sections detail the mechanisms of action of comparator drugs, present standardized methods for susceptibility testing, and offer a clear structure for data presentation.

Comparator Antifungal Agents: A Benchmark for Evaluation

To ascertain the antifungal potential of this compound, a direct comparison with current standard-of-care agents is essential. The following drugs, representing distinct mechanistic classes, serve as appropriate benchmarks:

  • Amphotericin B (Polyene): A broad-spectrum fungicidal agent that has been a cornerstone of antifungal therapy for decades.[1][2]

  • Fluconazole (Azole): A widely used fungistatic agent, representative of the azole class which targets ergosterol biosynthesis.[2][3]

  • Caspofungin (Echinocandin): A member of a newer class of antifungals that target the fungal cell wall, exhibiting fungicidal activity against many yeasts.[2]

Mechanisms of Action: Diverse Fungal Targets

Understanding the mechanism of action is critical in drug development. While the precise antifungal mechanism of this compound is yet to be fully elucidated, the comparator agents have well-defined targets within the fungal cell.

  • Amphotericin B belongs to the polyene class and acts by binding to ergosterol, a key component of the fungal cell membrane.[4][5] This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of cellular contents, resulting in fungal cell death.[4][5]

  • Fluconazole , an azole antifungal, inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[3][4] The depletion of ergosterol and accumulation of toxic sterol precursors alters the cell membrane's structure and function, thereby inhibiting fungal growth.[3]

  • Caspofungin , an echinocandin, targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component.[2] This disruption of the cell wall leads to osmotic instability and cell lysis.[2]

A key area of future research will be to determine if this compound acts on one of these known pathways or possesses a novel mechanism of action.

Signaling Pathways Targeted by Standard Antifungals

The following diagrams illustrate the key pathways disrupted by azole and echinocandin antifungals.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Azole Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Azoles Fluconazole (Azoles) Azoles->Enzyme Inhibits Enzyme->Ergosterol Ergosterol Synthesis

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Cell_Wall_Integrity_Pathway Fungal Cell Wall Synthesis and Echinocandin Action UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-glucan Synthase Complex UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Echinocandins Caspofungin (Echinocandins) Echinocandins->Glucan_Synthase Inhibits

Caption: Disruption of fungal cell wall synthesis by echinocandin antifungals.

Comparative In Vitro Antifungal Spectrum

The primary method for quantifying the in vitro activity of an antifungal agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.[6] The following table presents typical MIC ranges for the comparator drugs against key fungal pathogens. To validate this compound, its MIC values against a broad panel of fungi should be determined and tabulated in a similar manner.

Fungal SpeciesThis compound (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)Caspofungin (µg/mL)
Candida albicansData Not Available0.125 - 20.25 - 40.03 - 0.5
Candida glabrataData Not Available0.5 - 48 - 640.06 - 1
Aspergillus fumigatusData Not Available0.5 - 2>640.06 - 0.25
Cryptococcus neoformansData Not Available0.125 - 12 - 16>8
Pyrrhoderma noxiumInhibitory Activity ReportedData Not AvailableData Not AvailableData Not Available
Aspergillus nigerInhibitory Activity Reported0.5 - 4>640.125 - 1
Botrytis cinereaInhibitory Activity ReportedData Not AvailableData Not AvailableData Not Available
Alternaria alternataInhibitory Activity ReportedData Not AvailableData Not AvailableData Not Available

Note: MIC values are highly dependent on the specific isolate and testing methodology. The values presented are for illustrative purposes and are based on published literature.

Recent studies have indicated that this compound, produced by termite gut-associated streptomycetes, exhibits inhibitory activity against the plant pathogen Pyrrhoderma noxium, as well as other important fungal crop pathogens such as Aspergillus niger, Botrytis cinerea, and Alternaria alternata.[7] However, specific MIC values from these studies are not yet available.

Experimental Protocols: Antifungal Susceptibility Testing

To ensure reproducibility and comparability of data, standardized protocols for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[8][9][10]

Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound and the comparator antifungal agents in a suitable solvent (e.g., DMSO or water).

    • Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC for the tested organisms.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antifungal agents with the prepared yeast suspension.

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the microtiter plates for fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Experimental Workflow

The following diagram outlines the general workflow for determining the antifungal spectrum of a novel compound like this compound.

Antifungal_Spectrum_Workflow Workflow for Antifungal Spectrum Validation cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis A Select Fungal Panel (e.g., Candida, Aspergillus, etc.) B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plates B->D C Prepare Serial Dilutions of this compound & Comparators C->D E Incubate at 35°C for 24-48 hours D->E F Visually or Spectrophotometrically Read Plates E->F G Determine MIC Values F->G H Compare this compound MICs to Comparator Drugs G->H

Caption: A stepwise workflow for determining the in vitro antifungal spectrum.

Conclusion

While preliminary findings suggest that this compound possesses antifungal properties, a comprehensive validation of its spectrum of activity is a critical next step in its development as a potential therapeutic agent.[7] This guide provides the necessary framework for conducting such an evaluation, emphasizing the use of standardized protocols and appropriate comparator agents. The generation of robust and comparable MIC data will be instrumental in defining the potential clinical utility of this compound and guiding future research into its mechanism of action and in vivo efficacy.

References

A Comparative Guide to the Safety and Toxicity of V-ATPase Inhibitors: Bafilomycin A1, Concanamycin A, and Salicylihalamide A, with Acetaminophen as a Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profiles of three vacuolar-type H+-ATPase (V-ATPase) inhibitors—Bafilomycin A1, Concanamycin A, and Salicylihalamide A. For broader context and as a familiar benchmark, the well-characterized hepatotoxic drug, Acetaminophen, is included. This document is intended to aid researchers in understanding the relative toxicities and mechanisms of action of these compounds through quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Introduction to the Compounds

V-ATPase Inhibitors: Bafilomycin A1, Concanamycin A, and Salicylihalamide A are potent inhibitors of vacuolar-type H+-ATPases (V-ATPases), a family of proton pumps essential for the acidification of intracellular compartments such as lysosomes and endosomes.[1] By disrupting pH homeostasis, these inhibitors interfere with cellular processes like autophagy, protein degradation, and receptor recycling, leading to their cytotoxic effects.[1][2] Bafilomycin A1 and Concanamycin A are macrolide antibiotics isolated from Streptomyces species, while Salicylihalamide A is a marine natural product with a distinct chemical structure.[3][4][5] Their ability to induce apoptosis and inhibit autophagy makes them valuable tools in cancer research.[3][5][6]

Acetaminophen: Acetaminophen (paracetamol) is a widely used analgesic and antipyretic drug.[7] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[7][8] NAPQI depletes cellular glutathione stores and forms protein adducts, leading to mitochondrial dysfunction and necrotic cell death.[8]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the selected compounds. It is important to note that direct comparison of in vivo LD50 values for the V-ATPase inhibitors is challenging due to limited publicly available data. The provided in vitro IC50 values offer a measure of their cytotoxic potency in cell-based assays.

Table 1: In Vitro Cytotoxicity and V-ATPase Inhibition

CompoundAssay TypeCell Line/SystemIC50 ValueReference(s)
Bafilomycin A1 V-ATPase Inhibition-1 nM[3]
CytotoxicityPediatric B-ALL cells~1 nM[3]
CytotoxicityHepatocellular Carcinoma CellsNanomolar concentrations[9]
Concanamycin A V-ATPase Inhibition-~10 nM[5]
V-ATPase InhibitionRat Liver Lysosomes0.061 nM[5]
CytotoxicityCD8+ CTL CloneInduces apoptosis[10]
Salicylihalamide A V-ATPase InhibitionMammalian V-ATPases-[11]
CytotoxicityNCI 60-cell lineVaries by cell line[12]
Acetaminophen Cytotoxicity (MTT)HeLa Cells (72h)0.658 mg/mL

Table 2: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50/TD50 ValueReference(s)
Bafilomycin A1 Mouse-Safe in a mouse toxicity assay (specific LD50 not provided)[13]
Concanamycin A --Data not available
Salicylihalamide A --Data not available
Acetaminophen Rat (oral)Oral2402 mg/kg (LD50)[14]
Mouse (oral)Oral732 mg/kg (TD50)[15]
Mouse (oral)Oral1120.28 mg/kg (LD50)[16]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.[17][18][19]

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well flat-bottom microtiter plates

  • Chosen cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Test compounds (Bafilomycin A1, Concanamycin A, Salicylihalamide A, Acetaminophen)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified 37°C incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under the same conditions as step 1.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for an additional 2-4 hours at 37°C.[2] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value of the compound.

In Vivo Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This protocol provides a general framework for assessing the acute oral toxicity of a substance in rodents, as outlined by the Organisation for Economic Co-operation and Development (OECD).[21][22][23]

Objective: To determine the acute toxicity of a substance after a single oral dose and to classify it according to the Globally Harmonised System (GHS).

Materials:

  • Healthy, young adult rodents (usually rats or mice), typically females.

  • Test substance.

  • Appropriate vehicle for substance administration.

  • Oral gavage needles.

  • Animal housing facilities meeting ethical guidelines.

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least 5 days. House them in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water. Fast animals (food, but not water) for a short period (e.g., 3-4 hours for rats) before dosing.

  • Dose Administration: Administer the test substance as a single oral dose by gavage. The volume administered should be kept low, typically 1-2 mL/100 g body weight.

  • Stepwise Dosing Procedure (Acute Toxic Class Method - OECD 423):

    • Start with a group of 3 animals at a predetermined dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight) based on available information.[23]

    • Observe the animals for mortality and clinical signs of toxicity.

    • The outcome of the first step determines the next step:

      • If mortality is observed, the next dose level is lower.

      • If no mortality is observed, the next dose level is higher.

    • This stepwise procedure continues until a clear outcome for classification is obtained.

  • Observations:

    • Observe all animals for clinical signs of toxicity and mortality shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.

    • Continue observations daily for a total of 14 days.[21]

    • Record body weights of the animals shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.[21]

  • Data Analysis: The results are used to classify the substance for acute oral toxicity according to the GHS categories. An approximate LD50 value can be estimated from the results.

Signaling Pathways and Mechanisms of Action

V-ATPase Inhibitors: Disruption of Autophagy and Induction of Apoptosis

Bafilomycin A1 and Concanamycin A inhibit V-ATPase, leading to a failure in lysosomal acidification. This blocks the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of autophagy.[3][9] The accumulation of cellular waste and dysfunctional organelles can trigger cellular stress and induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3][6] Bafilomycin A1 has also been shown to affect the mTOR signaling pathway, a key regulator of cell growth and autophagy.[3][24]

V_ATPase_Inhibition cluster_Autophagy Autophagy Pathway cluster_Apoptosis Apoptosis Pathway cluster_mTOR mTOR Signaling Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Lysosome->Autolysosome Blocked by Inhibition Degradation Degradation of Cellular Components Autolysosome->Degradation Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Release of Pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis mTORC1 mTORC1 mTORC1->Autophagosome Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth VATPhase V-ATPase VATPhase->Lysosome H+ pump (Acidification) Inhibitors Bafilomycin A1 Concanamycin A Salicylihalamide A Inhibitors->Mitochondria Induction of Stress Inhibitors->mTORC1 Modulation Inhibitors->VATPhase Inhibition

Mechanism of V-ATPase Inhibitors
Acetaminophen: Metabolic Activation and Hepatotoxicity

At therapeutic doses, acetaminophen is safely metabolized in the liver primarily through glucuronidation and sulfation.[17] However, during an overdose, these pathways become saturated, leading to increased metabolism by the cytochrome P450 system (mainly CYP2E1) to the toxic metabolite NAPQI.[8] NAPQI depletes cellular glutathione (GSH) and forms covalent bonds with cellular proteins, particularly mitochondrial proteins. This leads to mitochondrial oxidative stress, ATP depletion, and ultimately, necrotic cell death of hepatocytes.[2][8]

Acetaminophen_Toxicity cluster_Metabolism Hepatic Metabolism cluster_Detoxification Detoxification & Depletion cluster_Toxicity Hepatotoxicity APAP Acetaminophen (APAP) (Overdose) Glucuronidation Glucuronidation (Saturated) APAP->Glucuronidation Sulfation Sulfation (Saturated) APAP->Sulfation CYP2E1 CYP2E1 Metabolism APAP->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation NAPQI->GSH Depletes GSH Protein_Adducts Protein Adducts (Mitochondrial) NAPQI->Protein_Adducts Nontoxic_Metabolites Non-toxic Metabolites GSH->Nontoxic_Metabolites Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Necrosis Hepatocyte Necrosis Mitochondrial_Dysfunction->Necrosis Oxidative_Stress->Necrosis

Acetaminophen Hepatotoxicity Pathway

Disclaimer: This guide is intended for informational purposes for a research audience and should not be used for clinical decision-making. The toxicity data presented is based on available literature and may not be exhaustive. Researchers should always consult primary literature and safety data sheets (SDS) before handling these compounds.

References

Acetomycin's Antifungal Potential: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetomycin, a natural product identified from termite gut-associated streptomycetes, has demonstrated notable antifungal properties.[1][2] This guide provides a comparative analysis of its in vitro antifungal activity against several fungal pathogens, juxtaposed with the performance of established antifungal agents. The data presented herein is intended to offer a quantitative perspective for researchers exploring novel antifungal compounds.

Comparative Antifungal Activity: A Tabular Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other common antifungal drugs against a panel of fungal species. It is important to note that the data for this compound was originally reported in parts per million (ppm) and has been converted to µg/mL for a more direct comparison, assuming a density of 1 g/mL. Direct comparisons should be made with caution, as experimental conditions may vary between studies.

Fungal SpeciesThis compound (µg/mL)Amphotericin B (µg/mL)Itraconazole (µg/mL)Voriconazole (µg/mL)Posaconazole (µg/mL)
Pyrrhoderma noxium10,000Data not availableData not availableData not availableData not available
Aspergillus niger1000[1]1 - 2[3]0.25 - 0.5[3][4]0.5 - 1[4][5]0.12 - 0.5[3]
Botrytis cinerea2500[6]Data not availableData not availableData not availableData not available
Alternaria alternata500[1]≤1≥1[7]≤0.1251[8]

Experimental Protocols: Determining Antifungal Efficacy

The presented MIC values are typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[9] A generalized protocol is described below.

A. Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to induce sporulation. A suspension of conidia (spores) is then prepared in a sterile saline solution. The optical density of the suspension is adjusted to achieve a final inoculum concentration within a specified range (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[10]

B. Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. A two-fold serial dilution of each antifungal agent is prepared in a liquid medium, such as RPMI 1640.[11] The standardized fungal inoculum is then added to each well. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).[10][11]

C. MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.[12] This is determined by visual inspection of the microtiter plates after the incubation period.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical broth microdilution assay for determining the MIC of an antifungal compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture spore_suspension Spore Suspension Preparation fungal_culture->spore_suspension inoculum_adjust Inoculum Standardization spore_suspension->inoculum_adjust inoculation Inoculation of Microtiter Plate inoculum_adjust->inoculation serial_dilution Serial Dilution of Antifungal Agent serial_dilution->inoculation incubation Incubation inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available in vitro data suggests that this compound possesses a broad spectrum of antifungal activity, particularly against plant pathogenic fungi. While its potency against species like Aspergillus niger and Alternaria alternata is lower than that of some clinically established antifungal drugs, its efficacy against Pyrrhoderma noxium and Botrytis cinerea warrants further investigation, especially in the context of agricultural applications. The lack of comparative data for these plant pathogens against conventional antifungals underscores an area for future research. Further studies are essential to fully elucidate the therapeutic and biotechnological potential of this compound.

References

Unveiling the Impact of Acetaminophen on Plant Physiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Acetomycin" in the context of plant protection yielded no relevant field trial data. It is likely that the intended subject of inquiry was "Acetaminophen" (paracetamol), a widely used analgesic that has been the subject of various studies regarding its effects on plants, primarily as an environmental contaminant. This guide will focus on the documented effects of Acetaminophen on plants and compare these with established plant protection alternatives.

Executive Summary

Acetaminophen is not utilized as a plant protection agent. In fact, scientific evidence indicates that at various concentrations, it can induce significant physiological stress in plants. This guide provides a comprehensive overview of the observed effects of Acetaminophen on plant species, presenting quantitative data from experimental studies. In contrast, we explore established, effective, and environmentally conscious alternatives for plant protection, including bio-fungicides and bio-bactericides. This document serves as a resource for researchers, scientists, and drug development professionals interested in the ecotoxicology of pharmaceutical compounds and the principles of sustainable agriculture.

Acetaminophen: A Stress Inducer, Not a Protector

Studies on various plant species, including Lactuca sativa (lettuce), Zea mays (maize), and Phaseolus vulgaris (bean), have consistently demonstrated that Acetaminophen can negatively impact key physiological processes. The primary effects observed are the induction of oxidative stress, inhibition of photosynthesis, and alterations in water balance.

Quantitative Effects of Acetaminophen on Plants

The following tables summarize the quantitative data from studies investigating the impact of Acetaminophen on different plant species.

Table 1: Effects of Acetaminophen on Photosynthesis and Growth in Lactuca sativa (Lettuce) [1]

Acetaminophen ConcentrationPhotosynthesis Rate (% change from control)Chlorophyll Content (% change from control)Maximum Quantum Efficiency of PSII (Fv/Fm) (% change from control)
5 µM-0.45% (inconclusive)Not specified-8.2%
50 µMNot specifiedNot specifiedNot specified
500 µMSignificant decrease+27.46% (chronic)Significant decrease
5 mM-31%+8.12% (acute)-18%

Table 2: Effects of Acetaminophen on Physiological Parameters in Zea mays (Maize) [2]

Acetaminophen ConcentrationNet Photosynthetic Rate (% decrease from control)Transpiration Rate (% decrease from control)Water Potential (% decrease from control)Proline Content (% increase from control)
200 mg L⁻¹3%9%9%22%
400 mg L⁻¹4%17%45%28%
600 mg L⁻¹10%27%104%37%
800 mg L⁻¹72%78%187%41%
1000 mg L⁻¹77%82%388%78%

Table 3: Effects of Acetaminophen on Photosynthetic Pigments in Phaseolus vulgaris (Bean) and Triticum aestivum (Wheat) [3]

Plant SpeciesAcetaminophen Concentrationβ-carotene (% decrease from control)Chlorophylls (% decrease from control)
Phaseolus vulgaris100 mg kg⁻¹58.55% (after 2 months)13.19% (after 1 month)
Triticum aestivum100 mg kg⁻¹53.82%44.80%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the studies on Acetaminophen's effects on plants.

Measurement of Photosynthetic Rate

The rate of photosynthesis is a key indicator of a plant's health and metabolic efficiency.

Protocol:

  • Plant Material: Use healthy, fully expanded leaves from both control and Acetaminophen-treated plants.

  • Instrumentation: A portable photosynthesis system (e.g., LI-COR LI-6400XT) is used to measure gas exchange.

  • Procedure: a. Acclimate the plant to the desired light and CO₂ conditions within the instrument's leaf chamber. b. Clamp a leaf into the chamber, ensuring it is fully illuminated. c. Log the data for CO₂ uptake and H₂O transpiration once the readings stabilize. d. The instrument calculates the net photosynthetic rate (A) in µmol CO₂ m⁻² s⁻¹.

  • Data Analysis: Compare the photosynthetic rates of treated plants to the control group.

Determination of Chlorophyll Content

Chlorophyll concentration is directly related to a plant's photosynthetic capacity.

Protocol:

  • Sample Preparation: a. Weigh a known amount of fresh leaf tissue (e.g., 0.1 g). b. Homogenize the tissue in a mortar and pestle with a known volume of 80% acetone. c. Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometry: a. Transfer the supernatant (containing the chlorophyll) to a cuvette. b. Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer. c. Use 80% acetone as a blank.

  • Calculation: a. Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W) b. Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W) c. Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W) (Where V = volume of acetone, W = weight of leaf tissue)

Antioxidant Enzyme Assays

The activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Reductase (GR) indicates the level of oxidative stress.

Superoxide Dismutase (SOD) Activity Assay:

  • Enzyme Extraction: Homogenize leaf tissue in an ice-cold phosphate buffer (pH 7.8) and centrifuge. The supernatant is the enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing phosphate buffer, methionine, nitroblue tetrazolium (NBT), and EDTA.

  • Reaction: Add the enzyme extract to the reaction mixture, followed by riboflavin. Expose the mixture to light for a set period (e.g., 15 minutes). A control reaction without the enzyme extract is run in parallel.

  • Measurement: Measure the absorbance at 560 nm. The inhibition of NBT photoreduction is proportional to the SOD activity.

Catalase (CAT) Activity Assay:

  • Enzyme Extraction: Similar to SOD extraction, using a phosphate buffer (pH 7.0).

  • Reaction: Add the enzyme extract to a solution of hydrogen peroxide (H₂O₂) in phosphate buffer.

  • Measurement: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed by catalase. The rate of decrease is proportional to the enzyme activity.

Glutathione Reductase (GR) Activity Assay:

  • Enzyme Extraction: Homogenize leaf tissue in a Tris-HCl buffer (pH 8.0) containing EDTA and other stabilizing agents.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, and oxidized glutathione (GSSG).

  • Reaction: Add the enzyme extract to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized. The rate of NADPH oxidation is proportional to GR activity.

Visualizing the Impact and Processes

Acetaminophen-Induced Stress Pathway in Plants

Acetaminophen_Stress_Pathway Acetaminophen Acetaminophen Uptake ROS Increased Reactive Oxygen Species (ROS) Acetaminophen->ROS Detox Detoxification (Conjugation with glutathione and glucose) Acetaminophen->Detox OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GR) OxidativeStress->AntioxidantEnzymes Photosynthesis Inhibition of Photosynthesis OxidativeStress->Photosynthesis Growth Reduced Plant Growth and Biomass Photosynthesis->Growth Experimental_Workflow start Start: Plant Cultivation treatment Acetaminophen Treatment (Varying Concentrations) start->treatment sampling Sample Collection (Leaves, Roots) treatment->sampling phys_analysis Physiological Analysis sampling->phys_analysis photo Photosynthesis Measurement phys_analysis->photo chloro Chlorophyll Content phys_analysis->chloro enzyme Antioxidant Enzyme Assays (SOD, CAT, GR) phys_analysis->enzyme data Data Analysis and Comparison photo->data chloro->data enzyme->data end Conclusion data->end

References

Investigating the Synergistic Potential of Acetomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies detailing the synergistic effects of Acetomycin with other antifungal agents. To date, no quantitative data from checkerboard assays or other synergy testing methods have been published to support the combined use of this compound with established antifungals such as azoles or echinocandins. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore this uncharted area of mycology.

While direct experimental evidence for this compound is lacking, the principles of antifungal synergy are well-established. Combination therapy is a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance.[1][2] The interaction between two drugs can be synergistic, additive, or antagonistic.[3]

Understanding Antifungal Synergy

The most common method for evaluating antifungal synergy in vitro is the checkerboard assay .[3][4][5] This technique involves testing various concentrations of two drugs, both alone and in combination, against a specific fungal isolate. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI) , which quantifies the nature of the interaction.[5][6]

FICI Calculation:

The FICI is calculated as the sum of the Fractional Inhibitory Concentrations (FIC) of each drug in the combination.[7]

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC of Drug A + FIC of Drug B

The interpretation of the FICI value determines the nature of the drug interaction, as detailed in the table below.

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive/Indifference
> 4.0Antagonism

Source: Adapted from multiple sources on antifungal synergy testing.[6][8]

Experimental Protocol: Checkerboard Assay for this compound and Fluconazole

The following is a detailed protocol for a checkerboard broth microdilution assay to investigate the potential synergistic effects of this compound and Fluconazole against a fungal pathogen, such as Candida albicans.

1. Materials:

  • This compound (stock solution of known concentration)

  • Fluconazole (stock solution of known concentration)

  • Candida albicans isolate (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer (for reading optical density at 530 nm)

  • Sterile pipette tips and reservoirs

2. Methods:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound and Fluconazole in RPMI-1640 medium in separate 96-well plates or tubes. The concentration range should span from well above to well below the expected Minimum Inhibitory Concentration (MIC) of each drug.

  • Plate Setup (Checkerboard Configuration):

    • Dispense 50 µL of RPMI-1640 medium into each well of a 96-well microtiter plate.

    • Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).

    • Add 50 µL of each concentration of Fluconazole to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.

    • Include wells with each drug alone (as controls) and a drug-free well (for growth control).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control, as determined by visual inspection or spectrophotometric reading.

  • FICI Calculation: Calculate the FICI as described above to determine the nature of the interaction.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and the interpretation of results, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate 96-Well Plate Checkerboard Setup Inoculum->Plate DrugA This compound Serial Dilutions DrugA->Plate DrugB Fluconazole Serial Dilutions DrugB->Plate Incubation Incubation (24-48h) Plate->Incubation Reading MIC Determination (Visual/Spectrophotometer) Incubation->Reading Calculation FICI Calculation Reading->Calculation Interpretation Interaction (Synergy, Additive, Antagonism) Calculation->Interpretation

Caption: Workflow for a checkerboard assay to determine antifungal synergy.

FICI_Interpretation cluster_outcomes Interaction Outcomes FICI Fractional Inhibitory Concentration Index (FICI) Synergy Synergy (FICI <= 0.5) FICI->Synergy Low Value Additive Additive / Indifference (0.5 < FICI <= 4.0) FICI->Additive Intermediate Value Antagonism Antagonism (FICI > 4.0) FICI->Antagonism High Value

Caption: Interpretation of FICI values in drug interaction studies.

Potential Mechanisms of Synergy

While the precise mechanism of action for this compound's antifungal activity is not fully elucidated, understanding the mechanisms of potential partner drugs can inform hypotheses about synergistic interactions. Azoles, for example, inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[1][9]

Azole_Mechanism_of_Action Lanosterol Lanosterol Erg11 Lanosterol 14-α-demethylase (ERG11) Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol ToxicSterols Accumulation of Toxic Methylsterols Erg11->ToxicSterols Membrane Fungal Cell Membrane (Maintained Integrity) Ergosterol->Membrane Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Erg11 Inhibits BlockedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Growth Inhibition) ToxicSterols->BlockedMembrane

Caption: Mechanism of action of azole antifungals.

A hypothetical synergistic interaction between this compound and an azole could involve this compound disrupting a different cellular process, thereby rendering the fungal cell more susceptible to the ergosterol depletion caused by the azole. Future research is necessary to explore such possibilities.

This guide provides a starting point for the systematic investigation of this compound's potential synergistic effects. The lack of existing data presents a significant opportunity for novel research that could lead to the development of more effective antifungal combination therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Acetaminophen in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Acetaminophen, a widely used compound in various research applications, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of Acetaminophen waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Acetaminophen with appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed information.

Personal Protective Equipment (PPE):

  • Gloves: Always wear compatible chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

In the event of a spill, contain the material, prevent it from entering drains, and clean the area according to your institution's established protocols for chemical spills.

Step-by-Step Disposal Protocol

The proper disposal method for Acetaminophen depends on its form and concentration. It is imperative to distinguish between high-concentration stock solutions, dilute solutions (e.g., used in cell culture media), and contaminated solid waste. All laboratory waste should be handled in accordance with institutional and local environmental regulations.[1][2]

1. Waste Segregation and Characterization:

The first critical step is to properly segregate different waste streams to ensure they are managed safely and effectively.

  • High-Concentration Waste: This includes pure Acetaminophen powder, unused stock solutions, and expired reagents. These are considered hazardous chemical waste.[1][3]

  • Low-Concentration Waste: This typically consists of used cell culture media or buffer solutions containing Acetaminophen at working concentrations.

  • Contaminated Solid Waste: This category includes items such as pipette tips, flasks, gloves, and paper towels that have come into contact with Acetaminophen.[3]

2. Disposal Procedures for Each Waste Type:

Waste TypeDisposal MethodKey Considerations
High-Concentration Acetaminophen (Stock Solutions, Pure Compound) Hazardous Chemical Waste Disposal - Collect in a designated, properly labeled, and sealed waste container.[1][2] - Do not mix with other types of waste.[3] - Arrange for pickup and disposal by a licensed hazardous waste contractor.
Low-Concentration Acetaminophen (e.g., Used Culture Media) Chemical Waste Disposal (Consult Institutional Guidelines) - While dilute, it should still be treated as chemical waste.[1] - Collect in a labeled container. - Some institutions may permit treatment (e.g., chemical inactivation if applicable) followed by drain disposal, but this is uncommon and requires explicit approval from Environmental Health and Safety (EHS). Autoclaving is generally not effective for deactivating chemical compounds like Acetaminophen.[1]
Contaminated Solid Waste (Gloves, Pipette Tips, etc.) Biohazardous or Chemical Waste - Place in a designated, labeled waste container.[3] - If the materials are also biologically contaminated (e.g., from cell culture), they should be managed as biohazardous chemical waste.

Experimental Protocols for Waste Management

While specific experimental protocols for the degradation of Acetaminophen in a laboratory waste context are not commonly performed by individual researchers, waste management facilities may employ advanced oxidation processes or incineration. For the researcher, the primary "protocol" is the strict adherence to the segregation and collection procedures outlined by their institution's EHS department.

Logical Workflow for Acetaminophen Disposal

The following diagram illustrates the decision-making process for the proper disposal of Acetaminophen waste in a laboratory setting.

Acetaminophen Disposal Workflow Start Start: Generate Acetaminophen Waste Waste_Type Characterize Waste Type Start->Waste_Type High_Conc High-Concentration (Stock, Pure) Waste_Type->High_Conc Concentrated Low_Conc Low-Concentration (e.g., Used Media) Waste_Type->Low_Conc Dilute Solid_Waste Contaminated Solid Waste (Gloves, Tips) Waste_Type->Solid_Waste Solid Collect_Hazardous Collect in Labeled Hazardous Waste Container High_Conc->Collect_Hazardous Collect_Chemical Collect in Labeled Chemical Waste Container Low_Conc->Collect_Chemical Collect_Solid Collect in Designated Solid Waste Container Solid_Waste->Collect_Solid Disposal Dispose via Institutional EHS Procedures Collect_Hazardous->Disposal Collect_Chemical->Disposal Collect_Solid->Disposal

Caption: Decision workflow for proper Acetaminophen waste disposal.

It is the responsibility of every researcher to be knowledgeable about the chemical hazards in their laboratory and to follow established safety and disposal protocols to ensure a safe working environment and protect the ecosystem. Always refer to your institution's specific guidelines for chemical waste management.

References

Personal protective equipment for handling Acetomycin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Acetomycin, including operational and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling powdered antibiotic compounds like this compound to minimize exposure. The selection of appropriate PPE is the final and critical barrier against potential hazards.

ActivityMinimum PPE RecommendationEnhanced Precautions (Based on Risk Assessment)
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Lab Coat- ANSI Z87.1-rated Safety Glasses with Side Shields- N95 Respirator- Chemical Splash Goggles- Face Shield- Disposable Gown- Use of a Ventilated Enclosure (e.g., Fume Hood)
Preparing Solutions (Liquid Form) - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Face Shield- Disposable Gown- Work within a Chemical Fume Hood
Administering to Cell Cultures or Animals - Nitrile Gloves- Lab Coat- Safety Glasses- Chemical Splash Goggles- Disposable Gown
Cleaning and Decontamination - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Disposable Gown

Quantitative Toxicity Data

Specific quantitative toxicity data for this compound, such as LD50 values and occupational exposure limits, are not available in the referenced safety data sheets.[1][2] In the absence of this data, this compound should be handled as a compound with unknown toxicity, and all routes of exposure should be minimized.

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory environment.

1. Preparation and Planning:

  • Designated Area: All handling of solid and concentrated forms of this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure.[1]

  • Gather Materials: Before commencing work, assemble all necessary equipment, including appropriate PPE, disposable weighing papers or boats, spatulas, solvent-resistant containers, and designated waste disposal bags.

  • PPE Donning: All required PPE, as outlined in the table above, must be worn before handling the compound. Ensure that gloves are compatible with the solvents being used.

2. Weighing and Reconstitution:

  • Weighing: To prevent the generation of airborne particles, carefully weigh powdered this compound in a disposable weighing dish within a ventilated enclosure.

  • Reconstitution: In a sealed container, add the appropriate solvent to the solid this compound. To dissolve, gently swirl the container. Avoid shaking, which can create aerosols.[1]

  • Labeling: All containers holding this compound solutions must be clearly labeled with the compound's name, concentration, solvent, date of preparation, and the user's initials.

3. Use in Experiments:

  • Cell Culture: When introducing this compound solutions to cell cultures, all manipulations must be performed within a biological safety cabinet to maintain both sterility and containment.

  • Animal Studies: For in vivo experiments, strictly adhere to all institutionally approved animal handling protocols. Be mindful of potential exposure risks from animal bedding and waste.

4. Decontamination and Cleaning:

  • Work Surfaces: Following each use, decontaminate all work surfaces with a suitable cleaning agent, such as 70% ethanol, followed by a thorough wipe-down.

  • Equipment: All non-disposable equipment that has come into contact with this compound should be cleaned according to standard laboratory procedures.

Operational Plan: Disposal of this compound Waste

The proper disposal of this compound waste is imperative to prevent environmental contamination and mitigate the risk of contributing to antibiotic resistance.

1. Waste Segregation:

  • All materials that have been contaminated with this compound, including gloves, pipette tips, weighing papers, and empty vials, are to be treated as hazardous chemical waste.

  • It is essential to segregate this compound waste from other laboratory waste streams.

2. Solid Waste Disposal:

  • Collection: Collect all solid waste contaminated with this compound in a clearly labeled, leak-proof hazardous waste container.

  • Disposal Route: This waste must be disposed of through your institution's designated hazardous chemical waste program, which typically involves incineration.[1]

3. Liquid Waste Disposal:

  • Stock Solutions: Any unused or expired stock solutions of this compound are classified as hazardous chemical waste. These must be collected in a sealed, solvent-resistant container and disposed of via the institutional chemical waste program. Under no circumstances should this waste be poured down the drain. [1]

  • Cell Culture Media: Used cell culture media containing this compound should be decontaminated, for instance, by autoclaving, before disposal, provided no other hazardous chemicals are present. It is crucial to always consult and strictly adhere to your institution's specific guidelines for biohazardous and chemical waste.

4. Contaminated Sharps:

  • Any sharps, such as needles and syringes, that are contaminated with this compound must be placed in a designated sharps container for hazardous waste and disposed of through the institutional chemical waste program.

Workflow for Safe Handling and Disposal of this compound

Acetomycin_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation & Planning cluster_handling Handling Procedures cluster_cleanup Decontamination & Cleaning cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid This compound don_ppe->weigh Proceed to Handling reconstitute Reconstitute in Solvent weigh->reconstitute use Use in Experiments reconstitute->use decon_surfaces Decontaminate Work Surfaces use->decon_surfaces After Experiment segregate_waste Segregate Contaminated Waste use->segregate_waste Generate Waste clean_equip Clean Reusable Equipment decon_surfaces->clean_equip clean_equip->segregate_waste solid_waste Dispose of Solid Waste (Hazardous) segregate_waste->solid_waste liquid_waste Dispose of Liquid Waste (Hazardous) segregate_waste->liquid_waste sharps_waste Dispose of Sharps (Hazardous) segregate_waste->sharps_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.